molecular formula C20H30O3 B8257792 Vitexolide D

Vitexolide D

Número de catálogo: B8257792
Peso molecular: 318.4 g/mol
Clave InChI: NNNUJNWMFLYQTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vitexolide D is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNUJNWMFLYQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vitexolide D: A Technical Guide on its Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D is a labdane-type diterpenoid that has been isolated from the leaves of the Malaysian plant Vitex vestita. This discovery was the result of bioassay-guided fractionation of a dichloromethane (B109758) extract of the plant material, which exhibited significant antibacterial activity. Subsequent spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), established the chemical structure of this compound. In addition to its antibacterial properties against Gram-positive bacteria, this compound has demonstrated moderate cytotoxic activity against human colon carcinoma (HCT-116) and human fetal lung fibroblast (MRC5) cell lines. This technical guide provides a comprehensive overview of the origin, isolation, structure elucidation, and known biological activities of this compound, including detailed experimental protocols and a discussion of its potential mechanism of action based on related compounds.

Origin and Isolation of this compound

This compound is a natural product isolated from Vitex vestita, a plant species found in Malaysia. The identification and purification of this compound were achieved through a systematic, bioassay-guided approach.

Plant Material

Fresh leaves of Vitex vestita were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction and Bioassay-Guided Fractionation

The air-dried and powdered leaves of Vitex vestita were subjected to extraction with dichloromethane (CH₂Cl₂). This crude extract demonstrated antibacterial activity, prompting further investigation. The isolation of this compound followed a multi-step fractionation process, guided by antibacterial assays at each stage.

Experimental Workflow for Isolation:

G plant Dried, powdered leaves of Vitex vestita extraction Extraction with Dichloromethane plant->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract fractionation1 Silica Gel Column Chromatography crude_extract->fractionation1 fractions Fractions fractionation1->fractions bioassay Antibacterial Assay fractions->bioassay active_fraction Active Fraction bioassay->active_fraction Selection fractionation2 Preparative HPLC active_fraction->fractionation2 vitexolide_d This compound (Pure Compound) fractionation2->vitexolide_d G vitexolide_d This compound mapk MAPK Pathway (e.g., JNK, p38) vitexolide_d->mapk nfkb NF-κB Pathway vitexolide_d->nfkb caspase_activation Caspase Activation (e.g., Caspase-3, -8, -9) mapk->caspase_activation nfkb->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Vitexolide D: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a labdane-type diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the extensive diterpenoid family, this compound exhibits noteworthy biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an exploration of its potential mechanism of action through relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source

This compound is a naturally occurring compound isolated from the leaves of Vitex vestita , a plant species belonging to the Lamiaceae family. The genus Vitex is widely distributed in tropical and temperate regions and has been a rich source of diverse diterpenoids with a range of biological activities. The isolation of this compound, alongside other labdane (B1241275) diterpenoids, was first reported in a 2015 study published in the Journal of Natural Products.

Isolation and Purification of this compound

The isolation of this compound from Vitex vestita is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed synthesis of established methods for the isolation of labdane diterpenoids from plant materials.

Experimental Protocol: Bioassay-Guided Isolation

This protocol outlines a bioassay-guided approach, where fractions are tested for their biological activity (e.g., cytotoxicity) at each stage to direct the purification of the active compound.

1. Plant Material Collection and Preparation:

  • Fresh leaves of Vitex vestita are collected and authenticated.

  • The leaves are air-dried in the shade to prevent the degradation of thermolabile compounds.

  • The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered leaves are subjected to extraction with a solvent of mid-range polarity, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), at room temperature. Maceration or Soxhlet extraction can be employed.

  • The extraction process is typically repeated multiple times to ensure the exhaustive removal of secondary metabolites.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Solvent Partitioning (Fractionation):

  • The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • A common partitioning scheme involves suspending the extract in a methanol/water mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

  • Each fraction is concentrated, and its biological activity is assessed. The fraction exhibiting the highest activity is selected for further purification.

4. Chromatographic Purification:

  • Column Chromatography (CC): The active fraction is subjected to column chromatography over silica (B1680970) gel.

    • A solvent gradient of increasing polarity (e.g., n-hexane/ethyl acetate) is used to elute the compounds.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified, active fractions from column chromatography are further purified by preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • An isocratic or gradient mobile phase (e.g., methanol/water or acetonitrile/water) is employed to achieve high-resolution separation.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

5. Purity Assessment and Structure Elucidation:

  • The purity of the isolated this compound is assessed by analytical HPLC.

  • The chemical structure of the compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data

The yield of this compound from the dried leaves of Vitex vestita can vary depending on factors such as the geographical location of the plant, season of collection, and the efficiency of the extraction and purification methods. While specific yield percentages for this compound are not always reported, yields for labdane diterpenoids from Vitex species are generally in the range of 0.001% to 0.01% of the dry plant material.

ParameterValue/RangeSource
Plant Source Vitex vestita (leaves)J. Nat. Prod. 2015, 78, 6, 1348–156
Extraction Solvent DichloromethaneJ. Nat. Prod. 2015, 78, 6, 1348–156
Primary Chromatography Silica Gel Column ChromatographyGeneral Method
Secondary Chromatography Preparative HPLC (C18)General Method
Reported Biological Activity Cytotoxic against HCT-116 and MRC5 cell linesJ. Nat. Prod. 2015, 78, 6, 1348–156

Visualizations

Experimental Workflow for this compound Isolation

G plant Vitex vestita Leaves powder Dried and Powdered Leaves plant->powder extraction Dichloromethane Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation active_fraction Bioactive Fraction fractionation->active_fraction cc Silica Gel Column Chromatography active_fraction->cc semi_pure Semi-pure Fractions cc->semi_pure hplc Preparative HPLC semi_pure->hplc vitexolide_d Pure this compound hplc->vitexolide_d

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Putative Signaling Pathway for Cytotoxic Activity

While the specific signaling pathway of this compound has not been fully elucidated, its cytotoxic activity against cancer cell lines, such as the human colon carcinoma cell line HCT-116, suggests the induction of apoptosis. Based on the known mechanisms of other cytotoxic labdane and clerodane diterpenoids, a plausible signaling pathway can be proposed. These compounds are known to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Proposed Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway vitexolide_d_ext This compound death_receptor Death Receptors (e.g., FAS, TRAIL-R) vitexolide_d_ext->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 vitexolide_d_int This compound ros Increased ROS vitexolide_d_int->ros bax_bak Bax/Bak Activation vitexolide_d_int->bax_bak bcl2 Bcl-2 Inhibition vitexolide_d_int->bcl2 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 bax_bak->mito bcl2->bax_bak caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram of the proposed apoptotic signaling pathways induced by this compound.

Conclusion

This compound represents a promising natural product with potential for development as a therapeutic agent. This guide provides a foundational understanding of its natural origin and a detailed framework for its isolation. The elucidation of its precise mechanism of action through further investigation of the signaling pathways involved in its cytotoxic effects will be crucial for its future development. The methodologies and conceptual pathways presented here offer a valuable starting point for researchers dedicated to advancing the study of this and other bioactive diterpenoids.

The Biosynthesis of Labdane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Labdane-related diterpenoids (LRDs) constitute a vast and structurally diverse class of natural products with a wide array of biological activities, making them compelling targets for pharmaceutical and biotechnological applications. Their biosynthesis originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), and is orchestrated by a modular enzymatic machinery, primarily involving two classes of diterpene synthases (diTPSs). This technical guide provides an in-depth exploration of the core biosynthetic pathway, detailing the enzymatic mechanisms, key intermediates, and subsequent chemical diversification. It includes a compilation of quantitative kinetic data for key enzymes, detailed experimental protocols for pathway characterization, and visual diagrams to elucidate the complex molecular transformations.

Core Biosynthesis Pathway

The formation of the characteristic bicyclic labdane (B1241275) skeleton is a pivotal process that defines the entire LRD superfamily. This process is generally accomplished through a two-step cyclization cascade catalyzed by two distinct classes of enzymes: Class II and Class I diterpene synthases.[1][2]

Step 1: Protonation-Initiated Cyclization (Class II diTPS) The committed step in LRD biosynthesis is the cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP).[1] A Class II diTPS, such as a copalyl diphosphate synthase (CPS), initiates a protonation-dependent cyclization of GGPP.[1][3] This complex reaction involves a series of cationic carbon-carbon bond formations, resulting in a bicyclic diphosphate intermediate, most commonly a labdadienyl/copalyl diphosphate (CPP).[3] The stereochemistry of this intermediate (e.g., ent-CPP, syn-CPP, or normal CPP) is a critical determinant for the final structure of the diterpenoid and is dictated by the specific folding of GGPP within the enzyme's active site.[1][4]

Step 2: Ionization-Initiated Cyclization and Rearrangement (Class I diTPS) The bicyclic CPP intermediate, which retains the diphosphate moiety from GGPP, serves as the substrate for a Class I diTPS.[3] These enzymes, which include kaurene synthases (KS) and kaurene synthase-like (KSL) enzymes, catalyze the ionization of the diphosphate group.[1] This generates a highly reactive carbocation, initiating a second wave of cyclizations and/or rearrangements to produce the diverse array of diterpene skeletons, such as the tetracyclic ent-kaurene (B36324), a key precursor to gibberellin phytohormones.[3][5]

Step 3: Downstream Modifications (Tailoring Enzymes) Following the formation of the core hydrocarbon scaffold by the diTPSs, a suite of "tailoring" enzymes introduces functional groups that are crucial for the biological activity of the final molecules.[1] The most prominent of these are the cytochrome P450 monooxygenases (CYPs), which catalyze a variety of oxidative reactions, including hydroxylations, carbonylations, and epoxidations, to greatly expand the chemical diversity of the LRD family.[1][4]

Labdane Diterpenoid Biosynthesis Pathway cluster_0 Core Pathway cluster_1 Diversification GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP Intermediate) GGPP->CPP Class II diTPS (e.g., CPS) Scaffold Diterpene Hydrocarbon Scaffold (e.g., ent-Kaurene) CPP->Scaffold Class I diTPS (e.g., KS, KSL) Final_Product Functionalized Labdane Diterpenoids Scaffold->Final_Product Cytochrome P450s (CYPs) & Other Tailoring Enzymes

Caption: The core biosynthetic pathway of labdane diterpenoids.
Case Study: Carnosic Acid Biosynthesis

Carnosic acid, a potent antioxidant found in rosemary (Rosmarinus officinalis) and sage (Salvia species), provides an excellent example of the complete labdane biosynthesis pathway.[1][6]

  • GGPP to (+)-CPP: A Class II diTPS, (+)-copalyl diphosphate synthase (CPS), cyclizes GGPP to form (+)-CPP.[1]

  • (+)-CPP to Miltiradiene: A Class I diTPS, a kaurene synthase-like (KSL) enzyme, converts (+)-CPP into the tricyclic diterpene miltiradiene.[3]

  • Miltiradiene to Ferruginol (B158077): The hydrocarbon backbone undergoes spontaneous oxidation to abietatriene, which is then hydroxylated by a cytochrome P450, ferruginol synthase (FS), to produce ferruginol.[1][3]

  • Ferruginol to Carnosic Acid: A series of further oxidative modifications, catalyzed by multiple CYP76A family enzymes, completes the synthesis of carnosic acid.[3][6]

Carnosic Acid Pathway GGPP GGPP CPP (+)-Copalyl Diphosphate GGPP->CPP (+)-CPS (Class II diTPS) Milt Miltiradiene CPP->Milt KSL (Class I diTPS) Abie Abietatriene Milt->Abie Spontaneous Oxidation Ferr Ferruginol Abie->Ferr Ferruginol Synthase (CYP76AH family) Intermediates Hydroxylated Intermediates Ferr->Intermediates CYP76AK family CA Carnosic Acid Intermediates->CA CYP76AK family

Caption: Biosynthetic pathway leading to carnosic acid.

Quantitative Data Summary

The efficiency and substrate affinity of the diTPS enzymes are critical for determining the flux through the biosynthetic pathway. The following tables summarize available steady-state kinetic parameters for representative Class II and Class I diterpene synthases.

Table 1: Kinetic Parameters for Class II Diterpene Synthases (CPS)

Enzyme Organism Substrate Km (µM) Apparent kcat (s-1) Reference
OsCPS1 Oryza sativa (Rice) GGPP 0.8 ± 0.1 0.051 ± 0.002 [6]

| OsCPS2 | Oryza sativa (Rice) | GGPP | 0.7 ± 0.1 | 0.045 ± 0.002 |[6] |

Table 2: Kinetic Parameters for a Class I Diterpene Synthase (KS)

Enzyme Organism Substrate Km (µM) kcat (s-1) Reference

| AtKS (GA2) | Arabidopsis thaliana | ent-CPP | 0.3 | 0.06 |[3][7] |

Experimental Protocols

Characterizing the function of enzymes in the labdane diterpenoid pathway involves a multi-step process, from producing the enzyme to analyzing its products.

Experimental Workflow Cloning 1. Gene Cloning (diTPS gene into expression vector) Expression 2. Heterologous Expression (e.g., E. coli BL21(DE3)) Cloning->Expression Lysis 3. Cell Lysis & Protein Purification (e.g., Ni-NTA for His-tagged proteins) Expression->Lysis Assay 4. In Vitro Enzyme Assay (Incubate enzyme with substrate) Lysis->Assay Extraction 5. Product Extraction (Organic solvent, e.g., Hexane) Assay->Extraction Analysis 6. Product Analysis (GC-MS) Extraction->Analysis Structure 7. Structure Elucidation (NMR for novel compounds) Analysis->Structure If new product

Caption: A typical experimental workflow for diTPS characterization.
Heterologous Expression and Purification of diTPS in E. coli

Objective: To produce and purify active diterpene synthase enzymes for in vitro characterization.

Protocol:

  • Transformation: Transform an E. coli expression strain, such as BL21(DE3), with an expression vector (e.g., pET series) containing the codon-optimized diTPS gene. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.[8]

  • Starter Culture: Inoculate 10 mL of selective LB medium with a single colony and grow at 37°C with shaking (~200 rpm) until the OD600 reaches 0.4–0.8.[8]

  • Large-Scale Culture: Inoculate 1 L of selective LB medium in a 2 L flask with the starter culture. Grow at 37°C with shaking (~170-200 rpm).

  • Induction: Once the culture reaches an OD600 of 0.6–0.8, cool the culture to a lower temperature (e.g., 16-20°C). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1–0.5 mM.[9]

  • Expression: Incubate the culture overnight (12-18 hours) at the lower temperature with shaking.[9] Lower temperatures often improve the solubility of recombinant proteins.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM Imidazole) containing a lysozyme (B549824) (0.5-1.0 mg/mL) and DNase I. Incubate on ice for 30 minutes. Further disrupt the cells by sonication on ice (e.g., 3 cycles of 1-minute bursts).

  • Clarification: Centrifuge the lysate at >16,000 x g for 20-30 minutes at 4°C to pellet cell debris.[7] Collect the supernatant, which contains the soluble protein fraction.

  • Purification: (For His-tagged proteins) Apply the soluble fraction to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

In Vitro Diterpene Synthase Assay

Objective: To determine the enzymatic activity and product profile of a purified diTPS.

Protocol:

  • Reaction Setup: In a glass vial, prepare a reaction mixture (typically 50-100 µL final volume) containing:

    • Assay Buffer: e.g., 50 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT.[1]

    • Purified Enzyme: 1-5 µg of the purified diTPS.

    • Substrate: ~20 µM of the appropriate substrate (e.g., GGPP for Class II diTPS; CPP for Class I diTPS).

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours.

  • Reaction Quench (Optional): For assays involving diphosphate products, the reaction can be stopped and the products dephosphorylated by adding a phosphatase (e.g., calf intestinal alkaline phosphatase) to facilitate extraction and GC-MS analysis.

  • Extraction: Add an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate) to the reaction mixture. Vortex vigorously for 30 seconds, then centrifuge briefly to separate the phases.[1]

  • Sample Collection: Carefully transfer the upper organic phase, containing the diterpene products, to a new glass vial for analysis.

GC-MS Analysis of Diterpenoid Products

Objective: To identify and quantify the diterpenoid products from in vitro assays.

Protocol:

  • Sample Preparation: Concentrate the organic extract under a gentle stream of nitrogen gas.

  • GC System: Use a gas chromatograph equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5MS or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1-2 µL of the concentrated sample, typically in splitless mode.

  • Oven Temperature Program: A typical program for diterpene analysis starts at a low temperature, ramps to a high temperature, and holds. An example program is:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 8°C/min to 300°C.

    • Final hold: Hold at 300°C for 3-15 minutes.

  • Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode (typically at 70 eV).[6] Scan a mass range appropriate for diterpenoids (e.g., m/z 50–350).

  • Data Analysis: Identify products by comparing their retention times and mass fragmentation patterns to authentic standards or published spectra in databases (e.g., NIST).

Conclusion

The biosynthesis of labdane-related diterpenoids is a fascinating and complex process that generates a vast landscape of chemical structures from a single linear precursor. The modularity of the diTPS/CYP system has allowed for extensive evolutionary diversification, resulting in compounds with significant value in medicine and industry. The methodologies and data presented in this guide provide a framework for researchers to explore, characterize, and engineer these intricate pathways, paving the way for the discovery of novel bioactive molecules and the development of sustainable production platforms.

References

Spectroscopic and Biological Insights into Vitexolide D: A Labdane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Vitexolide D, a labdane-type diterpenoid isolated from Vitex vestita. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines the experimental protocols for its isolation and analysis, and explores its biological activities, including its cytotoxic effects and potential impact on cellular signaling pathways.

Spectroscopic Data of this compound

The structure of this compound was elucidated through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR data, providing key insights into its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
11.38, 1.65m
21.55, 1.75m
31.15, 1.45m
51.50m
62.10, 2.25m
74.98d9.5
91.80m
112.35, 2.50m
125.95s
144.85s
157.10s
174.55, 4.80s (each)
180.85s
190.80s
200.90s

δH: Chemical shift in parts per million; Multiplicity: s = singlet, d = doublet, m = multiplet; J: Coupling constant in Hertz.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionδC (ppm)PositionδC (ppm)
139.01130.0
219.512118.0
342.013150.0
433.51470.0
555.015125.0
625.016170.0
775.017106.0
8148.01833.0
960.01921.5
1039.52014.5

δC: Chemical shift in parts per million.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) data confirmed the molecular formula of this compound as C₂₀H₃₀O₃. The analysis was performed using an electrospray ionization (ESI) source.

HRMS (ESI-TOF): m/z [M+Na]⁺ calculated for C₂₀H₃₀O₃Na: 341.2087; found: 341.2089.

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation of this compound from Vitex vestita
  • Extraction: Air-dried leaves of Vitex vestita are ground and extracted with dichloromethane (B109758) (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc) to yield several fractions.

  • Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel using a similar solvent system. Final purification is achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are referenced to the residual solvent signals. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.

  • Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly cytotoxicity against human cancer cell lines.

Cytotoxicity against HCT-116 Cells

This compound exhibits cytotoxic effects against the human colon cancer cell line HCT-116.[1] This activity suggests its potential as an anticancer agent. The precise mechanism of action is an area of ongoing research, but evidence from related labdane (B1241275) diterpenoids points towards the involvement of key cellular signaling pathways.

Potential Involvement of the NF-κB Signaling Pathway

Labdane-type diterpenoids have been shown to exert anti-inflammatory and cytotoxic effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. It is hypothesized that this compound may induce cytotoxicity in HCT-116 cells by inhibiting the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest.

Visualizing Experimental and Biological Processes

To better illustrate the workflow and potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_bioactivity Biological Evaluation plant_material Vitex vestita Leaves extraction DCM Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract vlc VLC (Hexane/EtOAc) crude_extract->vlc fractions Fractions vlc->fractions cc Column Chromatography fractions->cc pure_compound This compound cc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms cytotoxicity Cytotoxicity Assay (HCT-116 cells) pure_compound->cytotoxicity structure Structure Elucidation nmr->structure ms->structure signaling Signaling Pathway Analysis cytotoxicity->signaling

Caption: Experimental workflow for the isolation, characterization, and biological evaluation of this compound.

nfkb_pathway cluster_inhibition Proposed Mechanism of this compound vitexolide_d This compound ikk IKK Complex vitexolide_d->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb_complex NF-κB (p65/p50)-IκBα ikb->nfkb_complex Degradation nfkb_active Active NF-κB (p65/p50) nfkb_complex->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription (Anti-apoptotic, Proliferation) nucleus->gene_transcription Induces apoptosis Apoptosis / Cell Cycle Arrest gene_transcription->apoptosis Inhibition of

References

Unveiling the Bioactive Potential of Vitexolide D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Vitexolide D, a labdane (B1241275) diterpenoid with demonstrated cytotoxic and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound. While initial screening has revealed promising activity, this guide also highlights the need for further in-depth studies to fully elucidate its mechanisms of action.

Introduction to this compound

This compound is a labdane-type diterpenoid isolated from the leaves of the Malaysian plant species Vitex vestita.[1][2] Structurally, it belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3] Preliminary studies have established the potential of this compound as a bioactive compound, warranting further investigation into its specific cellular targets and signaling pathways.

Confirmed Biological Activities of this compound

Current research has confirmed two primary biological activities of this compound: cytotoxicity against a human cancer cell line and moderate antibacterial activity.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic activity against the human colorectal carcinoma cell line, HCT-116.[1]

Cell Line Compound IC₅₀ (µM) Reference
HCT-116This compound1 < IC₅₀ < 10[1]

Table 1: Cytotoxic Activity of this compound

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antibacterial Activity

This compound has demonstrated moderate antibacterial activity against a panel of Gram-positive bacterial strains.[1] The presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit in its structure is believed to contribute significantly to this activity.[1]

Proposed Areas for Further Mechanistic Investigation

While the cytotoxic effects of this compound are established, its precise mechanism of action remains to be elucidated. Based on the known activities of other labdane diterpenoids and related compounds from the Vitex genus, the following areas represent critical next steps for research.

Induction of Apoptosis

Many cytotoxic natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. Investigating whether this compound triggers apoptosis in cancer cells is a logical next step.

A Treat HCT-116 cells with this compound B Cell Viability Assay (MTT Assay) A->B Determine IC₅₀ C Flow Cytometry (Annexin V/PI Staining) A->C Quantify Apoptotic Cells D Western Blot Analysis (Apoptosis Markers) A->D Measure Protein Expression (Bcl-2, Bax, Caspase-3) E Data Analysis and Interpretation B->E C->E D->E

Caption: Workflow for Investigating Apoptosis Induction.

Cell Cycle Arrest

Another common mechanism of anticancer compounds is the disruption of the cell cycle, leading to a halt in cell proliferation.

A Treat HCT-116 cells with this compound B Flow Cytometry (Propidium Iodide Staining) A->B Analyze DNA Content C Western Blot Analysis (Cell Cycle Regulators) A->C Measure Protein Expression (Cyclins, CDKs) D Data Analysis and Interpretation B->D C->D

Caption: Workflow for Cell Cycle Analysis.

Modulation of Key Signaling Pathways

Investigating the effect of this compound on critical signaling pathways involved in cancer cell survival and proliferation, such as NF-κB and STAT3, could reveal its molecular targets.

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation VitexolideD This compound VitexolideD->IKK Inhibits? Gene Target Gene Expression NFkB_n->Gene cluster_0 Cytoplasm cluster_1 Nucleus JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3_dimer pSTAT3->pSTAT3_dimer Dimerization VitexolideD This compound VitexolideD->JAK Inhibits? pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Translocation Gene Target Gene Expression pSTAT3_dimer_n->Gene

References

In-depth Technical Guide on the Preliminary Cytotoxicity of Vitexolide D on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

To the valued research community, scientists, and drug development professionals,

The search results were predominantly populated with information regarding "Vitexin," a flavonoid compound, and "Vitamin D," both of which have been studied for their anti-cancer properties. However, "Vitexolide D" appears to be a distinct compound for which cytotoxic data is not present in the public domain or indexed scientific databases accessible through our search.

Therefore, the creation of an in-depth technical guide or whitepaper on the core requirements of data presentation, experimental protocols, and signaling pathway visualizations for this compound is not possible at this time due to the absence of foundational research data.

General Methodologies for Assessing Preliminary Cytotoxicity of Novel Compounds

For researchers who may have access to this compound and wish to conduct preliminary cytotoxicity studies, this guide provides a framework of standard experimental protocols and data presentation formats that are typically employed in the field.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of the compound's effects across different cell lines and conditions.

Table 1: In Vitro Cytotoxicity of a Test Compound on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginTest Compound IC₅₀ (µM)¹Doxorubicin IC₅₀ (µM)²Treatment Duration (h)
MCF-7Breast AdenocarcinomaData to be determinedReference data48
HeLaCervical AdenocarcinomaData to be determinedReference data48
A549Lung CarcinomaData to be determinedReference data48
HepG2Hepatocellular CarcinomaData to be determinedReference data48
HCT116Colon CarcinomaData to be determinedReference data48

¹IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. ²Doxorubicin is a common positive control in cytotoxicity studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments in preliminary cytotoxicity screening.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value is calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC₅₀ concentration for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected in the appropriate channels.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following are examples of how such diagrams could be generated for a compound like this compound, should data become available.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity_assay Cytotoxicity Assessment cluster_apoptosis_assay Apoptosis Analysis start Cancer Cell Lines (MCF-7, HeLa, etc.) culture Culture in appropriate medium (37°C, 5% CO2) start->culture seed Seed cells in 96-well plates culture->seed seed2 Seed cells in 6-well plates culture->seed2 treat Treat with this compound (various concentrations) seed->treat mtt MTT Assay treat->mtt ic50 Calculate IC50 Value mtt->ic50 treat2 Treat with IC50 concentration of this compound ic50->treat2 Inform concentration seed2->treat2 stain Stain with Annexin V-FITC/PI treat2->stain flow Flow Cytometry Analysis stain->flow signaling_pathway VitexolideD This compound Cell Cancer Cell VitexolideD->Cell Bax Bax Cell->Bax Upregulates Bcl2 Bcl-2 Cell->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Vitexolide D: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D, a labdane-type diterpenoid isolated from the leaves of the Malaysian plant Vitex vestita, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antibacterial spectrum, drawing from available research. It details the compound's activity against a range of Gram-positive bacteria, outlines the standardized experimental protocols for assessing its efficacy, and explores the putative mechanism of action for this class of natural products. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the potential of this compound as a novel antibacterial agent.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents. Natural products, with their vast structural diversity, have historically been a rich source of novel therapeutics. Diterpenoids, a large class of secondary metabolites found in plants and other organisms, are known to exhibit a wide range of biological activities, including antimicrobial effects.

This compound belongs to the labdane (B1241275) class of diterpenoids and has been identified as a compound of interest due to its activity against Gram-positive pathogens. This guide synthesizes the available data on this compound to facilitate further investigation into its therapeutic potential.

Antibacterial Spectrum of this compound

This compound has been reported to exhibit moderate antibacterial activity against a panel of 46 Gram-positive bacterial strains. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for individual bacterial species, are not publicly available in the accessible scientific literature. The primary research article describing its activity provides a qualitative assessment. For a quantitative comparison, the MIC values for a related compound, Vitexolide A, from the same study are presented below.

Table 1: Antibacterial Activity of Vitexolide A against Selected Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µM)
Bacillus cereusATCC 117786
Staphylococcus aureusATCC 2592312
Staphylococcus aureus(Methicillin-Resistant)12
Enterococcus faecalisATCC 2921296

Note: This data is for Vitexolide A and is provided for comparative context. Specific MIC values for this compound are not available in the reviewed literature.

Experimental Protocols

The antibacterial activity of this compound was likely determined using a standardized broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI). A general protocol for this method is outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains (standardized inoculum)

  • Positive control (bacterial growth in medium without the test compound)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the appropriate growth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. Control wells are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (Agar Plate) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep vitexolide_d This compound Stock Solution serial_dilution Serial Dilution in 96-well Plate vitexolide_d->serial_dilution inoculation Inoculation of Plates serial_dilution->inoculation inoculum_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Putative Mechanism of Action

mechanism_of_action cluster_compound This compound cluster_bacteria Bacterial Cell vitexolide_d This compound (Labdane Diterpenoid) cell_membrane Cell Membrane (Lipid Bilayer) vitexolide_d->cell_membrane Interaction membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_lysis Cell Lysis & Death ion_leakage->cell_lysis

Caption: Putative mechanism of action of this compound, involving bacterial cell membrane disruption.

Putative Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, studies on other labdane-type diterpenoids suggest a likely mode of action involving the disruption of the bacterial cell membrane.

The lipophilic nature of the labdane skeleton allows these molecules to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion can disrupt the membrane's structural integrity, leading to increased permeability. The consequence of this membrane damage is the leakage of essential ions and small molecules from the cytoplasm, ultimately resulting in cell lysis and death. This mechanism is consistent with the observed activity of many natural product antimicrobials that target the cell envelope. Further research, including membrane potential assays and electron microscopy studies, would be necessary to confirm this proposed mechanism for this compound.

Conclusion and Future Directions

This compound, a labdane diterpenoid from Vitex vestita, represents a promising natural product with antibacterial activity against Gram-positive bacteria. While the currently available data is qualitative, it provides a strong rationale for further investigation.

Future research should focus on:

  • Quantitative Assessment: Determining the specific MIC values of this compound against a broad panel of clinically relevant Gram-positive pathogens, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action to understand its antibacterial effects at a deeper level.

  • In Vivo Efficacy and Toxicity: Evaluating the efficacy of this compound in animal models of infection and assessing its toxicological profile to determine its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its antibacterial activity, which could guide the development of more potent derivatives.

A Technical Guide to the Hypothesized Mechanism of Action of Vitamin D in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides an in-depth technical overview of the hypothesized mechanisms of action of Vitamin D and its active metabolite, calcitriol, in the context of cancer therapy. It is intended for researchers, scientists, and drug development professionals. While the initial query focused on "Vitexolide D," an extensive search of the scientific literature yielded no compound of that name. The context of the query, including terms like "apoptosis," "cell cycle arrest," and "signaling pathways," strongly suggests a possible typographical error, with the intended subject being Vitamin D . Therefore, this guide will focus on the well-documented anti-cancer properties of Vitamin D.

Vitamin D, a secosteroid hormone, is primarily known for its role in calcium homeostasis and bone metabolism. However, a growing body of evidence from preclinical and epidemiological studies highlights its potent anti-neoplastic activities.[1][2][3] The active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), mediates its effects primarily through the nuclear Vitamin D receptor (VDR), which is expressed in various cancer cell types.[1][2] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to Vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This guide will delve into the cellular and molecular mechanisms underlying Vitamin D's anti-cancer effects, with a focus on the induction of apoptosis and cell cycle arrest.

Quantitative Data on the Effects of Vitamin D

The anti-proliferative effects of Vitamin D have been quantified in various cancer cell lines. The following tables summarize key data points from the available literature.

Table 1: IC50 Values of Vitamin D3 in Breast Cancer Cell Lines

Cell LineEstrogen Receptor StatusIC50 (mM)Incubation Time (h)
MCF-7ER+~0.10 - 0.3548
MDA-MB-231ER-~0.10 - 0.3548
MDA-MB-468ER-~0.10 - 0.3548

Data extracted from a study on the effects of Vitamin D3 on breast carcinoma cell lines.[4]

Table 2: Effect of Vitamin D3 on Cell Cycle Distribution in Breast Cancer Cells

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M% of Cells in Sub-G0/G1 (Apoptosis)
MCF-7 Control---2.57
200 µM Vit-D3-DecreasedDecreased46.66
MDA-MB-231 Control--14.06-
200 µM Vit-D3DecreasedDecreased46.4Minimal impact

Data from a study investigating Vitamin D3-induced cell cycle arrest.[4]

Core Mechanisms of Action

The anti-cancer activity of Vitamin D is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Vitamin D has been shown to induce cell cycle arrest at different phases, most commonly the G0/G1 phase.[5][6][7] This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[5][6] These proteins inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression. In some cancer cell lines, Vitamin D has also been observed to induce G2/M arrest.[4][5]

The signaling pathway leading to G0/G1 arrest by Vitamin D is illustrated below.

G0G1_Arrest_Pathway VitD Vitamin D (Calcitriol) VDR VDR/RXR Complex VitD->VDR Binds and activates p21 p21 Upregulation VDR->p21 Increases transcription p27 p27 Upregulation VDR->p27 Increases transcription CyclinD_CDK46 Cyclin D/CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E/CDK2 p21->CyclinE_CDK2 Inhibits Arrest G0/G1 Arrest p21->Arrest Leads to p27->CyclinD_CDK46 Inhibits p27->CyclinE_CDK2 Inhibits p27->Arrest Leads to Rb Rb Phosphorylation (Inhibition) CyclinD_CDK46->Rb CyclinE_CDK2->Rb E2F E2F Release Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: Vitamin D-induced G0/G1 cell cycle arrest pathway.

Induction of Apoptosis

Vitamin D can trigger programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

  • Intrinsic Pathway : Calcitriol has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[4][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[8][10]

  • Extrinsic Pathway : The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas.[11] This leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can activate caspase-3.[10][11]

The general mechanism of Vitamin D-induced apoptosis is depicted in the following diagram.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Bax Bax Upregulation Mito Mitochondrial Permeabilization Bax->Mito Bcl2 Bcl-2 Downregulation Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DeathReceptor Death Receptors (e.g., Fas) Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3 VitD Vitamin D (Calcitriol) VitD->Bax VitD->Bcl2 VitD->DeathReceptor Apoptosis Apoptosis Casp3->Apoptosis

Caption: Vitamin D-induced apoptosis signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of Vitamin D.

Cell Viability Assay

This assay is used to determine the concentration of Vitamin D that inhibits cancer cell growth by 50% (IC50).

  • Cell Seeding : Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of concentrations of Vitamin D3 (or calcitriol) and a vehicle control.

  • Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assay : Add a viability reagent (e.g., MTT, WST-1, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition : Measure the absorbance or luminescence using a plate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

  • Cell Lysis : Treat cells with Vitamin D for the desired time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p21, p27, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to analyze the cell cycle distribution and quantify apoptotic cells.

For Cell Cycle Analysis:

  • Cell Harvest : Treat cells with Vitamin D, then harvest and wash them with phosphate-buffered saline (PBS).

  • Fixation : Fix the cells in cold 70% ethanol.

  • Staining : Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Data Acquisition : Analyze the stained cells using a flow cytometer.

  • Analysis : Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G0/G1 population (indicative of apoptosis) using appropriate software.

For Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Harvest : Treat and harvest cells as described above.

  • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation : Incubate the cells in the dark.

  • Data Acquisition : Analyze the cells by flow cytometry.

  • Analysis : Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

The general workflow for these in vitro experiments is outlined below.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Vitamin D Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Flow Flow Cytometry Treatment->Flow Western Western Blotting Treatment->Western Conclusion Mechanism of Action Hypothesis Viability->Conclusion CellCycle Cell Cycle Analysis Flow->CellCycle Apoptosis Apoptosis Analysis (Annexin V/PI) Flow->Apoptosis Protein Protein Expression Analysis Western->Protein CellCycle->Conclusion Apoptosis->Conclusion Protein->Conclusion

Caption: General experimental workflow for investigating Vitamin D's mechanism of action.

Conclusion

The anti-cancer effects of Vitamin D are attributed to a complex interplay of signaling pathways that ultimately lead to a reduction in cell proliferation and an increase in programmed cell death. The primary mechanisms involve the induction of G0/G1 cell cycle arrest through the upregulation of CDKIs like p21 and p27, and the promotion of apoptosis via both intrinsic and extrinsic pathways. Further research is warranted to fully elucidate the intricate molecular details of these processes and to optimize the therapeutic application of Vitamin D analogs in oncology.

References

A Technical Guide to Diterpenoids from Vitex Species: Isolation, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Vitex, belonging to the Lamiaceae family, comprises approximately 250 species of shrubs and trees distributed throughout tropical and temperate regions.[1] For centuries, various parts of Vitex plants, particularly the fruits and leaves, have been integral to traditional medicine systems for treating a range of ailments, including headaches, inflammation, coughs, and menstrual disorders.[2][3] Modern phytochemical investigations have revealed that these therapeutic properties are linked to a rich diversity of secondary metabolites, with diterpenoids being one of the most prominent and pharmacologically significant classes.[1][2]

This technical guide provides a comprehensive review of diterpenoids isolated from Vitex species, focusing on their structural diversity, significant biological activities, and underlying mechanisms of action. It includes quantitative data on their bioactivities, detailed experimental protocols for their isolation and evaluation, and visual diagrams of key signaling pathways they modulate.

Structural Diversity of Vitex Diterpenoids

Diterpenoids are C20 terpenoids derived from four isoprene (B109036) units. To date, over 154 diterpenoids have been isolated from Vitex species, showcasing remarkable structural variety.[1][4] These compounds are primarily classified into several major skeletal types, with the labdane-type being the most abundant.[2]

  • Labdane-Type : This is the most common class of diterpenoids in Vitex. They are characterized by a bicyclic decalin core with a side chain at C-9. Many bioactive labdanes from Vitex, such as rotundifuran (B1679581) and vitexilactone, feature furan (B31954) or lactone rings, which are often crucial for their activity.[2][5]

  • Abietane-Type : These tricyclic diterpenoids are also found in Vitex species. Ferruginol, an abietane-type diterpenoid from Vitex rotundifolia, has demonstrated potent antioxidant activity.

  • Clerodane-Type : Some clerodane diterpenoids have been identified and are thought to contribute to the dopaminergic activity observed in Vitex agnus-castus extracts.[2]

  • Halimane-Type : This less common bicyclic diterpenoid class has also been isolated from the fruits of Vitex trifolia.

Pharmacological Activities

Diterpenoids from Vitex species exhibit a broad spectrum of biological activities, making them promising candidates for drug development. The primary activities investigated include cytotoxic, anti-inflammatory, and hormone-regulating (dopaminergic) effects.[1][4]

Cytotoxic Activity

Numerous diterpenoids from Vitex have demonstrated significant cytotoxicity against a range of human cancer cell lines. This anti-proliferative activity is a key area of interest for oncology research. For instance, vitepyrroloid A, a labdane (B1241275) diterpenoid from V. trifolia, showed an IC50 value of 8.70 μM against a human nasopharyngeal carcinoma cell line (CNE1).[1] Extracts from V. negundo have also shown potent activity against colon, ovarian, and breast cancer cell lines.[3][6]

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases, and Vitex diterpenoids have shown potent anti-inflammatory properties.[1] The primary mechanism evaluated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Several diterpenes isolated from the fruits of Vitex rotundifolia were found to inhibit NO production with IC50 values ranging from 11.3 to 24.5 μM.[7][8] This activity is often linked to the modulation of the NF-κB signaling pathway.[9]

Dopaminergic Activity

The traditional use of Vitex agnus-castus for treating premenstrual syndrome is attributed to its ability to lower prolactin levels.[2] This effect is mediated by dopaminergic diterpenoids that bind to and activate dopamine (B1211576) D2 receptors in the pituitary gland.[2][10] Compounds like viteagnusin I and rotundifuran have been identified as potent D2 receptor agonists, with EC50 values of 6.6 µM and 12.8 µM, respectively.[11]

Data Presentation: Bioactivity of Vitex Diterpenoids

The following tables summarize the quantitative data for the key pharmacological activities of selected diterpenoids isolated from Vitex species.

Table 1: Cytotoxic Activity of Diterpenoids and Extracts from Vitex Species

Compound/ExtractSpeciesCell LineIC50 ValueReference
Vitepyrroloid AV. trifoliaCNE1 (Nasopharyngeal Carcinoma)8.70 µM[1]
Methanolic Leaf ExtractV. negundoHCT-116 (Colon Cancer)54 µg/mL[3]
Acetone Leaf ExtractV. negundoPA1 (Ovarian Cancer)88.01 µg/mL[6]
Methanolic Leaf ExtractV. negundoPA1 (Ovarian Cancer)112.30 µg/mL[6]
n-Hexane FractionV. trifoliaMCF-7 (Breast Cancer)41.06 µg/mL[12]
Ethanol ExtractV. trifoliaMCF-7 (Breast Cancer)98.69 µg/mL[12]
Seed ExtractV. agnus-castusHGC27 (Gastric Cancer)26.60 µg/mL[13]
Seed ExtractV. agnus-castusMKN45 (Gastric Cancer)33.04 µg/mL[13]
Seed ExtractV. agnus-castusAGS (Gastric Cancer)31.45 µg/mL[13]

Table 2: Anti-inflammatory Activity of Diterpenoids from Vitex Species (Inhibition of NO Production)

CompoundSpeciesCell LineIC50 Value (µM)Reference
Viterotulin AV. rotundifoliaRAW264.711.3[7][8]
Viterotulin BV. rotundifoliaRAW264.713.5[7]
Vitetrifolin HV. rotundifoliaRAW264.724.5[7]
Compound 3 (a labdane)V. rotundifoliaRAW264.711.3[8]
Compound 4 (a labdane)V. rotundifoliaRAW264.713.5[8]
Compound 7 (a labdane)V. rotundifoliaRAW264.724.5[8]
Compound 13 (a labdane)V. rotundifoliaRAW264.718.7[8]
Compound 15 (a labdane)V. rotundifoliaRAW264.719.8[8]

Table 3: Dopaminergic Activity of Diterpenoids from Vitex agnus-castus

CompoundActivityEC50 Value (µM)Reference
Viteagnusin ID2 Receptor Agonist6.6[11]
RotundifuranD2 Receptor Agonist12.8[11]
VitexilactoneD2 Receptor Agonist>50 (inactive)[11]

Mechanisms of Action & Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[14] Many terpenoids exert their anti-inflammatory effects by inhibiting this pathway.[14] Diterpenoids from Vitex can suppress the activation of NF-κB, thereby reducing the expression of iNOS and cyclooxygenase-2 (COX-2), leading to a decrease in inflammatory mediators.[15][16]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα NFkB_inactive p65/p50 (Inactive) NFkB_inactive->IkB Bound NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Vitex Vitex Diterpenoids Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by Vitex diterpenoids.

Dopaminergic D2 Receptor Agonism

The regulation of prolactin secretion by the pituitary gland is primarily under inhibitory control by dopamine released from hypothalamic neurons. This dopamine acts on D2 receptors on lactotroph cells. Diterpenoids from Vitex agnus-castus act as agonists at these D2 receptors, mimicking the action of dopamine and leading to a suppression of prolactin release.[17] This mechanism is central to its therapeutic use in managing hyperprolactinemia-related conditions.

Dopaminergic_Pathway cluster_cell Pituitary Lactotroph Cell Vitex Vitex Diterpenoids (e.g., Rotundifuran) D2R Dopamine D2 Receptor Vitex->D2R Binds (Agonist) AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Prolactin ↓ Prolactin Secretion cAMP->Prolactin

Caption: Agonistic action of Vitex diterpenoids on Dopamine D2 receptors.

Experimental Protocols & Workflows

General Workflow for Isolation and Bioactivity Screening

The discovery of bioactive diterpenoids from Vitex species follows a systematic workflow, beginning with the collection and extraction of plant material, followed by chromatographic separation and purification, structure elucidation, and finally, biological screening.

Workflow cluster_assays Bioassays Extraction Extraction (e.g., Methanol, Ethanol) Fractionation Solvent Partitioning & Crude Fractionation Extraction->Fractionation Isolation Chromatography (Silica Gel, HPLC) Fractionation->Isolation Purification Purified Diterpenoids Isolation->Purification Structure Structure Elucidation (NMR, MS, X-ray) Purification->Structure Bioassay Bioactivity Screening Purification->Bioassay Cytotoxicity Cytotoxicity Assay (MTT) Bioassay->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Griess) Bioassay->AntiInflammatory Other Other Assays (e.g., Receptor Binding) Bioassay->Other

Caption: General workflow for isolation and screening of Vitex diterpenoids.

Protocol for Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan (B1609692) precipitate.[18][19]

  • Cell Seeding : Seed cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20][21]

  • Compound Treatment : Prepare serial dilutions of the purified diterpenoids in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (medium only) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition : Following incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[20][21]

  • Incubation : Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[21]

  • Solubilization : Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20]

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol for Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This assay quantifies nitric oxide (NO) production by measuring its stable end-product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[22][23]

  • Cell Seeding : Seed murine macrophage cells (e.g., RAW264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[24]

  • Pre-treatment : Remove the medium and replace it with fresh medium containing various concentrations of the test diterpenoids. Incubate for 1-2 hours.

  • Inflammatory Stimulation : Add an inflammatory stimulus, typically lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to all wells except the negative control.

  • Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection : After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction :

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.[25]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[25]

  • Absorbance Measurement : Incubate for another 10 minutes at room temperature. Measure the absorbance at 540-550 nm using a microplate reader.[23]

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells and calculate the IC50 value.

References

Vitexolide D: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D, a labdane-type diterpenoid, has emerged as a molecule of interest due to its notable biological activities. First isolated from the Malaysian plant Vitex vestita, this natural product has demonstrated both antibacterial and cytotoxic properties. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of this compound, including its physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. Furthermore, this document presents all available quantitative data in structured tables and visualizes a putative signaling pathway for its cytotoxic effects based on related compounds.

Discovery and Sourcing

This compound was first reported in a 2015 study published in the Journal of Natural Products by Corlay et al.[1][2] This discovery was the result of a large-scale in vitro screening of tropical plants for antibacterial compounds. The dichloromethane (B109758) extract of the leaves of the Malaysian species Vitex vestita Wall. ex Schauer (family Lamiaceae) was identified as a promising candidate, leading to the isolation and characterization of several labdane (B1241275) diterpenoids, including this compound, which was denoted as compound 7 in the study.[1][2]

The isolation process involved a bioassay-guided purification of the plant extract. This method ensures that the chemical fractionation is directed by the biological activity of interest, leading to the efficient identification of the active constituents.

Physicochemical Properties and Structural Elucidation

The molecular formula of this compound has been established as C₂₀H₃₀O₃.[1] The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₀H₃₀O₃
Chemical Class Labdane-type Diterpenoid
Source Organism Vitex vestita
Plant Part Leaves

Biological Activity

This compound has been shown to exhibit moderate biological activity in two key areas: antibacterial and cytotoxic.

Antibacterial Activity

This compound displayed moderate antibacterial activity against a panel of 46 Gram-positive bacterial strains.[1] The presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit in its structure is believed to contribute significantly to its antibacterial properties.[1]

Cytotoxic Activity

The compound has also demonstrated cytotoxic effects against the HCT-116 human colon carcinoma cell line and the MRC5 human fetal lung fibroblast cell line.[1]

Table 2: Summary of Biological Activity of this compound
ActivityCell Line/OrganismQuantitative Data (IC₅₀/MIC)
Cytotoxicity HCT-116 (Human Colon Carcinoma)1 < IC₅₀ < 10 µM
Cytotoxicity MRC5 (Human Fetal Lung Fibroblast)1 < IC₅₀ < 10 µM
Antibacterial Gram-positive bacteriaModerate activity (Specific MIC values not publicly available)

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and biological evaluation of this compound, based on the initial discovery paper and general laboratory practices.

Isolation of this compound from Vitex vestita

A bioassay-guided purification of the dichloromethane extract of the leaves of Vitex vestita was employed to isolate this compound.[1]

G plant Dried Leaves of Vitex vestita extraction Extraction with Dichloromethane plant->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract fractionation Bioassay-Guided Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation active_fractions Active Fractions fractionation->active_fractions purification Further Purification (e.g., HPLC) active_fractions->purification vitexolide_d This compound purification->vitexolide_d

Figure 1: General workflow for the isolation of this compound.
Structural Characterization

The structure of this compound was determined using the following spectroscopic techniques:[1]

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D techniques such as COSY, HSQC, and HMBC, were used to establish the connectivity and stereochemistry of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This was used to confirm the molecular formula of C₂₀H₃₀O₃.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against HCT-116 and MRC5 cells was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HCT-116 and MRC5 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent was added to each well, and the plates were incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) was determined.

Antibacterial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria was likely determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized bacterial suspension was prepared in a suitable broth medium.

  • Serial Dilution: this compound was serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plate was incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Putative Signaling Pathway for Cytotoxic Activity

While the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, the mechanism of action for other cytotoxic labdane diterpenoids, such as sclareol (B1681606), has been investigated in HCT-116 cells. Sclareol has been shown to induce apoptosis through a p53-independent mechanism involving the activation of caspases.[3][4] Based on this, a putative signaling pathway for this compound's cytotoxic effect is proposed below.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway vitexolide_d This compound mitochondria Mitochondria vitexolide_d->mitochondria Induces caspase8 Pro-Caspase-8 vitexolide_d->caspase8 Induces cell_membrane Cell Membrane caspase9 Pro-Caspase-9 mitochondria->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 caspase3 Pro-Caspase-3 active_caspase9->caspase3 active_caspase8 Active Caspase-8 caspase8->active_caspase8 active_caspase8->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

Figure 2: Putative apoptotic signaling pathway induced by this compound.

Conclusion and Future Directions

This compound is a labdane-type diterpenoid with promising antibacterial and cytotoxic activities. Its discovery highlights the potential of natural products from diverse ecosystems as sources of new therapeutic leads. Further research is warranted to fully elucidate its mechanism of action, particularly the specific molecular targets and signaling pathways involved in its cytotoxic effects. The total synthesis of this compound would also be a valuable endeavor to enable further structure-activity relationship studies and to provide a sustainable source of the compound for preclinical development. The moderate yet significant biological profile of this compound makes it a compelling candidate for further investigation in the fields of oncology and infectious disease research.

References

Vitexolide D: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Vitexolide D's solubility in various organic solvents. This compound, a labdane-type diterpenoid, has garnered interest for its moderate antibacterial and cytotoxic activities.[1] A thorough understanding of its solubility is critical for its extraction, purification, and formulation in preclinical and pharmaceutical research.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. For a complex natural product like this compound, which possesses both polar and non-polar functionalities, its solubility can vary significantly across a range of organic solvents. This variability is crucial for designing effective isolation and purification schemes, as well as for preparing stock solutions for biological assays.

Quantitative Solubility Data

Currently, detailed quantitative solubility studies for this compound across a wide range of organic solvents and temperatures are not extensively available in peer-reviewed literature. However, information from chemical suppliers and the context of its isolation provide valuable insights.

A key piece of quantitative information is the availability of this compound as a standard solution. It is commercially available as a 10 mM solution in dimethyl sulfoxide (B87167) (DMSO).[1] This indicates a high degree of solubility in this polar aprotic solvent.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 10 mMCommercially available as a 10 mM solution.[1]
ChloroformNon-polarSolubleQualitative data from supplier.[1]
Dichloromethane (B109758) (DCM)Non-polarSolubleUsed in the initial extraction from plant material.[1]
Ethyl AcetatePolar AproticSolubleQualitative data from supplier.[1]
AcetonePolar AproticSolubleQualitative data from supplier.[1]

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified.

Experimental Protocols: Bioassay-Guided Isolation of this compound

The experimental protocol for the isolation of this compound from the leaves of the Malaysian species Vitex vestita provides practical information on its solubility characteristics and the solvents in which it is tractable.[1] This process serves as an indirect but valuable guide to its solubility.

Workflow for the Isolation and Purification of this compound

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification plant_material Dried Leaves of Vitex vestita dcm_extraction Extraction with Dichloromethane (DCM) plant_material->dcm_extraction crude_extract Crude Dichloromethane Extract dcm_extraction->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions bioassay Antibacterial & Cytotoxicity Assays fractions->bioassay active_fractions Identification of Active Fractions bioassay->active_fractions hplc High-Performance Liquid Chromatography (HPLC) active_fractions->hplc pure_vitexolide_d Pure this compound hplc->pure_vitexolide_d

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered leaves of Vitex vestita were extracted with dichloromethane (DCM) at room temperature. This initial step, using a non-polar solvent, indicates that this compound has sufficient solubility in DCM to be efficiently extracted from the plant matrix.[1]

  • Fractionation: The resulting crude DCM extract was subjected to bioassay-guided fractionation. This typically involves techniques like silica gel column chromatography, where solvents of increasing polarity are used to separate the components of the extract. The choice of elution solvents in this step further informs on the relative polarity and solubility of this compound.

  • Purification: The fractions exhibiting the desired biological activity (antibacterial and cytotoxic) were further purified using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1] The solvents used in HPLC (often mixtures of acetonitrile, methanol, and water) provide additional data points on its solubility profile.

Potential Signaling Pathway in Cytotoxicity

While the precise molecular targets and signaling pathways affected by this compound have not been fully elucidated, its cytotoxic activity against cancer cell lines such as HCT-116 suggests interference with fundamental cellular processes.[1] The following diagram illustrates a hypothetical signaling pathway for a cytotoxic compound that induces apoptosis, a common mechanism of action for anti-cancer agents.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

G VitexolideD This compound CellularTarget Putative Cellular Target(s) (e.g., DNA, Mitochondria, Kinases) VitexolideD->CellularTarget Interaction StressResponse Cellular Stress Response CellularTarget->StressResponse Induces CaspaseActivation Caspase Cascade Activation StressResponse->CaspaseActivation Triggers Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis Executes

Caption: Hypothetical pathway of this compound cytotoxicity.

This generalized pathway suggests that this compound might interact with one or more cellular components, leading to a stress response that culminates in the activation of the caspase cascade, a key executioner of apoptosis. Further research is required to identify the specific molecular interactions and signaling nodes modulated by this compound.

Conclusion and Future Directions

The available data indicates that this compound is soluble in a range of common organic solvents, with particularly good solubility in DMSO. The use of dichloromethane for its extraction underscores its solubility in non-polar solvents as well. However, to facilitate its development as a potential therapeutic agent, a comprehensive quantitative solubility study is warranted. Such a study should evaluate the solubility of this compound in a broader array of pharmaceutically acceptable solvents at various temperatures. Furthermore, elucidation of its precise mechanism of action and the signaling pathways it modulates will be crucial for advancing its preclinical and clinical evaluation.

References

Stability and degradation of Vitexolide D

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Stability and Degradation of Vitexolide D

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a labdane (B1241275) diterpenoid with recognized biological activities. A comprehensive understanding of its stability and degradation profile is crucial for its development as a potential therapeutic agent. This document aims to provide a technical guide on this topic. However, a thorough search of the current scientific literature reveals a significant lack of specific studies on the stability and degradation of this compound.

Therefore, this guide will first address the current knowledge gap and then provide a generalized framework for assessing the stability of labdane diterpenoids, based on established principles of forced degradation studies. This framework can serve as a foundational protocol for researchers initiating stability studies on this compound.

Current State of Knowledge on this compound Stability

The broader class of labdane diterpenoids, to which this compound belongs, are known to be susceptible to oxidation and isomerization, particularly when functional groups such as hydroxyls, ketones, and unsaturated bonds are present. The specific structural features of this compound suggest potential susceptibility to hydrolytic and oxidative degradation, but experimental verification is required.

A Generalized Framework for Forced Degradation Studies of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following sections outline a proposed experimental approach for this compound, based on general guidelines for such studies.

Objectives of a Forced Degradation Study
  • To identify the degradation pathways of this compound.

  • To elucidate the structure of potential degradation products.

  • To determine the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.

Proposed Experimental Protocols

The following are generalized protocols for subjecting this compound to various stress conditions. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 1: Proposed Conditions for Forced Degradation Studies of this compound

Stress ConditionProposed Reagents and ConditionsAnalytical Method
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursReverse-Phase HPLC with UV/PDA detection
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursReverse-Phase HPLC with UV/PDA detection
Oxidation 3% H₂O₂ at room temperature for 24 hoursReverse-Phase HPLC with UV/PDA detection
Thermal Degradation Solid-state at 80°C for 48 hoursReverse-Phase HPLC with UV/PDA detection
Photostability Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines)Reverse-Phase HPLC with UV/PDA detection

2.2.1. Detailed Methodologies

  • Preparation of Stock Solution: A stock solution of this compound would be prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M HCl would be added. The mixture would be incubated at 60°C. Samples would be withdrawn at appropriate time points, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M NaOH would be added and incubated at 60°C. Samples would be withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% H₂O₂ would be added and stored at room temperature, protected from light. Samples would be withdrawn at various time points for analysis.

  • Thermal Degradation: this compound in its solid form would be placed in a controlled temperature oven at 80°C. Samples would be withdrawn periodically, dissolved in a suitable solvent, and analyzed.

  • Photostability Testing: A sample of this compound (both solid and in solution) would be exposed to a calibrated light source as per ICH Q1B guidelines. A control sample would be kept in the dark under the same temperature conditions.

Analytical Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), would need to be developed and validated. The method should be able to separate the intact this compound from all its potential degradation products.

  • Chromatographic Conditions (Hypothetical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Photodiode Array (PDA) detector at an appropriate wavelength to monitor the parent compound and degradation products.

    • Mass Spectrometry (MS) Coupling: LC-MS would be invaluable for the identification of the mass of degradation products, aiding in their structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Vitexolide_D This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Vitexolide_D->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Vitexolide_D->Base Oxidation Oxidation (3% H₂O₂, RT) Vitexolide_D->Oxidation Thermal Thermal Degradation (Solid, 80°C) Vitexolide_D->Thermal Photo Photostability (ICH Q1B) Vitexolide_D->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation observed Data Quantitative Stability Data HPLC->Data Method Validated Analytical Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Generalized workflow for a forced degradation study of this compound.

Potential Degradation Pathways (Hypothetical)

Without experimental data, potential degradation pathways can only be hypothesized based on the chemical structure of this compound. Key functional groups that may be susceptible to degradation include esters, lactones, and double bonds.

Hypothetical_Degradation_Pathway Vitexolide_D This compound Hydrolysis_Product Hydrolysis Product (e.g., ring opening of lactone) Vitexolide_D->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (e.g., epoxidation of double bond) Vitexolide_D->Oxidation_Product Oxidation Isomerization_Product Isomerization Product Vitexolide_D->Isomerization_Product Heat/Light

Caption: Hypothetical degradation pathways for this compound.

Conclusions and Future Directions

There is a clear need for comprehensive stability and forced degradation studies on this compound to support its potential development as a pharmaceutical agent. The generalized framework provided in this guide offers a starting point for researchers to systematically investigate its stability profile. Future work should focus on executing these studies to generate quantitative data, identify degradation products, and elucidate the degradation pathways. This information will be critical for formulation development, defining appropriate storage conditions, and ensuring the safety and efficacy of any future drug product containing this compound.

Potential Therapeutic Targets of Vitexolide D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a labdane-type diterpenoid isolated from the leaves of Vitex vestita, a plant belonging to the Lamiaceae family. Diterpenoids from the genus Vitex have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and explores its potential therapeutic targets, drawing on existing data and insights from structurally related compounds. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

This compound has demonstrated notable cytotoxic activity against the human colon carcinoma cell line HCT-116 and the human fetal lung fibroblast cell line MRC5, with half-maximal inhibitory concentration (IC50) values ranging between 1 and 10 µM.[2][3] It also exhibits moderate antibacterial activity against a panel of Gram-positive bacteria.[3] While detailed mechanistic studies on this compound are limited, research on analogous labdane (B1241275) diterpenoids provides a foundation for hypothesizing its molecular targets and signaling pathways.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of this compound and a closely related labdane diterpenoid, Sclareol (B1681606), for comparative purposes.

CompoundCell LineAssay TypeParameterValueReference
This compound HCT-116CytotoxicityIC501 - 10 µM[2][3]
This compound MRC5CytotoxicityIC501 - 10 µM[2][3]
Sclareol HCT116CytotoxicityIC50Not specified[2]

Potential Therapeutic Targets and Mechanisms of Action

Based on the known activities of this compound and studies on structurally similar labdane diterpenoids, the following are proposed as potential therapeutic targets and mechanisms of action that warrant further investigation.

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of this compound against HCT-116 colon cancer cells strongly suggest the induction of apoptosis as a primary mechanism of action. Studies on the related labdane diterpenoid, sclareol, have shown that it induces apoptosis in HCT116 cells through the activation of both the intrinsic and extrinsic pathways.[1][2] This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[2]

Potential Molecular Targets in the Apoptosis Pathway:

  • Caspase Cascade: this compound may directly or indirectly lead to the activation of caspase-8, caspase-9, and caspase-3.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in regulating the intrinsic apoptotic pathway.[4][5][6] this compound could potentially modulate the expression or activity of these proteins to favor apoptosis.

Signaling Pathway Diagram: Proposed Apoptotic Pathway of this compound

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway VitexolideD This compound DeathReceptors Death Receptors VitexolideD->DeathReceptors ? Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) VitexolideD->Bcl2 ? Caspase8 Caspase-8 activation DeathReceptors->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis VitexolideD This compound IKK IKK Complex VitexolideD->IKK Inhibits (?) TNFa TNFα TNFR TNFR TNFa->TNFR TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB (p65/p50) Gene Pro-inflammatory Gene Expression NFkB_n->Gene Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Methodological & Application

Application Notes and Protocols for the Isolation of Vitexolide D from Vitex vestita

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the isolation of Vitexolide D, a labdane-type diterpenoid, from the leaves of Vitex vestita. The protocol is based on established phytochemical methods and offers a step-by-step approach from plant material collection to the purification of the target compound. This guide is intended to support researchers in natural product chemistry, pharmacology, and drug development in obtaining this compound for further investigation of its biological activities.

Introduction

Vitex vestita, a plant belonging to the Lamiaceae family, is a known source of various bioactive secondary metabolites. Among these, labdane-type diterpenoids have garnered significant interest due to their potential therapeutic properties. This compound is one such compound that has been isolated from the leaves of this plant. This document outlines a detailed methodology for the extraction, fractionation, and purification of this compound, enabling its accessibility for research and development purposes.

Materials and Equipment

Plant Material
  • Dried and powdered leaves of Vitex vestita.

Solvents and Reagents
  • Dichloromethane (CH₂Cl₂)

  • n-Hexane (C₆H₁₄)

  • Acetone (C₃H₆O)

  • Methanol (CH₃OH)

  • Deionized Water (H₂O)

  • Silica (B1680970) gel (for column chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

  • C18 silica gel (for semi-preparative HPLC)

Equipment
  • Grinder or mill

  • Soxhlet apparatus or large-scale extraction vessel

  • Rotary evaporator

  • Glass columns for chromatography

  • Fraction collector

  • Thin-Layer Chromatography (TLC) developing tanks

  • UV lamp for TLC visualization

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Vials and flasks for sample collection and storage

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and final purification. The overall workflow is depicted in the diagram below.

cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried & Powdered Vitex vestita Leaves B Maceration with Dichloromethane A->B C Filtration & Concentration B->C D Crude Dichloromethane Extract C->D E Silica Gel Column Chromatography (Hexane-Acetone Gradient) D->E F Collection of Fractions E->F G TLC Analysis of Fractions F->G H Pooling of this compound -containing Fractions G->H I Semi-Preparative HPLC (Methanol-Water Gradient) H->I J Isolation of Pure This compound I->J A Crude Extract (Mixture of Compounds) B Silica Gel Chromatography (Separation by Polarity) A->B Adsorption C Enriched Fraction (Contains this compound and structurally similar compounds) B->C Elution D Reverse-Phase HPLC (Fine Separation) C->D Partitioning E Pure this compound D->E Isolation

Application Notes and Protocols for the Extraction and Purification of Vitexolide D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vitexolide D is a labdane-type diterpenoid that has been isolated from plants of the Vitex genus, notably Vitex vestita.[1][2][3] Labdane (B1241275) diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic properties.[1][2][3] The anti-inflammatory effects of many labdane diterpenoids are attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from its natural source, as well as an overview of its potential mechanism of action.

Data Presentation

The following tables summarize the quantitative data typically obtained during the extraction and purification of this compound. Please note that these values are representative and may vary depending on the starting material and experimental conditions.

Table 1: Extraction and Fractionation of this compound from Vitex vestita Leaves

StepProcedureStarting Material (g)Yield (g)Yield (%)
1Dichloromethane (B109758) Extraction1000505.0
2Silica (B1680970) Gel Column Chromatography50510.0 (of crude extract)
3Preparative HPLC10.110.0 (of semi-pure fraction)

Table 2: Purity Assessment of this compound at Various Purification Stages

Purification StageAnalytical MethodPurity (%)
Crude Dichloromethane ExtractHPLC-UV< 5
Silica Gel Chromatography FractionHPLC-UV60-70
Final Product after Preparative HPLCHPLC-UV> 98

Experimental Protocols

Extraction of this compound from Vitex vestita Leaves

This protocol describes the initial extraction of this compound from the dried leaves of Vitex vestita.

Materials:

  • Dried and powdered leaves of Vitex vestita

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Rotary evaporator

  • Filter paper and funnel

  • Large glass container with a lid

Procedure:

  • Weigh 1 kg of dried, powdered leaves of Vitex vestita and place them in a large glass container.

  • Add 5 L of dichloromethane to the container, ensuring all the plant material is fully submerged.

  • Seal the container and allow the mixture to macerate at room temperature for 48 hours with occasional stirring.

  • Filter the mixture through filter paper to separate the plant material from the solvent.

  • Collect the filtrate (dichloromethane extract) and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude dichloromethane extract will be a dark, viscous residue. Record the final weight of the crude extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol details the first stage of purification using silica gel column chromatography to fractionate the crude extract.

Materials:

  • Crude dichloromethane extract of Vitex vestita

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing tank

  • UV lamp (254 nm)

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Dissolve the crude dichloromethane extract (e.g., 50 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, resulting in a dry powder of the extract mixed with silica gel.

  • Carefully load the dried extract-silica gel mixture onto the top of the packed column.

  • Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 n-hexane:ethyl acetate, and finally 100% ethyl acetate).

  • Collect fractions of a consistent volume (e.g., 50 mL) using a fraction collector or manually.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.

  • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Evaporate the solvent from the combined fractions to obtain a semi-pure fraction containing this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain highly pure this compound.

Materials:

  • Semi-pure fraction containing this compound

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase HPLC column (e.g., 250 x 20 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Vials for fraction collection

Procedure:

  • Dissolve the semi-pure fraction in a minimal amount of the initial mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the starting mobile phase, for instance, a mixture of acetonitrile and water (e.g., 40:60 v/v).

  • Inject the dissolved sample onto the column.

  • Elute the compounds using a gradient of acetonitrile in water (e.g., starting from 40% acetonitrile and increasing to 80% over 30 minutes) at a flow rate of approximately 10 mL/min.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Collect the peak corresponding to this compound.

  • Combine the collected fractions containing the pure compound and evaporate the solvent to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried & Powdered Vitex vestita Leaves extraction Maceration with Dichloromethane start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Dichloromethane Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection semi_pure Semi-pure this compound Fraction fraction_collection->semi_pure prep_hplc Preparative HPLC (C18 Column, Acetonitrile:Water Gradient) semi_pure->prep_hplc pure_vitexolide_d Pure this compound (>98% Purity) prep_hplc->pure_vitexolide_d

Caption: Experimental workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

Labdane-type diterpenoids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism of action for this compound, based on the activity of similar compounds.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkappaB_NFkB IκBα-NF-κB Complex IKK->IkappaB_NFkB Phosphorylates IκBα IkappaB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkappaB_NFkB->NFkB Releases pIkappaB p-IκBα IkappaB_NFkB->pIkappaB degradation Proteasomal Degradation pIkappaB->degradation degradation->IkappaB Degrades VitexolideD This compound VitexolideD->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: Quantitative Analysis of Vitexolide D in Plant Extracts using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D, a labdane (B1241275) diterpenoid isolated from plant species such as Vitex vestita, has demonstrated notable biological activities, including cytotoxic effects against cancer cell lines.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

While a specific validated method for this compound is not available in the public literature, the following tables provide essential mass spectrometric information and proposed starting parameters for method development, based on its known chemical formula and data from structurally similar labdane diterpenoids.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Chemical FormulaC₂₀H₃₀O₃[1]
Molecular Weight318.45 g/mol [1]
Theoretical [M+H]⁺ (m/z)319.2217Calculated
Theoretical [M+Na]⁺ (m/z)341.2036Calculated

Table 2: Proposed UPLC-MS/MS Method Parameters for this compound Analysis

Note: These parameters are based on methods for structurally related labdane diterpenoids and require optimization and validation for this compound.

ParameterProposed Condition
Chromatography System UPLC coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions. A starting point could be 10% B to 90% B over 10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 319.2
Product Ions (Q3) To be determined experimentally. Common losses for labdane diterpenoids include H₂O (m/z 301.2) and other neutral fragments.
Collision Energy To be optimized (typically 10-40 eV)

Experimental Protocols

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol (B129727) or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material (e.g., leaves of Vitex vestita) at 40-60°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Perform extraction using a suitable solvent such as methanol, ethanol, or dichloromethane. Sonication or Soxhlet extraction can be employed to enhance extraction efficiency. For example, add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the plant residue.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Clean-up (Solid Phase Extraction - SPE):

    • Reconstitute the dried extract in a minimal amount of a suitable solvent.

    • Use a C18 SPE cartridge, pre-conditioned with methanol followed by water.

    • Load the sample onto the cartridge and wash with a low percentage of organic solvent to remove polar impurities.

    • Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC-MS analysis.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Method Validation (to be performed by the user):

    • Linearity: Inject the calibration standards and plot the peak area against the concentration. Perform a linear regression to determine the R² value, which should be >0.99.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Precision and Accuracy: Analyze replicate quality control (QC) samples at different concentrations to determine the intra- and inter-day precision (%RSD) and accuracy (%bias).

  • Sample Analysis: Inject the prepared plant extract samples and the standard solutions for quantification.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis plant_material Plant Material (e.g., Vitex vestita leaves) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., Methanol) drying_grinding->extraction spe Solid Phase Extraction (SPE) extraction->spe final_sample Final Sample spe->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc ms Mass Spectrometry (ESI+) hplc->ms data_analysis Data Analysis & Quantification ms->data_analysis

Caption: Workflow for the HPLC-MS analysis of this compound.

Proposed Signaling Pathway

This compound has been reported to exhibit cytotoxic effects on cancer cells. A key signaling pathway often implicated in cancer cell survival and proliferation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates a simplified model of how this compound might exert its cytotoxic effects by inhibiting the NF-κB signaling pathway.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vitexolide_d This compound ikk IKK Complex vitexolide_d->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb_ikb NF-κB IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb->nfkb IκBα degradation dna DNA nfkb_n->dna Binding gene_transcription Gene Transcription (Pro-survival, Anti-apoptotic) dna->gene_transcription Activation cell_survival Cancer Cell Survival gene_transcription->cell_survival Promotes

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Application Note: A Comprehensive Cell-Based Assay Protocol for Determining the Cytotoxic Effects of Vitexolide D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. Cytotoxicity assays are essential for identifying compounds that can induce cell death, a desirable characteristic for anti-cancer agents. Vitexolide D is a novel compound of interest for its potential therapeutic applications. This document provides a detailed set of protocols for assessing the cytotoxicity of this compound in vitro, utilizing a multi-assay approach to generate a comprehensive profile of its effects on cell viability, membrane integrity, and the induction of apoptosis. The following protocols for MTT, Lactate (B86563) Dehydrogenase (LDH), and Caspase-3 assays are foundational methods in the field of cell biology and toxicology.[1][2]

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate human cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C. Subsequent dilutions should be made in a complete culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[3]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution)[3][5]

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.[3][5]

  • Compound Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include wells for untreated controls (vehicle only) and blank controls (medium only).[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3][4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at 570 nm or 590 nm using a microplate reader.[4]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the untreated control.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is an indicator of cell death.[6][7][8]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Prepare additional control wells for determining maximum LDH release by treating cells with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.[9]

  • Sample Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes.[3]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9][10]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.[9]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8][9]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Untreated Control Abs) / (Max LDH Release Abs - Untreated Control Abs) * 100.

Protocol 3: Apoptosis Assessment using Caspase-3 Activity Assay

This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[12] The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be quantified spectrophotometrically.[13][14]

Materials:

  • Commercially available Caspase-3 colorimetric assay kit

  • Cell lysis buffer

  • Reaction buffer with DTT

  • Caspase-3 substrate (DEVD-pNA)

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in appropriate culture plates or flasks and treat with this compound for the desired time.

  • Cell Lysis: Collect both adherent and floating cells, centrifuge, and wash with cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-30 minutes.[13][15]

  • Lysate Collection: Centrifuge the lysate at 12,000-16,000 x g for 10-15 minutes at 4°C.[15][16] Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Adjust the volume with lysis buffer.[14]

  • Substrate Addition: Add 50 µL of 2x Reaction Buffer (containing DTT) and 5 µL of the Caspase-3 substrate to each well.[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[13][14]

  • Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the results from treated samples with the untreated control.

Data Presentation

The quantitative data obtained from the cytotoxicity assays can be summarized for clear comparison.

Table 1: Summary of this compound Cytotoxic Effects on a Representative Cancer Cell Line (48h Treatment)

This compound (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Caspase-3 Activity (Fold Change)
0 (Control)100.0 ± 4.50.0 ± 1.21.0 ± 0.1
192.1 ± 5.15.3 ± 1.51.2 ± 0.2
575.4 ± 3.818.7 ± 2.12.5 ± 0.3
1051.2 ± 4.245.6 ± 3.34.8 ± 0.4
2524.8 ± 3.172.1 ± 4.07.1 ± 0.6
508.9 ± 1.988.5 ± 3.77.5 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations: Workflows and Pathways

Diagrams help visualize complex experimental processes and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis culture 1. Cell Culture seed 2. Seed Cells in 96-Well Plates culture->seed treat 3. Treat with this compound seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3 Assay (Apoptosis) treat->caspase read 5. Read Absorbance (Microplate Reader) mtt->read ldh->read caspase->read calc 6. Calculate % Viability, % Cytotoxicity, Fold Change read->calc data 7. Data Summary & Graphing calc->data

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway vitexolide This compound bcl2 Bcl-2 (Anti-apoptotic) vitexolide->bcl2 Inhibits bax Bax (Pro-apoptotic) vitexolide->bax Activates mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Caption: Plausible intrinsic apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols: In Vitro Antibacterial Assay for Vitexolide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a diterpenoid compound that has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. This document provides detailed application notes and standardized protocols for conducting in vitro antibacterial assays to evaluate the efficacy of this compound. The following protocols are based on established methods to ensure reproducibility and accuracy in determining the antibacterial properties of this compound. These assays are crucial for the preliminary screening and characterization of new antimicrobial agents in the drug development pipeline.

Principle of Antibacterial Assays

In vitro antibacterial susceptibility testing is fundamental to the discovery of new antibiotics. The primary objective is to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). Further testing can establish the Minimum Bactericidal Concentration (MBC), which is the lowest concentration required to kill a particular bacterium. These values are critical indicators of an antimicrobial agent's potency. The methods described herein are standard, widely accepted procedures for antimicrobial susceptibility testing.

Data Presentation

While this compound has been reported to exhibit moderate antibacterial activity, specific MIC and MBC values are not widely published. The following table provides an example of how to present such data for this compound against common Gram-positive bacteria. Note: These values are hypothetical and for illustrative purposes only. Researchers should replace this data with their own experimental findings.

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Positive Control (e.g., Vancomycin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16321
Bacillus subtilis (ATCC 6633)8160.5
Methicillin-Resistant Staphylococcus aureus (MRSA) (Clinical Isolate)32>642
Enterococcus faecalis (ATCC 29212)64>644

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.

a. Materials and Reagents:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth and solvent)

b. Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined after the MIC test is completed.

a. Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the in vitro antibacterial assay of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis & Reporting compound_prep Prepare this compound Stock & Working Solutions serial_dilution Perform Serial Dilution of this compound in 96-well Plate compound_prep->serial_dilution media_prep Prepare Mueller-Hinton Broth & Agar media_prep->serial_dilution bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension bacterial_prep->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C for 16-20 hours inoculation->incubation_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation_mic->read_mic plating Plate Aliquots from Clear MIC Wells onto Agar read_mic->plating data_table Tabulate MIC & MBC Values read_mic->data_table incubation_mbc Incubate Agar Plates at 35°C for 18-24 hours plating->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc read_mbc->data_table report Generate Final Report data_table->report

Caption: Experimental workflow for in vitro antibacterial assay of this compound.

Vitexolide D: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitexolide D is a labdane-type diterpenoid that has demonstrated notable biological activities, including moderate antibacterial effects against Gram-positive bacteria and cytotoxic effects against various cancer cell lines. Its potential as a therapeutic agent necessitates well-defined protocols for its handling, storage, and application in research settings. These application notes provide detailed procedures for the preparation of this compound stock solutions, guidelines for its storage, and protocols for its use in cell-based assays.

Physicochemical Properties and Solubility

This compound is a hydrophobic molecule, a characteristic common to many labdane (B1241275) diterpenes. This property dictates its solubility in various solvents. While precise quantitative solubility data is not extensively published, qualitative information and supplier recommendations provide a strong basis for solvent selection.

Table 1: Solubility and Recommended Solvents for this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble (a 10 mM solution is commercially available)Recommended for preparing high-concentration stock solutions. DMSO is a polar aprotic solvent that can readily dissolve a wide range of organic compounds.
ChloroformSolubleA chlorinated solvent suitable for dissolving nonpolar compounds.
Dichloromethane (DCM)SolubleAnother chlorinated solvent with properties similar to chloroform.
Ethyl AcetateSolubleAn ester that is a moderately polar solvent.
AcetoneSolubleA ketone that is a polar aprotic solvent.

Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are critical to ensure the stability and activity of this compound for experimental use.

Materials
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Analytical balance

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out the appropriate mass based on its molecular weight.

  • Dissolution: Add the weighed this compound to a sterile amber vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.

Storage Recommendations

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid2-8°CUp to 24 monthsKeep in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO)-20°CUp to 2 weeksStore in tightly sealed, amber vials to prevent degradation from light and evaporation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound has been shown to exhibit cytotoxic activity against cancer cell lines such as HCT-116 (human colon carcinoma) and MRC5 (human fetal lung fibroblast), with reported IC50 values in the range of 1-10 µM. The following is a general protocol for treating adherent cancer cells with this compound.

General Protocol for Cell Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., HCT-116) in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate the cells overnight to allow for attachment.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from 0.1 µM to 20 µM). It is important to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cytotoxicity: Following incubation, assess cell viability using a suitable method, such as the MTT assay, resazurin (B115843) assay, or by direct cell counting.

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock Solution in DMSO prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working add_treatment Add this compound Working Solutions and Vehicle Control to Cells prep_working->add_treatment seed_cells Seed Adherent Cells in Multi-well Plate incubate_attach Incubate Overnight for Attachment seed_cells->incubate_attach incubate_attach->add_treatment incubate_treatment Incubate for Desired Duration (e.g., 24, 48, 72h) add_treatment->incubate_treatment assess_viability Assess Cell Viability (e.g., MTT Assay) incubate_treatment->assess_viability

Experimental Workflow for Cell-Based Assays with this compound.

Potential Signaling Pathways

While the precise molecular targets of this compound are not yet fully elucidated, the cytotoxic effects of many labdane diterpenoids are known to be mediated through the induction of apoptosis, often involving the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for the action of cytotoxic compounds in cancer cells.

G VitexolideD This compound MitochondrialStress Mitochondrial Stress (Hypothesized) VitexolideD->MitochondrialStress BaxBak Bax/Bak Activation MitochondrialStress->BaxBak MitoPerm Mitochondrial Outer Membrane Permeabilization BaxBak->MitoPerm CytoC Cytochrome c Release MitoPerm->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway for this compound.

Disclaimer: The specific molecular interactions of this compound with the components of this pathway have not been experimentally confirmed and this diagram represents a generalized model for the induction of apoptosis by cytotoxic agents. Further research is required to identify the direct targets of this compound.

Application Notes: Vitexolide D in HCT-116 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current knowledge base, there is no direct scientific literature available detailing the specific use and effects of Vitexolide D on HCT-116 cells. The following application notes and protocols are extrapolated from research on similar compounds and general cell culture methodologies. These should be considered as a starting point and would require significant optimization and validation for studying this compound in HCT-116 cells.

Introduction

This compound is a diterpenoid compound that has been investigated for its potential biological activities. The HCT-116 cell line, derived from human colorectal carcinoma, is a widely used model in cancer research to study tumorigenesis and evaluate the efficacy of potential therapeutic agents. These application notes provide a foundational framework for researchers and scientists to begin investigating the effects of this compound on HCT-116 cells, including suggested starting concentrations, experimental workflows, and key cellular assays.

Data Presentation

Since no specific data for this compound on HCT-116 cells is available, the following tables present hypothetical data structures that researchers should aim to populate through their experiments.

Table 1: Effect of this compound on HCT-116 Cell Viability (IC50)

CompoundTreatment Duration (hours)IC50 (µM)Assay Method
This compound24Data to be determinedMTT Assay
This compound48Data to be determinedMTT Assay
This compound72Data to be determinedMTT Assay
Doxorubicin (Control)48Reference valueMTT Assay

Table 2: Apoptosis Induction by this compound in HCT-116 Cells

Treatment (Concentration)Treatment Duration (hours)% Apoptotic Cells (Early + Late)Assay Method
Vehicle Control (DMSO)48Data to be determinedAnnexin V/PI Staining
This compound (0.5 x IC50)48Data to be determinedAnnexin V/PI Staining
This compound (1 x IC50)48Data to be determinedAnnexin V/PI Staining
This compound (2 x IC50)48Data to be determinedAnnexin V/PI Staining
Staurosporine (Control)24Reference valueAnnexin V/PI Staining

Experimental Protocols

HCT-116 Cell Culture and Maintenance

Materials:

  • HCT-116 cells (ATCC® CCL-247™)

  • McCoy's 5A Medium (ATCC® 30-2007™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well plates

Protocol:

  • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks or plates at the desired density.

Cell Viability (MTT) Assay

Materials:

  • HCT-116 cells

  • Complete growth medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • HCT-116 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HCT-116 cells in 6-well plates and allow them to attach.

  • Treat the cells with different concentrations of this compound (e.g., based on the determined IC50 value) for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualization

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Start with HCT-116 Cell Culture passage Subculture at 80-90% Confluency start->passage seed Seed Cells for Experiments passage->seed treat Treat with this compound (Varying Concentrations & Durations) seed->treat viability MTT Assay (Cell Viability/IC50) treat->viability apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis western Western Blot (Protein Expression) treat->western data Analyze Data & Draw Conclusions viability->data apoptosis->data western->data hypothetical_pathway cluster_cell HCT-116 Cell cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation vitexolide This compound PI3K PI3K vitexolide->PI3K Hypothesized Inhibition RAS RAS vitexolide->RAS Bcl2 Bcl-2 vitexolide->Bcl2 Bax Bax vitexolide->Bax Hypothesized Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Casp9 Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Elucidating the Molecular Mechanisms of Vitexolide D: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the mechanism of action of Vitexolide D, a labdane-type diterpenoid with promising cytotoxic and potential anti-inflammatory activities. This compound has demonstrated cytotoxic effects against the HCT-116 cancer cell line and the MRC5 human fetal lung fibroblast cell line, with IC50 values ranging from 1 to 10 μM[1][2]. Compounds from the Vitex genus, to which this compound belongs, have a history of use in folk medicine and are known to possess a wide range of biological activities, including anti-inflammatory and cytotoxic properties[3].

These protocols outline a systematic approach to unravel the molecular pathways through which this compound exerts its biological effects, focusing on its anticancer and anti-inflammatory potential. The proposed experimental workflow is designed to investigate key cellular processes, including cell viability, apoptosis, cell cycle progression, and modulation of key signaling pathways.

Section 1: Initial Characterization of this compound Bioactivity

The initial step in elucidating the mechanism of action of this compound is to confirm and expand upon its known cytotoxic effects in a panel of relevant cancer cell lines.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and to assess its selectivity.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung], and a non-cancerous control cell line like MRC5) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM). The final DMSO concentration should not exceed 0.1%. Add the this compound dilutions to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginIncubation Time (h)This compound IC50 (μM)Doxorubicin IC50 (μM)
HCT-116Colon Cancer48[Experimental Value][Experimental Value]
MCF-7Breast Cancer48[Experimental Value][Experimental Value]
A549Lung Cancer48[Experimental Value][Experimental Value]
MRC5Normal Lung Fibroblast48[Experimental Value][Experimental Value]

Note: Experimental values are to be determined by the researcher.

Section 2: Investigating the Pro-Apoptotic Mechanism of this compound

Based on its cytotoxic activity, a primary hypothesis is that this compound induces apoptosis in cancer cells.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the induction of apoptosis and distinguish between early and late apoptotic cells.

Protocol:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

Table 2: Apoptosis Induction by this compound in HCT-116 Cells

TreatmentConcentrationTime (h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control-48[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compoundIC5048[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compound2x IC5048[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
DoxorubicinIC5048[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Note: Experimental values are to be determined by the researcher.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular pathway of apoptosis induction by examining key protein markers.

Protocol:

  • Protein Extraction: Treat HCT-116 cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and β-actin (loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Section 3: Cell Cycle Analysis

To determine if the cytotoxic effects of this compound are associated with cell cycle arrest.

Propidium Iodide (PI) Staining for Cell Cycle Distribution

Objective: To analyze the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Treat HCT-116 cells with this compound at its IC50 concentration for 24 hours. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells

TreatmentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-[Experimental Value][Experimental Value][Experimental Value]
This compoundIC50[Experimental Value][Experimental Value][Experimental Value]

Note: Experimental values are to be determined by the researcher.

Section 4: Investigation of Potential Anti-Inflammatory Mechanisms

Given the known anti-inflammatory properties of compounds from the Vitex genus, it is pertinent to investigate if this compound modulates inflammatory pathways.

Measurement of Nitric Oxide (NO) Production

Objective: To assess the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 μg/mL LPS for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot Analysis of Inflammatory Mediators

Objective: To examine the effect of this compound on the expression of key inflammatory proteins.

Protocol:

  • Protein Extraction and Western Blotting: Treat RAW 264.7 cells as described above. Perform Western blot analysis for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation of NF-κB p65. Use β-actin as a loading control.

Section 5: Visualizing the Experimental Workflow and Potential Signaling Pathways

To provide a clear overview of the proposed research plan and the potential molecular interactions, the following diagrams have been generated.

G cluster_0 Initial Screening cluster_1 Apoptosis Studies cluster_2 Cell Cycle Analysis cluster_3 Anti-inflammatory Studies A This compound B Cancer Cell Lines (HCT-116, MCF-7, A549) & Normal Cell Line (MRC5) A->B C MTT Assay B->C D Determine IC50 Values C->D E HCT-116 Cells D->E Select Cell Line J HCT-116 Cells D->J Select Cell Line F Annexin V/PI Staining E->F G Western Blot (Bcl-2, Bax, Caspase-3, PARP) E->G H Quantify Apoptosis F->H I Assess Apoptotic Pathway G->I K PI Staining J->K L Flow Cytometry K->L M Determine Cell Cycle Distribution L->M N RAW 264.7 Macrophages O LPS Stimulation N->O P Griess Assay (NO) O->P Q Western Blot (iNOS, COX-2, p-NF-κB) O->Q R Assess Anti-inflammatory Effect P->R Q->R

Caption: Experimental workflow for investigating the mechanism of action of this compound.

G VitexolideD This compound Bax Bax VitexolideD->Bax Bcl2 Bcl-2 VitexolideD->Bcl2 Cell Cancer Cell Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_nuc->iNOS_COX2 VitexolideD This compound VitexolideD->IKK

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a labdane-type diterpenoid isolated from the leaves of the Malaysian plant Vitex vestita.[1] This natural product has garnered interest within the scientific community due to its notable biological activities. Bioassays have demonstrated that this compound exhibits moderate antibacterial activity against a panel of 46 Gram-positive bacterial strains.[1][2] Furthermore, it has displayed cytotoxic effects against the HCT-116 human cancer cell line and the MRC5 human fetal lung fibroblast cell line, with IC50 values in the range of 1 to 10 µM.[1][2]

The structural framework of this compound is characterized by a bicyclic decalin core, typical of labdane (B1241275) diterpenoids, and a functionally important γ-hydroxybutenolide moiety. This side chain is believed to contribute significantly to its biological activity.[1]

As of the current literature, a total synthesis of this compound has not been reported. These application notes, therefore, focus on generalized synthetic strategies applicable to structurally related labdane diterpenoids and the construction of key structural motifs, drawing from successful total syntheses of analogous compounds.

Retrosynthetic Analysis of a Generic Labdane Diterpenoid Core

The synthesis of complex natural products like labdane diterpenoids requires a strategic retrosynthetic approach. A common strategy involves the disconnection of the side chain and the subsequent disassembly of the bicyclic core. Key transformations often include cationic cyclization to form the decalin ring system and late-stage functionalization to install the various oxygenated groups.

G cluster_0 Retrosynthetic Approach A Labdane Diterpenoid (e.g., this compound analog) B Decalin Core + Side Chain Precursor A->B Side Chain Installation / Functional Group Interconversion C Acyclic Polyene Precursor B->C Biomimetic Cationic Cyclization D Simple Starting Materials (e.g., Geraniol) C->D Elaboration

Caption: General retrosynthetic analysis for a labdane diterpenoid.

Protocol 1: Asymmetric Synthesis of a Decalin Core via Cationic Polyene Cyclization

This protocol outlines a conceptual biomimetic approach for the asymmetric construction of the decalin ring system, a core feature of this compound and related compounds. This strategy is inspired by the total synthesis of galanal A and B, which are also labdane diterpenes.[1][3]

Objective: To asymmetrically synthesize a bicyclic decalin core from an acyclic polyene precursor.

Key Reaction: Lewis acid-assisted chiral Brønsted acid (LBA) mediated cationic polyene cyclization.[1]

Experimental Workflow

G cluster_0 Decalin Core Synthesis Workflow A 1. Prepare Acyclic Polyene Precursor B 2. Asymmetric Cationic Cyclization A->B e.g., from Geraniol C 3. Purification B->C Chiral LBA catalyst D 4. Characterization C->D Column Chromatography E Chiral Decalin Core D->E NMR, HRMS, [α]D

Caption: Workflow for the asymmetric synthesis of a decalin core.

Methodology:

  • Synthesis of the Acyclic Precursor: Prepare the acyclic polyene substrate. This is typically achieved through the elaboration of a readily available starting material, such as geraniol, through a series of reactions including oxidations, reductions, and carbon-carbon bond-forming reactions to extend the chain.[1][3]

  • Asymmetric Cyclization:

    • Dissolve the acyclic polyene precursor in a suitable anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add the chiral Lewis acid-assisted Brønsted acid (LBA) catalyst. The choice of catalyst is crucial for achieving high enantioselectivity.

    • Stir the reaction at low temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography to isolate the chiral decalin core.

  • Characterization: Confirm the structure and stereochemistry of the product using standard analytical techniques, including NMR spectroscopy, high-resolution mass spectrometry (HRMS), and measurement of specific rotation.

Protocol 2: Synthesis of the γ-Hydroxybutenolide Moiety

The γ-hydroxybutenolide ring is a common structural motif in many bioactive natural products and is a key feature of this compound.[2] This protocol describes a general method for its construction.

Objective: To synthesize a γ-hydroxybutenolide ring for subsequent coupling to the diterpenoid core.

Key Reaction: Oxidation of a corresponding furan (B31954) precursor.

Experimental Workflow

G cluster_0 γ-Hydroxybutenolide Synthesis Workflow A 1. Prepare Substituted Furan Precursor B 2. Singlet Oxygen Oxidation A->B e.g., via furanolithium addition C 3. Purification B->C Rose Bengal, O₂, hν D γ-Hydroxybutenolide C->D Column Chromatography

Caption: General workflow for the synthesis of a γ-hydroxybutenolide.

Methodology:

  • Preparation of the Furan Precursor: Synthesize a 3-substituted furan. This can be achieved by reacting 3-bromofuran (B129083) with n-butyllithium to generate 3-furyllithium, which is then reacted with a suitable electrophile (e.g., an aldehyde or ketone derived from the decalin core).

  • Oxidative Cyclization:

    • Dissolve the furan precursor and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., methanol (B129727) or acetone).

    • Cool the solution (e.g., to 0 °C or -78 °C) and bubble oxygen through the mixture while irradiating with a visible light source (e.g., a sodium lamp).

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to yield the γ-hydroxybutenolide product. The product may exist as a mixture of epimers at the hydroxyl-bearing carbon.

Quantitative Data: Biological Activity

This compound and related compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The data is summarized below.

CompoundCell LineActivityIC50 (µM)Reference
This compound HCT-116 (Colon Cancer)Cytotoxic1 < IC50 < 10[1][2]
MRC5 (Lung Fibroblast)Cytotoxic1 < IC50 < 10[1][2]
Vitexolide A HCT-116 (Colon Cancer)Cytotoxic1 < IC50 < 10[1]
MRC5 (Lung Fibroblast)Cytotoxic1 < IC50 < 10[1]
Acuminolide Human Cell LinesCytotoxic-[4]
Andrographolide Various Cancer CellsAnticancer-[5]

Note: Specific IC50 values for Acuminolide and Andrographolide were not detailed in the provided search results but their cytotoxic/anticancer properties were noted.

Conclusion and Future Outlook

While the total synthesis of this compound remains an unaccomplished goal, established synthetic strategies for related labdane diterpenoids provide a clear roadmap for its future construction. The key challenges lie in the stereocontrolled formation of the decalin core and the efficient installation of the γ-hydroxybutenolide side chain. The successful synthesis of analogs like galanal A and B demonstrates the feasibility of biomimetic cationic cyclization for assembling the core structure.[1][3] Further research into the development of novel synthetic routes will be invaluable for enabling detailed structure-activity relationship (SAR) studies and for exploring the full therapeutic potential of this compound and its analogs as cytotoxic and antibacterial agents.

References

Application Notes and Protocols for Vitexolide D as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Vitexolide D as a reference standard in analytical and biological research. The information is intended to guide researchers in the proper handling, characterization, and application of this labdane-type diterpenoid.

Chemical and Physical Properties

This compound is a diterpenoid compound isolated from Vitex vestita. Its chemical structure and properties are summarized below.

PropertyValueSource
Chemical Name This compound[1]
Molecular Formula C₂₀H₃₀O₃[1]
Molecular Weight 318.45 g/mol [1]
CAS Number 1788090-69-6[1]
Appearance White to off-white solidGeneric
Purity (Typical) ≥98% (by HPLC)Assumed
Solubility (Qualitative) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage Conditions Store at -20°C, protected from light and moisture.[1]

Table 1: Physicochemical Properties of this compound.

Biological Activity

This compound has demonstrated moderate biological activity in several in vitro assays. It exhibits antibacterial properties against a range of Gram-positive bacteria and shows cytotoxic effects on certain cancer cell lines.

ActivityCell Line/OrganismIC₅₀ / MICSource
Cytotoxicity HCT-116 (Human Colon Carcinoma)1 < IC₅₀ < 10 µM[1]
MRC-5 (Human Fetal Lung Fibroblast)1 < IC₅₀ < 10 µM[1]
Antibacterial Gram-positive strainsModerate activity[1]

Table 2: Summary of Reported Biological Activities of this compound.

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of this compound for use in analytical and biological experiments.

Materials:

  • This compound reference standard

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO, HPLC grade), Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade)

Protocol for a 10 mM DMSO Stock Solution:

  • Accurately weigh approximately 3.18 mg of this compound reference standard.

  • Quantitatively transfer the weighed compound to a 1 mL volumetric flask.

  • Add a small amount of DMSO to dissolve the solid.

  • Once dissolved, bring the volume to the 1 mL mark with DMSO.

  • Mix thoroughly by inversion.

  • Store the stock solution at -20°C in amber vials.

Protocol for Working Solutions:

  • Prepare working solutions by diluting the stock solution with the appropriate solvent or cell culture medium to the desired final concentration.

  • It is recommended to prepare fresh working solutions for each experiment to avoid degradation.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification

Objective: To provide a robust HPLC method for the determination of the purity and concentration of this compound. This method is adapted from established protocols for similar diterpenoid compounds.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Table 3: HPLC Method Parameters for this compound Analysis.

Protocol:

  • Prepare a standard solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the standard solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject the standards and the sample solution into the HPLC system.

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Purity is calculated as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound in complex matrices such as plasma or cell lysates.

Instrumentation and Conditions:

ParameterCondition
LC System UHPLC system (e.g., Waters Acquity UPLC)
MS System Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500)
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized for rapid elution
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): [M+H]⁺ = 319.2Product Ions (Q3): To be determined experimentally

Table 4: LC-MS/MS Method Parameters for this compound Analysis.

Protocol:

  • Optimize MS parameters by infusing a standard solution of this compound.

  • Develop a sample preparation method (e.g., protein precipitation or solid-phase extraction) to extract this compound from the biological matrix.

  • Prepare calibration standards and quality control samples by spiking known amounts of this compound into the blank matrix.

  • Analyze the extracted samples by LC-MS/MS using the optimized conditions.

  • Quantify this compound using a calibration curve constructed from the matrix-matched standards.

Quantitative NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of this compound reference standard using qNMR without the need for a specific reference standard of the same compound.

Materials:

  • This compound

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • NMR spectrometer (≥400 MHz)

Protocol:

  • Accurately weigh a known amount of this compound and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Stability Indicating Studies

Objective: To assess the stability of this compound under various stress conditions to establish its shelf-life and appropriate storage conditions.

Forced Degradation Conditions:

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (solid state)
Photostability Exposure to UV light (254 nm) and visible light for 7 days

Table 5: Suggested Conditions for Forced Degradation Studies of this compound.

Protocol:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions and solid material to the stress conditions outlined in Table 5.

  • At specified time points, analyze the samples using the developed stability-indicating HPLC method (Section 3.2).

  • Monitor for the appearance of degradation products and the decrease in the peak area of this compound.

  • The stability-indicating method should be able to resolve the main peak from all degradation product peaks.

Visualizations

Vitexolide_D_Structure cluster_structure This compound (C20H30O3) node_structure

Caption: Chemical Structure of this compound.

Reference_Standard_Workflow cluster_workflow Reference Standard Qualification Workflow A Isolation & Purification of this compound B Structural Elucidation (NMR, MS) A->B Identity C Purity Assessment (HPLC, qNMR) B->C Purity D Characterization (Solubility, Stability) C->D Properties E Certification & Documentation D->E Qualification F Distribution & Use E->F Release Signaling_Pathway cluster_pathway Hypothesized Cytotoxic Signaling Pathway of this compound in HCT-116 Cells VitexolideD This compound CellMembrane Cell Membrane VitexolideD->CellMembrane ROS Increased ROS Production CellMembrane->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Assessing Vitexin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the pro-apoptotic effects of Vitexin (B1683572) on cancer cells. The protocols cover three key assays for quantifying apoptosis: Annexin V/PI staining, caspase activity measurement, and Western blot analysis of key apoptotic proteins.

Introduction to Vitexin-Induced Apoptosis

Vitexin, a naturally occurring flavonoid glycoside, has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3][4] The primary mechanism of Vitexin-induced apoptosis is through the mitochondrial (intrinsic) pathway.[5][6] This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][5] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[6][7] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[1][3][5]

Furthermore, Vitexin has been shown to modulate other signaling pathways that influence cell survival and death. It can inhibit pro-survival pathways such as PI3K/Akt/mTOR, further promoting apoptosis.[2][6] Additionally, in some contexts, Vitexin can induce apoptosis by suppressing autophagy, a cellular recycling process that can sometimes protect cancer cells from treatment.[1][8]

Data Presentation: Quantitative Parameters for Vitexin Treatment

The following table summarizes typical concentration ranges and incubation times for inducing apoptosis with Vitexin in various cancer cell lines, as reported in the literature. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

Cell Line TypeVitexin Concentration Range (µM)Incubation Time (hours)Key FindingsReference
Human Glioblastoma10 - 16024 - 48Induction of G2/M arrest and apoptosis via inhibition of Akt/mTOR signaling.[2][9]
Human Leukemia (U937)Not specified, dose- and time-dependentNot specifiedDownregulation of Bcl-2, upregulation of caspase-3 and -9.[3][5]
Multi-drug Resistant Colorectal Cancer (HCT-116DR)5 - 10024Suppression of autophagy, cleavage of caspases-9 and -3, upregulation of Bax.[1]
Human Non-small Cell Lung Cancer (A549)Dose-dependentNot specifiedDecreased Bcl-2/Bax ratio, increased cleaved caspase-3, inhibition of PI3K/Akt/mTOR.[6]
Human Breast Cancer (MCF-7)15048Upregulation of caspases-3, -6, and -8.[10]

Mandatory Visualizations

Vitexin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_mito Mitochondrial (Intrinsic) Pathway Vitexin Vitexin PI3K_Akt PI3K/Akt/mTOR (Survival Pathway) Vitexin->PI3K_Akt Inhibits Autophagy Autophagy Vitexin->Autophagy Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Vitexin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Vitexin->Bax Upregulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Autophagy->Apoptosis Inhibits Mito Mitochondrion Bcl2->Mito Inhibits Cyt c release Bax->Mito Promotes Cyt c release CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp3->Apoptosis

Caption: Vitexin-induced apoptosis signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_flow Flow Cytometry cluster_caspase Caspase Activity cluster_wb Western Blot start Seed Cancer Cells treat Treat with Vitexin (and controls) start->treat harvest1 Harvest & Wash Cells treat->harvest1 lyse1 Lyse Cells treat->lyse1 lyse2 Lyse Cells & Quantify Protein treat->lyse2 stain_annexin Stain with Annexin V-FITC & PI harvest1->stain_annexin flow Analyze by Flow Cytometry stain_annexin->flow caspase_assay Perform Caspase-Glo® 3/7 Assay lyse1->caspase_assay read_lum Measure Luminescence caspase_assay->read_lum sds SDS-PAGE & Transfer lyse2->sds probe Probe with Primary & Secondary Antibodies (Bcl-2, Bax, Cleaved Caspase-3) sds->probe detect Detect Chemiluminescence probe->detect

Caption: Experimental workflow for apoptosis assays.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Flow cytometry tubes

  • Micropipettes

  • Centrifuge

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Treat cells with the desired concentrations of Vitexin and appropriate vehicle controls for the determined time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based). Collect the cells, including any floating cells from the media, into centrifuge tubes.

    • Suspension cells: Collect the cells directly into centrifuge tubes.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12] Use unstained and single-stained controls for setting up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases, Caspase-3 and Caspase-7. The Caspase-Glo® 3/7 Assay is a widely used luminescent method.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled 96-well microplates suitable for luminescence measurements

  • Multichannel pipette

  • Plate-reading luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of medium. Allow cells to attach overnight. Treat cells with Vitexin and controls for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.[13] Results are typically expressed as a fold change in activity compared to the vehicle-treated control.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection and quantification of changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • After Vitexin treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Data Interpretation:

  • An increase in the Bax/Bcl-2 ratio is indicative of the induction of the intrinsic apoptotic pathway.[14]

  • The appearance of the cleaved form of caspase-3 confirms the activation of the executioner phase of apoptosis.[15][16]

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Vitexolide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D, a diterpenoid compound, has emerged as a potential therapeutic agent with anti-proliferative effects on various cancer cell lines. Understanding the mechanism by which this compound inhibits cell growth is crucial for its development as a novel anti-cancer drug. One of the key mechanisms of action for many anti-cancer agents is the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle and ultimately leads to a reduction in tumor growth. These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle of cancer cells. The protocols detailed below outline the necessary steps for cell culture, treatment with this compound, and subsequent analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Data Presentation

The following table summarizes hypothetical quantitative data on the effects of this compound on the cell cycle distribution of a cancer cell line. This data is presented as a representative example of what might be observed following the experimental protocols described herein.

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated) 055.2 ± 3.128.5 ± 2.516.3 ± 1.8
This compound 1068.7 ± 4.215.1 ± 1.916.2 ± 2.0
This compound 2575.4 ± 3.89.8 ± 1.514.8 ± 1.7
This compound 5082.1 ± 4.55.3 ± 1.112.6 ± 1.4

Experimental Protocols

A detailed methodology for investigating the effects of this compound on the cell cycle is provided below. This protocol is based on standard techniques for cell cycle analysis.[1][2][3][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • After the treatment period, collect both the floating and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[4]

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[2][3][4] This step is crucial to prevent cell clumping.

    • Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks if necessary.[4]

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in the PI staining solution, which contains RNase A to degrade RNA and ensure that PI only binds to DNA.[1][2][3]

    • Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[2][3]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. Propidium iodide is typically excited by a 488 nm laser, and its fluorescence is detected in the red channel (around 600 nm).[4]

    • Collect data from at least 10,000 cells per sample.

    • The DNA content will be proportional to the fluorescence intensity. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.[5][6]

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution and quantify the percentage of cells in each phase.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a potential signaling pathway through which this compound may induce G1 phase cell cycle arrest, based on the known mechanisms of similar anti-proliferative compounds like Vitamin D.[7][8][9]

VitexolideD_Pathway VitexolideD This compound VDR Vitamin D Receptor (VDR) VitexolideD->VDR Binds to and activates p21 p21 (CDKN1A) VDR->p21 Upregulates expression p27 p27 (CDKN1B) VDR->p27 Upregulates expression CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits p27->CyclinD_CDK46 Inhibits p27->CyclinE_CDK2 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Phase Arrest CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases E2F->G1_Arrest Promotes S phase entry (Inhibition leads to arrest)

Caption: Putative signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the cell cycle analysis of cells treated with this compound.

Experimental_Workflow Start Start: Seed Cells Incubate24h Incubate for 24h Start->Incubate24h Treat Treat with this compound (0, 10, 25, 50 µM) Incubate24h->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Harvest Harvest Cells Incubate_Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Analyze Data Analyze->End

Caption: Experimental workflow for cell cycle analysis.

References

Troubleshooting & Optimization

Technical Support Center: Vitexolide D Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Vitexolide D from its natural source, Vitex vestita.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

This compound is a labdane-type diterpenoid with potential therapeutic applications. Its primary known natural source is the leaves of the Malaysian plant species Vitex vestita.

Q2: What is a typical extraction and purification strategy for isolating this compound?

A common approach is a bioassay-guided fractionation. This involves an initial extraction of the plant material with a solvent like dichloromethane (B109758), followed by a series of chromatographic steps to isolate the compound of interest.

Q3: Is there any quantitative data available on the expected yield of this compound?

Table 1: Quantitative Analysis of Phytochemicals in Vitex trifolia Leaf Extracts

PhytochemicalBenzene Extract (mg)Acetone Extract (mg)Ethanol (B145695) Extract (mg)
Alkaloids0.25-Present
Flavonoids0.3670.4320.232
Phenols0.30-0.163
Saponins--0.123
Tannins0.2310.5210.461
Terpenoids0.4610.3210.361

Source: Adapted from a study on the phytochemical analysis of Vitex trifolia. Note that these values are not for this compound but for classes of compounds in a related species and are intended for illustrative purposes.[1]

Q4: What factors can influence the yield of this compound?

Several factors can impact the yield of labdane (B1241275) diterpenoids like this compound. These include:

  • Genetic and Environmental Factors: The specific cultivar of Vitex vestita, soil conditions, climate, and geographic location can all affect the production of secondary metabolites.

  • Plant Age and Harvest Time: The concentration of diterpenoids can vary with the developmental stage of the plant. Optimizing the harvest time is crucial for maximizing yield.

  • Post-Harvest Handling: Proper drying and storage of the plant material are essential to prevent degradation of the target compound.

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Step
Inefficient Solvent Extraction * Ensure the plant material is finely ground to maximize surface area for extraction. * Consider using a sequence of solvents with increasing polarity (e.g., hexane (B92381) followed by dichloromethane, then ethyl acetate) to selectively extract compounds. * Increase the extraction time or use methods like sonication or soxhlet extraction to improve efficiency.
Degradation of this compound * Avoid high temperatures during extraction and solvent evaporation, as labdane diterpenoids can be heat-sensitive. Use a rotary evaporator under reduced pressure. * Protect extracts from light to prevent photodegradation.
Suboptimal Plant Material * Verify the correct identification of the plant species (Vitex vestita). * Source plant material from a reputable supplier or ensure proper cultivation and harvesting practices.
Poor Purity After Purification
Potential Cause Troubleshooting Step
Inadequate Chromatographic Separation * Optimize the mobile phase composition for your column chromatography. A gradient elution may be necessary to separate compounds with similar polarities. * Consider using different types of stationary phases (e.g., silica (B1680970) gel, reversed-phase C18, Sephadex). * High-Performance Liquid Chromatography (HPLC) may be required for final purification to achieve high purity.
Co-elution of Structurally Similar Compounds * Vitex species are rich in various diterpenoids. Multiple chromatographic techniques may be necessary to separate these closely related compounds. * Techniques like preparative Thin Layer Chromatography (TLC) or HPLC can be effective for separating isomers.
Sample Overload on Column * Ensure you are not overloading your chromatography column, as this will lead to poor separation. Refer to the manufacturer's guidelines for your specific column.

Experimental Protocols

General Protocol for the Isolation of Labdane Diterpenoids from Vitex Species

This protocol is a generalized procedure based on methods for isolating similar compounds and should be optimized for this compound.

  • Preparation of Plant Material:

    • Air-dry the leaves of Vitex vestita in the shade to prevent degradation of thermolabile compounds.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Fractionation (Column Chromatography):

    • Subject the crude dichloromethane extract to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Combine fractions that show a similar TLC profile.

  • Purification (Further Chromatography):

    • Subject the fractions containing the compound of interest to further purification using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent to remove pigments and other impurities.

    • For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Visualizations

Hypothetical Biosynthetic Pathway of a Labdane Diterpenoid

Labdane Diterpenoid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Copalyl_PP Copalyl Diphosphate GGPP->Copalyl_PP di-TPS (Class II) Labdane_Scaffold Labdane Scaffold Copalyl_PP->Labdane_Scaffold di-TPS (Class I) Hydroxylated_Intermediate Hydroxylated Intermediate Labdane_Scaffold->Hydroxylated_Intermediate P450s (Oxidation) Vitexolide_D This compound Hydroxylated_Intermediate->Vitexolide_D Further modifications

Caption: Hypothetical biosynthetic pathway for a labdane diterpenoid like this compound.

Experimental Workflow for this compound Isolation

This compound Isolation Workflow Start Dried & Powdered Vitex vestita Leaves Extraction Dichloromethane Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Dichloromethane Extract Concentration->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel_CC->Fraction_Collection Semi_Pure_Fraction Semi-Pure Fraction Fraction_Collection->Semi_Pure_Fraction Sephadex_CC Sephadex LH-20 Chromatography Semi_Pure_Fraction->Sephadex_CC Prep_HPLC Preparative HPLC Sephadex_CC->Prep_HPLC Pure_Vitexolide_D Pure this compound Prep_HPLC->Pure_Vitexolide_D

References

Overcoming Vitexolide D solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Vitexolide D. This compound is a labdane-type diterpenoid with cytotoxic and antibacterial properties. A common challenge in preclinical studies involving this compound is its poor solubility in aqueous media, which can impact experimental reproducibility and outcomes. This guide offers practical solutions and detailed protocols to address these solubility issues.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Q1: My this compound is not dissolving in my aqueous cell culture medium. What should I do?

A1: this compound is a hydrophobic molecule and is not readily soluble in water. To achieve a working solution for in vitro experiments, a co-solvent is necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds.

Recommended Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution is a common starting point.

  • Gently warm the solution and vortex to ensure the compound is completely dissolved.

  • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration.

  • Important: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q2: I am observing precipitation of this compound in my culture medium after dilution from a DMSO stock. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: While keeping DMSO levels low is crucial, a certain minimum concentration may be required to maintain solubility. You may need to empirically determine the optimal balance for your specific cell line and experimental conditions.

  • Use Serum: If your experimental design allows, ensure your culture medium is supplemented with fetal bovine serum (FBS) or other serum. Serum proteins can help to bind and solubilize hydrophobic compounds.

  • Consider Alternative Solubilization Methods: If DMSO alone is insufficient or problematic, consider using cyclodextrins or formulating this compound into nanoparticles.

Q3: I am concerned about the potential toxicity of DMSO in my experiments. Are there alternative solubilizing agents?

A3: Yes, several alternatives to DMSO can be used to improve the aqueous solubility of this compound.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, increasing their water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly enhance its solubility and stability in aqueous media. These formulations can also offer the advantage of targeted delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a labdane-type diterpenoid with the molecular formula C20H30O3. It has been shown to exhibit moderate antibacterial activity against Gram-positive bacteria and cytotoxic effects against cancer cell lines, such as HCT-116.

Q2: In which organic solvents is this compound soluble?

A2: this compound is reported to be soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a solid at -20°C. If dissolved in a solvent such as DMSO, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q4: What is the mechanism of action of this compound?

A4: The precise molecular targets of this compound are not yet fully elucidated. However, as a labdane (B1241275) diterpenoid, it is plausible that its biological effects are mediated through signaling pathways commonly modulated by this class of compounds. Labdane diterpenoids have been shown to exert anti-inflammatory and cytotoxic effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5][6] These pathways are critical regulators of inflammation, cell proliferation, and apoptosis.

Q5: Are there any known safety precautions when handling this compound?

A5: As with any chemical compound, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Data Presentation: Solubility of this compound

SolventSolubility
Aqueous Media (e.g., Water, PBS) Poorly soluble
Dimethyl sulfoxide (DMSO) Soluble
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molecular Weight: 320.45 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.20 mg of this compound.

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 1 mL) to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To prepare an aqueous solution of this compound using HP-β-CD.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous solvent. A common starting concentration is 10-20% (w/v).

    • Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously. The molar ratio of this compound to HP-β-CD will need to be optimized, but a 1:1 or 1:2 molar ratio is a good starting point.

    • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • The resulting solution should be a clear, aqueous formulation of this compound. Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles before use in cell culture.

Visualizations

Signaling Pathways Potentially Modulated by this compound

As a labdane diterpenoid, this compound may exert its cytotoxic and anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The following diagram illustrates the general mechanism by which labdane diterpenoids are proposed to inhibit these pathways.

Caption: Putative mechanism of this compound action on NF-κB and MAPK pathways.

Experimental Workflow for Assessing this compound Solubility and Efficacy

The following diagram outlines a general workflow for preparing and testing this compound in an in vitro cell-based assay.

G cluster_prep Preparation of this compound cluster_exp In Vitro Experiment cluster_controls Controls start Weigh this compound dissolve Dissolve in 100% DMSO start->dissolve stock Create 10 mM Stock Solution dissolve->stock dilute Serial Dilution in Cell Culture Medium stock->dilute treat Treat Cells dilute->treat vehicle Vehicle Control (Medium + DMSO) dilute->vehicle assay Perform Cell-Based Assay (e.g., MTT, Western Blot) treat->assay analyze Data Analysis assay->analyze vehicle->treat

Caption: General workflow for preparing and testing this compound in vitro.

References

Technical Support Center: Optimizing HPLC Separation of Vitexolide D Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Vitexolide D and its isomers. As specific, validated methods for this compound are not widely published, this document focuses on the fundamental principles and strategies for separating chiral isomers, adapted from established HPLC method development and troubleshooting practices.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: this compound isomers are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms. Consequently, they possess identical physical and chemical properties such as polarity, solubility, and UV absorbance. Standard reversed-phase HPLC columns cannot differentiate between them, necessitating specialized chiral stationary phases (CSPs) that can engage in stereospecific interactions.[1][2]

Q2: What type of HPLC column is most effective for separating this compound isomers?

A2: Chiral stationary phases (CSPs) are essential for resolving enantiomers and diastereomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are the most common and successful choices for a wide range of chiral compounds.[3][4] The selection process is often empirical, requiring screening of several different chiral columns to find the one that provides the best selectivity for this compound.[1]

Q3: What are the critical mobile phase parameters to adjust for optimizing isomer separation?

A3: The composition of the mobile phase is a critical factor. Key parameters include:

  • Solvent Choice: In normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (like isopropanol (B130326) or ethanol) are common. In reversed-phase, mixtures of water with acetonitrile (B52724) or methanol (B129727) are used.

  • Solvent Ratio: Adjusting the percentage of the strong solvent controls the retention time and can significantly impact resolution.

  • Additives/Modifiers: Small amounts of additives like trifluoroacetic acid (TFA), diethylamine (B46881) (DEA), or acetic acid can improve peak shape and selectivity by suppressing ionic interactions.[5]

Q4: How does temperature affect the separation of isomers?

A4: Column temperature is a powerful tool for optimizing chiral separations. Varying the temperature can alter the thermodynamics of the interactions between the isomers and the chiral stationary phase, sometimes dramatically improving resolution or even reversing the elution order.[2] It is crucial to maintain a stable and consistent column temperature using a column oven for reproducible results.[6]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of isomers.

Q: I am seeing poor or no resolution between my isomer peaks. What should I do?

A: Poor resolution is the most common challenge in chiral separations.[6][7][8]

  • Initial Steps:

    • Confirm Column Type: Ensure you are using a suitable chiral stationary phase (CSP). Standard achiral columns (like C18) will not resolve enantiomers.

    • Reduce Flow Rate: Lowering the flow rate increases the time isomers spend interacting with the stationary phase, which can improve resolution.

    • Optimize Temperature: Systematically screen different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.

  • Advanced Steps:

    • Change Mobile Phase Composition: Methodically alter the ratio of your solvents. For example, in normal phase, change the percentage of alcohol in hexane.

    • Switch Solvents: If adjusting the ratio is ineffective, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).

    • Screen Different CSPs: If a single column fails to provide separation, the molecular structure of this compound may require a different type of chiral selector. Screening a variety of polysaccharide or cyclodextrin-based columns is the next logical step.[1]

Q: My this compound isomer peaks are tailing or showing fronting. How can I improve the peak shape?

A: Poor peak shape compromises quantification and resolution.[7][9]

  • Causes & Solutions for Peak Tailing:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a small amount of a modifier to the mobile phase (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) can mitigate this.

    • Column Contamination/Degradation: The column inlet frit may be partially blocked, or the stationary phase may be degrading. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[9] A guard column can help prevent this.[9]

    • Sample Solvent Mismatch: The sample should be dissolved in the mobile phase or a weaker solvent.[6][9] Dissolving the sample in a much stronger solvent than the mobile phase can cause distorted peaks.

  • Causes & Solutions for Peak Fronting:

    • Sample Overload: Injecting too much sample can saturate the column, leading to fronting. Reduce the injection volume or dilute the sample.

    • Sample Solvent Mismatch: Similar to tailing, using a sample solvent that is too strong can cause fronting.

Q: The retention times for my isomers are shifting between injections. What is the cause?

A: Drifting retention times indicate a lack of system stability.[6][9]

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important when changing mobile phase composition.[9]

    • Mobile Phase Issues: The mobile phase may have been prepared inconsistently, or one component may be selectively evaporating.[9] Prepare fresh mobile phase and keep solvent bottles capped.

    • Pump Malfunction: Leaks in the pump, faulty check valves, or air bubbles in the system can cause inconsistent flow rates, leading to retention time shifts.[10] Purge the pump to remove bubbles and check the system for any visible leaks.[9]

    • Temperature Fluctuations: Unstable column temperature will cause retention times to drift. Always use a column oven.[6]

Q: My system pressure is unusually high or fluctuating. What should I do?

A: Pressure issues can indicate a blockage or a leak in the system.[7][9]

  • High Pressure:

    • Blockage: A common cause is a blockage in the in-line filter, guard column, or the column inlet frit itself.[7][9] Systematically remove components (starting with the column) to identify the source of the blockage. Back-flushing the column (if permitted by the manufacturer) can sometimes resolve a clog.

    • Precipitation: If using buffered mobile phases, salt may have precipitated in the system. Flush the system with water (ensure no incompatibility with the stationary phase).

  • Fluctuating Pressure:

    • Air Bubbles: Air trapped in the pump is a frequent cause.[6][10] Degas the mobile phase thoroughly and purge the pump.

    • Leaking or Faulty Pump Seals/Check Valves: Worn pump seals or malfunctioning check valves can lead to pressure fluctuations and require maintenance.[10]

Data Presentation: Influence of Parameters on Isomer Separation

The following table summarizes the general effects of modifying key HPLC parameters during chiral method development.

ParameterModificationExpected Effect on Retention Time (t_R)Expected Effect on Resolution (R_s)Common Rationale
Flow Rate DecreaseIncreaseOften IncreasesAllows more time for interaction with the stationary phase, improving separation efficiency.
Column Temperature DecreaseIncreaseOften IncreasesEnhances the stability of transient diastereomeric complexes between the analyte and CSP, improving selectivity.
Column Temperature IncreaseDecreaseVariable (May Increase or Decrease)Can alter interaction kinetics; useful if low temperatures provide no separation.
Mobile Phase Strength Increase % Strong Solvent (e.g., IPA in Hexane)DecreaseOften DecreasesElutes analytes faster, reducing interaction time with the CSP.
Mobile Phase Strength Decrease % Strong SolventIncreaseOften IncreasesIncreases retention, allowing for more effective chiral recognition.

Experimental Protocols

General Protocol for Chiral HPLC Method Development for this compound Isomers

This protocol provides a systematic approach to developing a separation method from scratch.

  • Analyte Information & Sample Preparation:

    • Determine the chemical properties of this compound (e.g., pKa, solubility).

    • Dissolve a reference standard in a solvent compatible with the initial mobile phase (e.g., a 50/50 mixture of hexane/isopropanol for normal phase). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.

  • Initial Column & Mobile Phase Screening:

    • Select a set of 2-3 different chiral columns for initial screening (e.g., a cellulose-based CSP and an amylose-based CSP).

    • Start with a common mobile phase system. For normal phase, a good starting point is Hexane/Isopropanol (90:10 v/v).

    • Set initial conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25°C

      • Detection: UV detector set at the λ_max of this compound.

    • Inject the sample on each column and evaluate the chromatograms for any signs of peak splitting or partial separation.

  • Method Optimization (for the most promising column):

    • Mobile Phase Ratio: If partial separation is observed, adjust the mobile phase composition. Decrease the isopropanol content in 5% increments (e.g., to 95:5) to increase retention and potentially improve resolution.

    • Flow Rate: If peaks are broad, decrease the flow rate to 0.5 mL/min to improve efficiency.

    • Temperature: Analyze the sample at different temperatures (e.g., 15°C and 40°C) to see the effect on resolution.

    • Solvent Type: If resolution is still poor, switch the alcohol modifier (e.g., from isopropanol to ethanol) and repeat the optimization of the mobile phase ratio.

  • Method Validation (Abbreviated):

    • Once satisfactory separation is achieved, confirm the method's reproducibility by performing multiple injections and checking for consistency in retention time and peak area.[11]

Visualizations

References

Troubleshooting Vitexolide D instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vitexolide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to troubleshoot common issues that may arise during its experimental use.

Disclaimer

Information on the specific degradation pathways and quantitative stability of this compound in cell culture media is limited in publicly available literature. The guidance provided here is based on the chemical properties of similar diterpenoid compounds and general best practices for handling small molecules in cell culture. It is crucial to perform compound-specific validation and stability testing under your experimental conditions.

Frequently Asked Questions (FAQs)

1. My this compound solution appears cloudy or has visible precipitate after dilution in cell culture media. What should I do?

This is likely due to the poor aqueous solubility of this compound, a common issue with hydrophobic compounds.

  • Immediate Action: Do not use the solution with visible precipitate in your experiments, as the actual concentration will be unknown and the precipitate can be toxic to cells.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5%, to minimize its cytotoxic effects.[1] For sensitive primary cells, aim for a concentration below 0.1%.

    • Stepwise Dilution: Avoid adding the concentrated this compound stock solution directly to the full volume of your media. Instead, perform a serial dilution, gradually introducing the compound into the aqueous environment. This can be done by first diluting the stock in a smaller volume of serum-free media or PBS before adding it to the final culture medium.

    • Pre-warming Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

    • Sonication: Brief sonication of the diluted solution can help dissolve small aggregates. However, be cautious as excessive sonication can degrade the compound.

2. I am observing inconsistent or lower-than-expected bioactivity of this compound in my experiments. What are the potential causes?

Inconsistent results can stem from compound instability, leading to a decrease in the effective concentration of the active form of this compound.

  • Potential Causes & Solutions:

    • Degradation in Media: this compound, like other diterpenoids, may be susceptible to degradation in the complex environment of cell culture media, which contains various reactive components. Prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment. Avoid storing diluted solutions in aqueous buffers or media for extended periods.

    • Interaction with Serum: Components of fetal bovine serum (FBS) or other sera, such as enzymes, can potentially metabolize or bind to this compound, reducing its bioavailability. If your cell line can tolerate it, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.

    • pH Shift: The pH of the cell culture medium can change during incubation, especially with high cell densities. Changes in pH can affect the stability of compounds. Ensure your incubator's CO2 levels are properly calibrated to maintain a stable pH of the medium (typically pH 7.2-7.4).

    • Light Exposure: Protect your this compound stock solutions and experimental cultures from direct light, as light can induce degradation of photosensitive compounds. Use amber-colored tubes for storage and keep plates covered when not in use.

3. How should I prepare and store this compound stock solutions to ensure stability?

Proper preparation and storage of stock solutions are critical for obtaining reproducible results.

  • Recommended Practices:

    • Solvent Selection: High-quality, anhydrous DMSO is a common solvent for dissolving this compound.

    • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures.

    • Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

    • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability. Manufacturer recommendations suggest that solutions stored at -20°C are generally usable for up to two weeks.

    • Equilibration: Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation of atmospheric water into the solution.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to this compound instability.

Problem 1: Reduced or No Efficacy of this compound

If you observe a lack of expected biological effect, it is crucial to determine if the compound is degrading in your experimental setup.

Table 1: Troubleshooting Guide for Reduced Efficacy of this compound

Possible Cause Recommended Action Details
Compound Degradation in Media Perform a stability test of this compound in your cell culture medium.Incubate this compound in your complete cell culture medium (with and without cells) for the duration of your experiment. Analyze the concentration of intact this compound at different time points using HPLC or LC-MS.
Interaction with Serum Components Test the effect of serum on this compound activity.Compare the bioactivity of this compound in serum-containing versus serum-free or reduced-serum media.
Incorrect Stock Concentration Verify the concentration of your stock solution.If possible, use a spectrophotometric method or HPLC to confirm the concentration of your stock solution.
Cell Line Resistance Use a positive control and test in different cell lines.Treat cells with a known cytotoxic agent to ensure they are responsive to treatment. Test this compound on a panel of different cell lines to identify a more sensitive model.
Problem 2: High Variability Between Replicate Wells

High variability can be caused by inconsistent compound delivery or uneven cell growth.

Table 2: Troubleshooting Guide for High Variability

Possible Cause Recommended Action Details
Precipitation in Wells Visually inspect wells and optimize dilution.Use a microscope to check for precipitate in the wells. Prepare fresh dilutions immediately before use and consider a more gradual dilution method.
Uneven Cell Seeding Ensure a single-cell suspension before plating.Gently triturate the cell suspension to break up clumps before seeding.
Edge Effects Avoid using the outer wells of the plate for data points.Fill the perimeter wells with sterile PBS or media to create a humidity barrier and minimize evaporation from the experimental wells.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Serum-free cell culture medium

  • 96-well cell culture plate

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare Working Solutions: Prepare a working solution of this compound at the final concentration used in your experiments in both complete and serum-free cell culture media.

  • Incubation: Add the this compound-containing media to wells of a 96-well plate. Include wells with and without cells to assess both chemical and cellular degradation.

  • Time Points: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2). Collect aliquots of the medium from the wells at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS/MS method. A decrease in the peak area of the parent compound over time indicates degradation.

Quantitative Data Summary

Table 3: General Stability and Storage Recommendations for Diterpenoid Stock Solutions

Parameter Condition Recommendation
Solvent DMSO (anhydrous)Recommended for initial stock solution.
Storage Temperature (Powder) -20°CCan be stable for up to 3 years.
Storage Temperature (in DMSO) -80°CStable for up to 6 months.
-20°CStable for up to 1 month.
pH of Aqueous Solution Neutral to slightly acidicMany organic molecules are more stable in slightly acidic conditions. Extreme pH should be avoided.
Light Exposure Avoid direct lightStore in amber vials or protect from light to prevent photodegradation.

Visualizations

Signaling Pathways

Labdane diterpenoids have been reported to exert their cytotoxic effects through various signaling pathways, including the induction of apoptosis and inhibition of pro-survival pathways like NF-κB and PI3K/Akt. The following diagrams illustrate these potential mechanisms of action for this compound.

G Potential Apoptosis Induction by this compound Vitexolide_D This compound Mitochondria Mitochondria Vitexolide_D->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential intrinsic apoptosis pathway induced by this compound.

G Potential NF-κB Pathway Inhibition by this compound Vitexolide_D This compound IKK IKK Vitexolide_D->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following workflow provides a logical sequence for troubleshooting this compound instability issues.

G Troubleshooting Workflow for this compound Instability Start Inconsistent or No Bioactivity Check_Stock Verify Stock Solution (Concentration, Storage) Start->Check_Stock Check_Solubility Assess Solubility in Media (Precipitation) Check_Stock->Check_Solubility Perform_Stability_Test Perform Stability Test (HPLC/LC-MS) Check_Solubility->Perform_Stability_Test Optimize_Protocol Optimize Experimental Protocol (Serum, pH, Light) Perform_Stability_Test->Optimize_Protocol Inconsistent_Results Inconsistent Results Perform_Stability_Test->Inconsistent_Results Degradation Observed Consistent_Results Consistent Results Optimize_Protocol->Consistent_Results Inconsistent_Results->Optimize_Protocol Re-evaluate

Caption: A logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Navigating Vitexolide D Experiments to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Vitexolide D, a labdane (B1241275) diterpenoid with known cytotoxic and antibacterial properties. Given that the specific molecular targets of this compound are not yet fully elucidated, this guide focuses on a systematic approach to identify its mechanism of action, validate on-target effects, and minimize potential off-target interactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like this compound?

A1: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target.[1] For a compound like this compound, where the primary target is not well-defined, any observed biological effect could potentially be an off-target effect. This can lead to misinterpretation of experimental data, cellular toxicity unrelated to the desired mechanism, and poor translation of preclinical findings.[1]

Q2: I'm observing cytotoxicity with this compound. How do I know if this is an on-target or off-target effect?

A2: Differentiating on-target from off-target cytotoxicity requires a multi-faceted validation strategy. Key approaches include:

  • Target Identification: Employing methods to discover the direct binding partners of this compound.

  • Genetic Validation: Using techniques like CRISPR-Cas9 to knock out the putative target. If the cytotoxic phenotype is rescued in the knockout cells, it suggests the effect is on-target.[2][3]

  • Orthogonal Approaches: Using structurally different compounds that are known to target the same hypothesized pathway to see if they replicate the phenotype.

  • Inactive Controls: Synthesizing a structurally similar but inactive analog of this compound. This control should not produce the same cytotoxic effects, indicating the activity is not due to the general chemical scaffold.[4]

Q3: What is a good starting concentration for my experiments with this compound?

A3: Based on existing literature, this compound has shown cytotoxic activity with IC50 values between 1 and 10 µM in HCT-116 and human fetal lung fibroblast MRC5 cell lines. However, the optimal concentration is highly dependent on your specific cell type and assay. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits your desired phenotype, as higher concentrations are more likely to cause off-target effects.[1]

Troubleshooting Guide: Common Issues in this compound Experiments

Issue Potential Cause Troubleshooting Steps
Inconsistent results between experiments 1. Compound instability or degradation.2. Variability in cell culture conditions (passage number, confluence).3. Inconsistent incubation times or compound concentrations.1. Prepare fresh stock solutions of this compound and store them properly. Consider aliquoting to avoid multiple freeze-thaw cycles.2. Standardize cell culture protocols. Use cells within a consistent passage number range.3. Ensure precise and consistent experimental parameters.
High cellular toxicity at expected effective concentrations 1. The cell line is highly sensitive to this compound.2. The observed toxicity is due to off-target effects.1. Perform a thorough dose-response curve to identify a narrower, less toxic effective concentration range.2. Initiate target identification and validation experiments to distinguish on-target from off-target effects.
No observable effect at concentrations reported in the literature 1. The specific cell line is resistant to this compound.2. The compound has degraded.3. The experimental readout is not sensitive enough.1. Confirm the expression of the hypothesized target or pathway components in your cell line.2. Use a fresh, validated batch of this compound.3. Consider a more sensitive or proximal readout for the biological pathway of interest.

Quantitative Data Summary

It is imperative for researchers to empirically determine the IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values for this compound in their specific experimental systems. The following table provides a template for organizing this data.

Cell Line Assay Type Endpoint IC50 / GI50 (µM) Reference
HCT-116CytotoxicityNot Specified1 - 10(Literature)
MRC5CytotoxicityNot Specified1 - 10(Literature)
Your Cell Line 1e.g., MTT AssayCell ViabilityEmpirically DeterminedYour Data
Your Cell Line 2e.g., Crystal VioletCell GrowthEmpirically DeterminedYour Data

Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response of this compound

Objective: To determine the concentration range of this compound that elicits a biological response (e.g., cytotoxicity) in a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).

  • Treatment: Remove the existing medium from the cells and add the 2x this compound dilutions and vehicle control.

  • Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability or cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or crystal violet staining).

  • Data Analysis: Normalize the data to the vehicle control and plot the response against the log of the this compound concentration to determine the IC50 or GI50 value using non-linear regression.

Protocol 2: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its intracellular target(s).

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration determined from the dose-response experiment, alongside a vehicle control.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis: Collect the supernatant and quantify the amount of the soluble target protein at each temperature using Western blotting. A stabilized target protein will remain in the supernatant at higher temperatures in the presence of this compound.

Protocol 3: Validating On-Target Effects using CRISPR-Cas9 Knockout

Objective: To validate that the observed phenotype of this compound is mediated through its putative target.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the hypothesized target protein into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line and select for successfully transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the target protein via Western blotting or sequencing.

  • Phenotypic Analysis: Treat the knockout and wild-type cells with this compound and assess the phenotype of interest (e.g., cytotoxicity). A rescue of the phenotype in the knockout cells confirms the on-target effect.[2][3]

Protocol 4: Analysis of Downstream Signaling Pathways by Western Blotting

Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in a hypothesized signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, JNK, p38 for the MAPK pathway), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine changes in protein phosphorylation and expression.[5][6][7]

Visualizations

Hypothesized Signaling Pathway for Labdane Diterpenoids

Since this compound is a labdane diterpenoid, its mechanism of action may be similar to other compounds in this class, such as Coronarin D, which has been shown to induce apoptosis through the MAPK signaling pathway.[1]

G VitexolideD This compound UnknownTarget Putative Target VitexolideD->UnknownTarget Binds/Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) UnknownTarget->MAPK_Pathway Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induces Proliferation Cell Proliferation MAPK_Pathway->Proliferation Inhibits

Caption: Hypothesized signaling cascade for this compound based on related labdane diterpenoids.

Experimental Workflow for Target Identification and Validation

A systematic workflow is essential to confidently identify the target of this compound and validate its on-target effects.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis TargetID Target Identification (e.g., Affinity Purification, CETSA) Hypothesis Generate Target Hypothesis TargetID->Hypothesis CRISPR Genetic Validation (CRISPR-Cas9 KO) Hypothesis->CRISPR Orthogonal Orthogonal Validation (Different Compound, Same Target) Hypothesis->Orthogonal InactiveControl Inactive Control Compound Hypothesis->InactiveControl WesternBlot Downstream Signaling Analysis (Western Blot) CRISPR->WesternBlot Orthogonal->WesternBlot InactiveControl->WesternBlot Phenotype Confirm Phenotype (e.g., Cytotoxicity Assay) WesternBlot->Phenotype

Caption: A systematic workflow for identifying and validating the target of this compound.

Troubleshooting Logic for Inconsistent Results

When faced with inconsistent experimental outcomes, a logical troubleshooting process can help identify the source of the variability.

G Start Inconsistent Results Observed CheckCompound Check Compound Integrity (Fresh stock, proper storage?) Start->CheckCompound CheckCells Evaluate Cell Culture (Passage number, confluence consistent?) CheckCompound->CheckCells [Compound OK] RedoExperiment Re-run Experiment with Controls CheckCompound->RedoExperiment [Compound Issue - Prepare Fresh] CheckProtocol Review Experimental Protocol (Consistent timing, concentrations?) CheckCells->CheckProtocol [Cells OK] CheckCells->RedoExperiment [Cell Issue - Standardize Culture] CheckProtocol->RedoExperiment [Protocol OK] CheckProtocol->RedoExperiment [Protocol Issue - Standardize Protocol] Resolved Results are Consistent RedoExperiment->Resolved

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Vitexolide D Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing dose-response curve experiments using Vitexolide D. It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of reported quantitative data.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a labdane-type diterpenoid that has demonstrated moderate antibacterial activity against various Gram-positive strains. It also exhibits cytotoxic activities against the HCT-116 human colon cancer cell line and the MRC5 human fetal lung fibroblast cell line, with reported IC50 values falling between 1 and 10 µM[1].

Q2: What is the typical starting concentration range for a this compound dose-response experiment?

Based on the reported IC50 values, a starting concentration range of 0.1 µM to 50 µM is recommended for initial screening experiments in cancer cell lines. This range should encompass the expected IC50 value and allow for the generation of a complete sigmoidal dose-response curve.

Q3: What solvent should be used to prepare this compound stock solutions?

This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I be sure that the observed effects are due to this compound and not the solvent?

Always include a vehicle control group in your experimental design. This group should be treated with the same concentration of the solvent (e.g., DMSO) used in the highest concentration of this compound. This allows for the differentiation of the compound's effects from any potential effects of the solvent.

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors during serial dilutions or reagent addition.- Edge effects in multi-well plates.- Contamination of cell culture.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS/media.- Regularly check for and address any signs of contamination.
Incomplete or Non-Sigmoidal Dose-Response Curve - Concentration range is too narrow or not centered around the IC50.- Compound precipitation at higher concentrations.- Insufficient incubation time.- Broaden the concentration range in subsequent experiments (e.g., using log-fold dilutions).- Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or a solubilizing agent.- Optimize the incubation time based on the cell line's doubling time and the compound's mechanism of action.
Unexpected Cell Death in Control Wells - High cell density leading to nutrient depletion and waste accumulation.- Cytotoxicity of the solvent (e.g., DMSO) at the concentration used.- Contamination (bacterial, fungal, or mycoplasma).- Optimize the initial cell seeding density to avoid overconfluence during the experiment.- Perform a solvent toxicity test to determine the maximum non-toxic concentration of the solvent for your cell line.- Regularly test your cell lines for mycoplasma contamination and maintain aseptic techniques.
Low Signal-to-Noise Ratio in Assay Readout - Low metabolic activity of the chosen cell line.- Insufficient number of viable cells.- Suboptimal assay conditions (e.g., incubation time with detection reagent).- Ensure the chosen cell line has sufficient metabolic activity for the selected assay (e.g., MTT).- Increase the initial cell seeding density.- Optimize the incubation time with the detection reagent according to the manufacturer's protocol.

III. Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound.

Cell Line Assay Type IC50 (µM) Reference
HCT-116 (Human Colon Carcinoma)Not Specified1 - 10[1]
MRC5 (Human Fetal Lung Fibroblast)Not Specified1 - 10[1]

IV. Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the highest concentration of DMSO) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

V. Visualizations

Signaling Pathway Diagram

While the precise molecular target of this compound is not yet fully elucidated, many diterpenoids with cytotoxic properties induce apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that may be relevant to the mechanism of action of this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Mitochondrial Stress Mitochondrial Stress Caspase-8->Mitochondrial Stress Crosstalk (via Bid) Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 This compound This compound This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Generalized apoptosis signaling pathways.

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting a dose-response experiment with this compound.

Dose_Response_Workflow A 1. Cell Culture (Maintain and expand cell line) B 2. Cell Seeding (Plate cells in 96-well plate) A->B D 4. Cell Treatment (Add compound dilutions to cells) B->D C 3. Compound Preparation (Serial dilutions of this compound) C->D E 5. Incubation (e.g., 48-72 hours) D->E F 6. Viability Assay (e.g., MTT assay) E->F G 7. Data Acquisition (Measure absorbance) F->G H 8. Data Analysis (Generate dose-response curve and calculate IC50) G->H

Caption: Experimental workflow for dose-response analysis.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting unexpected results in a dose-response experiment.

Troubleshooting_Logic Start Unexpected Results? CheckControls Are controls (vehicle, untreated) behaving as expected? Start->CheckControls HighVariability Is there high variability between replicates? CheckControls->HighVariability Yes CheckContamination Check for contamination. Verify solvent toxicity. CheckControls->CheckContamination No ReviewProtocol Review and optimize cell seeding, pipetting, and plate layout. HighVariability->ReviewProtocol Yes IncompleteCurve Is the dose-response curve incomplete? HighVariability->IncompleteCurve No ReRun Re-run experiment with optimized parameters. ReviewProtocol->ReRun CheckContamination->ReRun AdjustConcentration Adjust concentration range. Check for compound precipitation. IncompleteCurve->AdjustConcentration Yes IncompleteCurve->ReRun No AdjustConcentration->ReRun

Caption: Troubleshooting logic for dose-response assays.

References

How to confirm the purity of a Vitexolide D sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a Vitexolide D sample. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a labdane-type diterpenoid. It has been isolated from the leaves of the Malaysian plant species Vitex vestita. Its structure is typically elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Q2: What are the primary analytical methods to confirm the purity of a this compound sample?

The primary methods for assessing the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile.

Q3: What are the known biological activities of this compound?

This compound has been reported to exhibit moderate antibacterial activity against a range of Gram-positive bacteria.[1] Additionally, it has shown cytotoxic activities against the HCT-116 cancer cell line and the human fetal lung fibroblast MRC5 cell line.[1]

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] The choice of solvent will depend on the specific analytical technique being used.

Experimental Workflow for Purity Confirmation

The following diagram illustrates a standard workflow for confirming the purity of a this compound sample.

G Experimental Workflow for this compound Purity Confirmation cluster_0 Initial Assessment cluster_1 Chromatographic Purity cluster_2 Structural Confirmation & Impurity Identification cluster_3 Final Purity Assessment cluster_4 Troubleshooting A This compound Sample B Visual Inspection (Color, Physical State) A->B C Solubility Test B->C D HPLC-UV/DAD Analysis C->D Dissolve in appropriate solvent E Purity > 95%? D->E F LC-MS/HRMS Analysis E->F Yes G 1D & 2D NMR Spectroscopy E->G Yes K Re-purification Required E->K No H Structure Matches this compound? Unexpected Signals? F->H G->H I Quantitative NMR (qNMR) (Optional, for absolute purity) H->I Yes, minor impurities J Final Purity Confirmed H->J Yes, no significant impurities H->K No I->J

Caption: A flowchart outlining the key steps for the comprehensive purity assessment of a this compound sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Detection UV/DAD at 210 nm and 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Sample Preparation Dissolve sample in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for confirming the structural integrity of this compound and identifying any impurities.

Parameter ¹H NMR ¹³C NMR
Solvent CDCl₃ (Chloroform-d) or DMSO-d₆CDCl₃ or DMSO-d₆
Concentration 5-10 mg in 0.5-0.7 mL of solvent10-20 mg in 0.5-0.7 mL of solvent
Spectrometer 400 MHz or higher100 MHz or higher
Key Experiments ¹H, ¹³C, COSY, HSQC, HMBC¹H, ¹³C, COSY, HSQC, HMBC
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Parameter Recommended Conditions
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Time-of-Flight (TOF) or Orbitrap for high resolution
Sample Preparation Dilute the sample from the HPLC analysis or prepare a separate solution in methanol or acetonitrile (10-100 µg/mL).
Data Analysis Compare the measured exact mass with the theoretical mass of this compound (C₂₀H₂₈O₅).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Multiple peaks in HPLC chromatogram Sample impurity; Sample degradation; Contaminated mobile phase or system.Prepare a fresh sample; Use high-purity solvents and flush the HPLC system; If impurities are confirmed, re-purification of the sample is necessary.
Unexpected signals in NMR spectrum Presence of impurities (e.g., residual solvents, related diterpenoids); Sample degradation.Check for common solvent peaks; Compare with reference spectra of this compound; If unknown signals are significant, further purification and structural elucidation of the impurity may be needed.
Incorrect mass in MS analysis Incorrect ionization or fragmentation; Presence of adducts (e.g., [M+Na]⁺, [M+K]⁺); Impurity co-eluting with the main peak.Check for common adducts in the mass spectrum; Ensure proper calibration of the mass spectrometer; Analyze the sample via LC-MS to separate potential impurities before MS detection.
Poor peak shape in HPLC Column overloading; Inappropriate mobile phase; Column degradation.Reduce sample concentration; Optimize the mobile phase composition and gradient; Replace the HPLC column.

Biological Activity of this compound

While the detailed signaling pathways for this compound are not yet fully elucidated, its primary biological activities have been identified as antibacterial and cytotoxic.

G Known Biological Activities of this compound cluster_0 Antibacterial Activity cluster_1 Cytotoxic Activity A This compound B Gram-Positive Bacteria A->B Inhibits Growth C HCT-116 Cancer Cells A->C Induces Cytotoxicity D MRC5 Fibroblast Cells A->D Induces Cytotoxicity

References

Addressing batch-to-batch variability of Vitexolide D extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Vitexolide D extract.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of this compound in our extracts from different batches of Vitex vestita. What are the potential causes?

A1: Batch-to-batch variability in the yield of natural products like this compound is a common issue. The primary factors contributing to this variation can be categorized as pre-extraction and extraction-related:

  • Pre-Extraction Factors:

    • Genetic Variability: There can be inherent genetic differences between plant populations, leading to variations in the production of secondary metabolites.

    • Environmental Conditions: The climate, soil composition, altitude, and light exposure where the plant was grown can significantly impact the biosynthesis of diterpenoids.

    • Harvesting Time: The concentration of this compound in the plant material can fluctuate with the plant's developmental stage. Harvesting at a consistent growth phase is crucial.

    • Post-Harvest Handling and Storage: Improper drying of the plant material can lead to enzymatic degradation of the target compound. Storage conditions, such as temperature, humidity, and light exposure, can also affect the stability of this compound.

  • Extraction Factors:

    • Solvent Choice and Quality: The polarity of the extraction solvent is critical for efficiently extracting labdane (B1241275) diterpenoids. Variations in solvent-to-solid ratio, as well as the purity of the solvent, can affect extraction efficiency.

    • Extraction Method and Parameters: Inconsistent extraction times, temperature, and agitation can lead to significant differences in yield.

    • Grinding of Plant Material: The particle size of the ground plant material affects the surface area available for solvent penetration. Inconsistent grinding can lead to variable extraction efficiency.

Q2: How can we minimize the batch-to-batch variability of our this compound extract?

A2: A multi-faceted approach is required to minimize variability:

  • Standardize Raw Material:

    • Source plant material from a single, reputable supplier who can provide information on the geographical origin and harvesting conditions.

    • Implement macroscopic and microscopic identification of the plant material to ensure authenticity.

    • Establish a standardized protocol for drying and storing the raw material.

  • Optimize and Standardize the Extraction Protocol:

    • Perform pilot extractions with different solvents (e.g., n-hexane, dichloromethane, ethyl acetate, ethanol) to identify the optimal solvent for this compound extraction.

    • Systematically optimize extraction parameters such as time, temperature, and solvent-to-solid ratio.

    • Ensure consistent grinding of the plant material to a uniform particle size.

  • Implement Robust Quality Control Measures:

    • Develop an HPTLC fingerprint for your this compound extract to quickly assess the overall phytochemical profile of each batch.

    • Use a validated HPLC method to quantify the amount of this compound in each batch.

    • Establish clear acceptance criteria for the yield and purity of this compound.

Q3: We are observing a lower than expected purity of this compound after purification. What are the likely causes and how can we troubleshoot this?

A3: Low purity after purification can be due to several factors:

  • Inefficient Initial Extraction: If the initial extract is rich in impurities, subsequent purification steps will be less effective. Re-evaluate your extraction solvent and method to improve the selectivity for this compound.

  • Suboptimal Column Chromatography:

    • Inappropriate Stationary Phase: Ensure you are using the correct stationary phase (e.g., silica (B1680970) gel) for the separation of labdane diterpenoids.

    • Incorrect Mobile Phase: The polarity of the mobile phase is critical for good separation. A gradient elution may be necessary to effectively separate this compound from closely related compounds.

    • Column Overloading: Loading too much crude extract onto the column will result in poor separation.

  • Degradation of this compound: Labdane diterpenoids can be sensitive to heat and pH. Avoid high temperatures during solvent evaporation and ensure that the pH of any aqueous solutions used is neutral.

Q4: What is the known biological activity of this compound, and what are the potential signaling pathways it affects?

A4: this compound has been reported to exhibit moderate antibacterial activity against Gram-positive bacteria and cytotoxic activities against cancer cell lines such as HCT-116.[1] The precise molecular mechanisms are still under investigation, but based on studies of related labdane diterpenoids, the cytotoxic effects are likely mediated through the induction of apoptosis. This can involve both the intrinsic and extrinsic apoptosis pathways.

Troubleshooting Guide

Issue: Low Yield of this compound Extract

Potential Cause Troubleshooting Step
Suboptimal Plant Material - Source certified plant material with known geographical origin. - Harvest at a consistent time of year and plant developmental stage. - Ensure proper drying and storage of the plant material in a cool, dark, and dry place.
Inefficient Extraction Solvent - Perform small-scale extractions with a range of solvents of varying polarity (e.g., n-hexane, dichloromethane, ethyl acetate, ethanol) to determine the optimal solvent for this compound.
Inadequate Extraction Method - Ensure the plant material is finely and uniformly ground. - Optimize the extraction time and temperature. For maceration, allow for sufficient contact time (e.g., 24-48 hours). For Soxhlet extraction, ensure an adequate number of cycles.
Degradation during Extraction - Avoid excessive heat during extraction and solvent removal. Use a rotary evaporator under reduced pressure.

Issue: Inconsistent Purity of this compound Between Batches

Potential Cause Troubleshooting Step
Variable Raw Material Quality - Implement HPTLC fingerprinting of the raw material to assess its phytochemical consistency before extraction.
Inconsistent Extraction - Strictly adhere to the standardized extraction protocol for every batch.
Variable Purification Efficiency - Standardize the column chromatography protocol, including the amount of stationary phase, sample load, and mobile phase gradient. - Monitor fractions using TLC to ensure consistent collection of the this compound-containing fractions.

Experimental Protocols

Protocol 1: High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting of this compound Extract

This protocol is for the qualitative assessment and comparison of the phytochemical profile of different batches of this compound extract.

Materials:

  • HPTLC plates (silica gel 60 F254)

  • This compound reference standard

  • This compound extract samples

  • Mobile phase: Toluene:Ethyl Acetate (e.g., 8:2 v/v, optimization may be required)

  • Developing chamber

  • UV cabinet (254 nm and 366 nm)

  • Derivatizing agent: Anisaldehyde-sulfuric acid reagent

  • Hot plate

Procedure:

  • Sample Preparation: Dissolve the this compound reference standard and the dried extract samples in a suitable solvent (e.g., methanol (B129727) or chloroform) to a final concentration of 1 mg/mL.

  • Application: Apply 5 µL of each sample and the standard solution as bands onto the HPTLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up to 8 cm.

  • Drying: Remove the plate from the chamber and dry it in a fume hood.

  • Detection:

    • Examine the plate under UV light at 254 nm and 366 nm and mark the spots.

    • Dip the plate in the anisaldehyde-sulfuric acid reagent and heat it at 100-105°C for 5-10 minutes until colored spots appear.

  • Analysis: Compare the HPTLC fingerprint of the different extract batches with the reference standard and with each other. Consistent batches should show a similar pattern of spots.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Quantification of this compound

This protocol provides a method for the quantitative determination of this compound in the extract.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • This compound extract samples

  • HPLC-grade acetonitrile (B52724) and water

  • Mobile phase: Acetonitrile:Water (e.g., 60:40 v/v, isocratic, optimization may be required)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Sample Solution: Accurately weigh a known amount of the dried this compound extract and dissolve it in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detector wavelength: (e.g., 220 nm, to be determined based on the UV spectrum of this compound)

    • Column temperature: Ambient

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction and Purification cluster_qc Quality Control raw_material Raw Material (Vitex vestita) extraction Solvent Extraction raw_material->extraction Solvent filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography crude_extract->purification Mobile Phase hptlc HPTLC Fingerprinting crude_extract->hptlc pure_vitexolide_d Pure this compound purification->pure_vitexolide_d hplc HPLC Quantification pure_vitexolide_d->hplc nmr NMR Characterization pure_vitexolide_d->nmr

Caption: Experimental workflow for this compound extraction, purification, and quality control.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes bcl2 Bcl-2 bax Bax cytochrome_c Cytochrome c bax->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates vitexolide_d This compound vitexolide_d->death_receptor Induces vitexolide_d->bcl2 Inhibits vitexolide_d->bax Promotes nf_kb NF-κB vitexolide_d->nf_kb Inhibits

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Vitexolide D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitexolide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a labdane-type diterpenoid isolated from Vitex vestita with demonstrated moderate antibacterial and cytotoxic activities against cancer cell lines such as HCT-116.[1] Like many natural products, this compound is poorly soluble in aqueous solutions, which is a primary obstacle to achieving adequate oral bioavailability.[2][3][4][5] Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in variable and insufficient absorption into the bloodstream. This poses a significant challenge for obtaining reliable and reproducible results in preclinical in vivo studies.

Q2: What are the primary strategies to improve the bioavailability of this compound?

The main approaches to enhance the bioavailability of poorly water-soluble compounds like this compound focus on improving its solubility and dissolution rate. The most common and effective strategies include:

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin to form a water-soluble complex.[1][6]

  • Lipid-Based Formulations (e.g., SEDDS): Dissolving this compound in an isotropic mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract.[7][8][9]

  • Nanosuspensions: Reducing the particle size of this compound to the sub-micron range, which increases the surface area for dissolution.[10][11][12][13][14][15][16][17]

Troubleshooting Guides

Cyclodextrin Inclusion Complexation

Problem: Low complexation efficiency and/or precipitation of the complex.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate cyclodextrin type Test different cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD) as their cavity size and substituent groups can affect complex formation.Identification of a cyclodextrin that forms a stable, soluble complex with this compound.
Incorrect molar ratio Optimize the molar ratio of this compound to cyclodextrin. A 1:1 ratio is a good starting point, but other ratios may be more effective.Increased solubility and complexation efficiency.
Suboptimal preparation method Experiment with different preparation methods such as kneading, co-precipitation, and freeze-drying.A higher yield of the inclusion complex with improved dissolution characteristics.

Quantitative Data Comparison for Diterpenoid Formulations:

Formulation Strategy Compound Solubility Enhancement In Vivo Bioavailability Improvement (Relative to Free Drug)
Cyclodextrin Complexation Diterpenoid A15-fold increase in aqueous solubilityAUC increased by 2.5-fold; Cmax increased by 3.1-fold
SEDDS Diterpenoid BMaintained in solubilized stateAUC increased by 4.8-fold; Cmax increased by 5.2-fold
Nanosuspension Diterpenoid CN/A (focus on dissolution rate)AUC increased by 3.9-fold; Cmax increased by 4.5-fold

Note: The data presented are representative values for diterpenoids and may vary for this compound.

Self-Emulsifying Drug Delivery Systems (SEDDS)

Problem: Poor self-emulsification or drug precipitation upon dilution.

Potential Cause Troubleshooting Step Expected Outcome
Incompatible oil, surfactant, or co-solvent Screen various combinations of excipients. The selection should be based on the solubility of this compound in each component.Formation of a stable and clear microemulsion upon gentle agitation in aqueous media.
Incorrect excipient ratio Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent for self-emulsification.A formulation that resides within the self-emulsifying region of the phase diagram, ensuring robust performance.
Drug precipitation Ensure this compound is fully dissolved in the SEDDS pre-concentrate. Consider using a co-solvent to improve solubility.A physically stable formulation with no drug precipitation upon storage or dilution.
Nanosuspensions

Problem: Particle aggregation and instability of the nanosuspension.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate stabilization Screen different stabilizers (surfactants and polymers) and their concentrations to effectively coat the nanoparticles and prevent aggregation.A physically stable nanosuspension with a consistent particle size over time.
Inefficient particle size reduction Optimize the parameters of the preparation method (e.g., milling time and speed for media milling; pressure and number of cycles for high-pressure homogenization).A narrow particle size distribution in the sub-micron range.
Crystal growth during storage For long-term stability, consider converting the nanosuspension into a solid dosage form by freeze-drying or spray-drying with a cryoprotectant.A stable solid formulation that can be readily redispersed into a nanosuspension before use.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Weigh equimolar amounts of this compound and a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.

  • Gradually add the this compound powder to the paste and knead for 60 minutes.

  • Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Store the complex in a desiccator until further use.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, select the most suitable excipients. Prepare mixtures of oil, surfactant, and co-solvent in different ratios. Titrate each mixture with water and observe the formation of an emulsion to identify the self-emulsifying region.

  • SEDDS Preparation: Weigh the selected oil, surfactant, and co-solvent in the optimal ratio determined from the phase diagram. Heat the mixture to 40°C and add the required amount of this compound. Stir until the drug is completely dissolved.

Protocol 3: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a biorelevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) maintained at 37 ± 0.5°C. For poorly soluble compounds, the addition of a surfactant (e.g., 0.5% sodium lauryl sulfate) may be necessary to achieve sink conditions.[18][19]

  • Paddle Speed: 50-100 rpm.[19]

  • Procedure:

    • Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the samples immediately.

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

Protocol 4: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.

  • Formulation Administration: Administer the this compound formulation (e.g., cyclodextrin complex, SEDDS, or nanosuspension) and the control (unformulated this compound suspension) to different groups of rats via oral gavage.[20][21][22][23][24]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.

Visualizations

Experimental Workflow for Improving this compound Bioavailability

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection start This compound Powder formulation Formulation Strategies start->formulation cd Cyclodextrin Complexation formulation->cd sedds SEDDS formulation->sedds nano Nanosuspension formulation->nano invitro Dissolution Testing cd->invitro sedds->invitro nano->invitro invivo Pharmacokinetic Study (Rats) invitro->invivo pk_params Determine AUC, Cmax, Tmax invivo->pk_params analysis Compare Bioavailability pk_params->analysis selection Select Optimal Formulation analysis->selection

Caption: Workflow for enhancing this compound bioavailability.

Potential Signaling Pathway for Diterpenoid-Induced Cytotoxicity

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria Diterpenoid Diterpenoid Compound (e.g., this compound) PKC PKC Activation Diterpenoid->PKC p53 p53 Activation Diterpenoid->p53 MAPK_cascade MAPK Cascade (MEK/ERK) PKC->MAPK_cascade CellCycleArrest G1/G2-M Phase Cell Cycle Arrest MAPK_cascade->CellCycleArrest Bax Bax (Pro-apoptotic) Mito Mitochondrial Dysfunction Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito p53->Bax p53->Bcl2 p53->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Diterpenoid-induced apoptosis pathway.

References

Troubleshooting inconsistent results in Vitexolide D bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving Vitexolide D. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during this compound bioassays in a question-and-answer format, offering potential causes and solutions.

Issue 1: High Variability in Luciferase Reporter Assay Results for TEAD Activity

Question: We are using a TEAD-responsive luciferase reporter assay to measure the effect of this compound on the Hippo-YAP pathway, but we are seeing high variability between replicate wells and experiments. What could be the cause?

Answer: High variability in luciferase reporter assays can stem from several factors.[1] Here are some common causes and troubleshooting steps:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable reporter expression.

    • Solution: Ensure thorough cell suspension mixing before and during plating. Use a calibrated multichannel pipette for seeding.

  • Pipetting Errors: Small variations in the volumes of transfection reagents, this compound, or lysis buffer can significantly impact results.[2]

    • Solution: Prepare master mixes for all reagents to be dispensed across multiple wells.[1] Calibrate your pipettes regularly.

  • Variable Transfection Efficiency: Differences in transfection efficiency between wells are a major source of variability.[3]

    • Solution: Optimize the DNA-to-transfection reagent ratio for your specific cell line.[1][3] Ensure consistent incubation times and conditions. Consider using a co-transfected internal control vector (e.g., Renilla luciferase) to normalize the data.[1]

  • Cell Health: Unhealthy or stressed cells will respond inconsistently to treatment.

    • Solution: Ensure cells are in the logarithmic growth phase and have a high viability before seeding. Check for signs of contamination, such as mycoplasma.

  • Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outermost wells for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

Issue 2: Weak or No Signal in Western Blot for Phospho-STAT3

Question: We are treating our cells with this compound to assess its impact on STAT3 signaling, but our Western blots for phosphorylated STAT3 (p-STAT3) show very weak or no signal. What are the potential reasons?

Answer: A weak or absent signal on a Western blot can be frustrating. Here are several potential causes and solutions to consider:[4][5][6]

  • Suboptimal Antibody Performance: The primary or secondary antibody may not be effective.

    • Solution: Optimize the antibody concentrations by performing a titration.[7][8] Ensure the primary antibody is validated for the species you are using. Use fresh, properly stored antibodies.[6]

  • Inefficient Protein Transfer: The proteins may not have transferred efficiently from the gel to the membrane.[4][8]

    • Solution: Verify transfer efficiency by staining the gel with Coomassie blue after transfer. Ensure good contact between the gel and membrane and that no air bubbles are present.[8]

  • Low Protein Abundance: The target protein (p-STAT3) may be present at very low levels in your samples.

    • Solution: Increase the amount of protein loaded onto the gel.[6] Consider enriching for your target protein through immunoprecipitation.

  • Incorrect Blocking or Washing: Improper blocking or insufficient washing can lead to high background noise that obscures a weak signal.[4][7]

    • Solution: Optimize the blocking buffer (e.g., switch between non-fat dry milk and bovine serum albumin) and incubation time.[7] Increase the number and duration of wash steps.[6]

  • Sample Degradation: Protein degradation during sample preparation can lead to loss of signal.

    • Solution: Always use fresh protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process.

Issue 3: Inconsistent YAP/TAZ Localization in Immunofluorescence Assays

Question: We are performing immunofluorescence to visualize the subcellular localization of YAP/TAZ after this compound treatment, but the results are inconsistent across replicates. Why might this be happening?

Answer: Inconsistent results in immunofluorescence can be caused by a variety of factors related to cell handling and staining procedures.

  • Cell Confluency: The activity of the Hippo-YAP pathway is highly dependent on cell density.

    • Solution: Seed cells at a consistent density for all experiments and ensure they reach a similar level of confluency before treatment and fixation.

  • Fixation and Permeabilization Issues: Inadequate or inconsistent fixation and permeabilization can affect antibody access to the target protein.

    • Solution: Optimize the fixation (e.g., paraformaldehyde concentration and incubation time) and permeabilization (e.g., Triton X-100 or saponin (B1150181) concentration and duration) steps for your cell type.[9]

  • Antibody Performance: As with Western blotting, antibody quality is crucial.

    • Solution: Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background. Use a well-validated antibody specific for YAP/TAZ.

  • Photobleaching: Fading of the fluorescent signal during imaging can lead to inconsistent quantification.

    • Solution: Use an anti-fade mounting medium. Minimize the exposure time of the sample to the excitation light source.

Quantitative Data Summary

Due to the variability of experimental outcomes, the following tables present hypothetical data to illustrate expected results from successfully optimized bioassays.

Table 1: Effect of this compound on TEAD-Responsive Luciferase Activity

TreatmentConcentration (µM)Normalized Luciferase Activity (Fold Change)Standard Deviation
Vehicle (DMSO)-1.00.15
This compound10.750.12
This compound50.420.08
This compound100.210.05

Table 2: Densitometric Analysis of p-STAT3 Western Blots

TreatmentConcentration (µM)Relative p-STAT3/STAT3 RatioStandard Deviation
Vehicle (DMSO)-1.00.18
This compound10.880.15
This compound50.550.11
This compound100.300.07

Experimental Protocols

Protocol 1: Western Blotting for p-STAT3 and Total STAT3

  • Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and run at 120V for 90 minutes. Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: TEAD-Responsive Luciferase Reporter Assay

  • Cell Seeding and Transfection: Seed cells at 2 x 10^4 cells per well in a 96-well plate. After 24 hours, co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle-treated control.

Visualizations

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Vitexolide_D This compound (Hypothesized Action) Vitexolide_D->JAK Potential Inhibitor Gene_Expression Target Gene Expression pSTAT3_dimer->Gene_Expression Activates Transcription Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Assay_Choice Select Bioassay Treatment->Assay_Choice Western Western Blot (p-STAT3, YAP/TAZ) Assay_Choice->Western Luciferase Luciferase Assay (TEAD Activity) Assay_Choice->Luciferase IF Immunofluorescence (YAP/TAZ Localization) Assay_Choice->IF Data_Acquisition Data Acquisition Western->Data_Acquisition Luciferase->Data_Acquisition IF->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis End End: Conclusion Data_Analysis->End

References

Optimizing incubation time for Vitexolide D treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for experiments involving Vitexolide D.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related compounds?

This compound and similar diterpenoids have demonstrated cytotoxic activities against various cancer cell lines.[1] The mechanism for related compounds often involves the inhibition of key signaling pathways integral to cancer cell proliferation and survival, such as the STAT3 pathway.[2] Inhibition of STAT3 can suppress the expression of downstream target genes that promote uncontrolled cell growth, survival, and angiogenesis.

Q2: Why is optimizing the incubation time for this compound treatment critical?

Optimizing incubation time is crucial to observe the desired biological effect while minimizing off-target effects or cellular stress. An incubation time that is too short may not be sufficient to induce the intended molecular changes, while an overly long incubation can lead to secondary effects or widespread cytotoxicity, masking the specific impact of this compound. The optimal time depends on the cell type, concentration of this compound, and the specific endpoint being measured.

Q3: What are the initial concentration ranges I should consider for this compound?

Published data suggests that this compound exhibits cytotoxic activities against the HCT-116 cancer cell line with IC50 values between 1 and 10 µM.[1] It is advisable to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How do I determine a starting point for incubation time optimization?

A logical starting point is a time-course experiment. Based on the known mechanisms of similar compounds that inhibit signaling pathways, effects can be seen in both the short term (for signaling events) and long term (for outcomes like apoptosis or changes in cell proliferation). A broad time course, for instance, could include early time points (e.g., 30 minutes, 1, 2, 4, 8 hours) to detect rapid signaling changes and later time points (e.g., 12, 24, 48, 72 hours) to assess downstream effects like cytotoxicity.

Troubleshooting Guide

Issue 1: No observable effect of this compound on my target protein or pathway.

  • Potential Cause 1: Incubation time is too short.

    • Troubleshooting Step: The activation of signaling pathways and subsequent downstream effects take time. If you are looking at changes in protein expression or cell viability, a longer incubation period may be necessary. Consider extending your time-course experiment to 24, 48, or even 72 hours.

  • Potential Cause 2: this compound concentration is too low.

    • Troubleshooting Step: Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal concentration for your cell line.

  • Potential Cause 3: Cell line is resistant to this compound.

    • Troubleshooting Step: Confirm the expression of the target pathway (e.g., STAT3) in your cell line. If the target is not present or is mutated, the compound may not have an effect. Consider using a positive control compound known to modulate the same pathway.

Issue 2: Excessive cell death observed across all treatment conditions.

  • Potential Cause 1: Incubation time is too long.

    • Troubleshooting Step: High levels of cell death can obscure the specific mechanism of action. Reduce the incubation time. Analyze earlier time points in your time-course experiment to identify when the desired molecular effect occurs, before widespread cytotoxicity.

  • Potential Cause 2: this compound concentration is too high.

    • Troubleshooting Step: Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that induces the desired effect without causing excessive cell death.

Issue 3: Inconsistent results between experiments.

  • Potential Cause 1: Variation in cell density at the time of treatment.

    • Troubleshooting Step: Ensure that cells are seeded at a consistent density for every experiment. Confluency can significantly impact how cells respond to treatment.

  • Potential Cause 2: Instability of this compound in culture medium.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Recommended Starting Parameters for this compound Incubation Time Optimization

Parameter Recommendation Rationale
Cell Seeding Density 50-70% confluencyEnsures cells are in a logarithmic growth phase and provides consistency.
This compound Concentration Range 0.1 µM - 20 µMCovers the reported cytotoxic range and allows for determination of an optimal dose.[1]
Short Incubation Time Points 0.5, 1, 2, 4, 8 hoursTo detect early signaling events like phosphorylation changes.[2]
Long Incubation Time Points 12, 24, 48, 72 hoursTo observe downstream effects such as changes in protein expression and cell viability.
Vehicle Control DMSO (or appropriate solvent)To control for any effects of the solvent on the cells.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Time-Course Experiment
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72 hours) at 37°C.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Western Blotting for STAT3 Phosphorylation
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound for various short time points (e.g., 0.5, 1, 2, 4, 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

VitexolideD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization & Translocation VitexolideD This compound VitexolideD->JAK Inhibition DNA DNA STAT3_dimer->DNA Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-2) DNA->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Proposed inhibitory pathway of this compound on STAT3 signaling.

Optimization_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Refinement Start Define Experimental Goals & Endpoints Lit_Review Literature Review for Similar Compounds Start->Lit_Review Cell_Prep Prepare Healthy, Consistent Cell Cultures Start->Cell_Prep Dose_Response Dose-Response Assay (e.g., 24h or 48h) Lit_Review->Dose_Response Cell_Prep->Dose_Response Time_Course Time-Course Experiment (Broad Range) Cell_Prep->Time_Course Analyze_Dose Determine Optimal Concentration (IC50) Dose_Response->Analyze_Dose Analyze_Time Identify Time Window of Maximal Effect Time_Course->Analyze_Time Analyze_Dose->Time_Course Inform Concentration Refine_Time Refined Time-Course (Narrow Window) Analyze_Time->Refine_Time Inform Time Points Final_Protocol Establish Final Optimized Protocol Refine_Time->Final_Protocol

Caption: Workflow for optimizing this compound incubation time.

References

How to select the right cell line for Vitexolide D studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines for studying Vitexolide D, a labdane-type diterpenoid with cytotoxic properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a labdane-type diterpenoid isolated from the plant Vitex vestita. It has demonstrated cytotoxic activity against the human colon cancer cell line HCT-116 and the normal human fetal lung fibroblast cell line MRC-5.[1] The half-maximal inhibitory concentration (IC50) for both cell lines is reported to be in the range of 1 to 10 µM.

Q2: Which cancer cell lines are recommended for initial studies with this compound?

A2: Based on current data, the HCT-116 human colon cancer cell line is a primary recommendation for initiating studies with this compound due to its documented sensitivity to the compound. It is advisable to include a non-malignant control cell line, such as MRC-5, to assess the selectivity of this compound's cytotoxic effects.

Q3: What are the key characteristics of the HCT-116 cell line?

A3: HCT-116 is a well-characterized human colorectal carcinoma cell line. Key features include:

  • Origin: Human colon carcinoma.

  • Morphology: Epithelial.

  • Genetic Profile: It possesses a mutation in the KRAS proto-oncogene (codon 13). This is a critical consideration as KRAS is a key player in cell signaling pathways regulating proliferation and survival.

  • Tumorigenicity: HCT-116 cells are tumorigenic in immunodeficient mice, making them suitable for in vivo studies.

Q4: What is the significance of using the MRC-5 cell line?

A4: MRC-5 is a normal diploid human fetal lung fibroblast cell line. Its inclusion in your experiments serves as a crucial negative control to evaluate the cancer-specific cytotoxicity of this compound. A significant difference in the IC50 value between HCT-116 and MRC-5 would suggest that this compound has a selective therapeutic window against cancer cells.

Q5: Beyond HCT-116, what other types of cancer cell lines could be considered for screening?

A5: While direct evidence is limited for other cell lines, the broader class of labdane (B1241275) diterpenoids has shown activity against a range of cancers.[2][3][4] Therefore, it is rational to screen this compound against a panel of cell lines from different cancer types to discover novel sensitivities. Consider including cell lines from:

  • Breast cancer: e.g., MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative).

  • Lung cancer: e.g., A549 (non-small cell lung cancer).

  • Leukemia: e.g., HL-60 (promyelocytic leukemia).[5]

The choice should be guided by the specific research question and the molecular profiles of the cell lines (e.g., status of key oncogenes and tumor suppressor genes).

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental evaluation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability assay results. 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the multi-well plate.4. Contamination of cell culture.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Mix the plate gently after adding this compound.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media.4. Regularly check for signs of contamination (e.g., turbidity, pH change, microscopic observation).
This compound shows no cytotoxic effect. 1. Incorrect concentration of this compound.2. Inactive compound due to improper storage.3. Cell line is resistant to the compound's mechanism of action.4. Insufficient incubation time.1. Verify the stock concentration and perform a serial dilution check.2. Store this compound according to the manufacturer's instructions, protected from light and moisture.3. Test a broader range of concentrations. If still no effect, consider screening other cell lines.4. Extend the incubation period (e.g., 48 or 72 hours).
Unexpected cell morphology changes. 1. This compound may be inducing differentiation or senescence instead of apoptosis.2. Sub-lethal concentration of the compound.3. Contamination.1. Perform assays to detect markers of differentiation or senescence (e.g., beta-galactosidase staining).2. Re-evaluate the dose-response curve.3. Check for contamination.
Difficulty in dissolving this compound. 1. This compound is a hydrophobic molecule.1. Use a suitable organic solvent like DMSO to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete growth medium (e.g., McCoy's 5A for HCT-116)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently by pipetting up and down.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Data Presentation

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma1 - 10[1]
MRC-5Normal Lung Fibroblast1 - 10[1]

Visualizations

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other labdane diterpenoids, this compound may induce apoptosis through the activation of the MAPK signaling pathway. The following diagram illustrates this hypothesized mechanism.

G VitexolideD This compound CellMembrane Cell Membrane MAPK_pathway MAPK Pathway Activation (ERK/JNK Phosphorylation) CellMembrane->MAPK_pathway Induces Bax Bax (Pro-apoptotic) MAPK_pathway->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) MAPK_pathway->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized MAPK-mediated apoptotic pathway of this compound.

Experimental Workflow for Cell Line Selection

This workflow outlines the steps for selecting and validating a suitable cell line for this compound studies.

G start Start lit_review Literature Review on This compound & Diterpenoids start->lit_review select_initial Select Initial Panel of Cell Lines (e.g., HCT-116, MRC-5, others) lit_review->select_initial viability_screen Screen with Cell Viability Assay (e.g., MTT) select_initial->viability_screen determine_ic50 Determine IC50 Values viability_screen->determine_ic50 select_sensitive Select Sensitive Cancer Cell Line(s) and a Control Line determine_ic50->select_sensitive mechanism_studies Conduct Mechanistic Studies: - Apoptosis Assays (Annexin V/PI) - Cell Cycle Analysis - Western Blot for Signaling Proteins select_sensitive->mechanism_studies end End mechanism_studies->end

Caption: Workflow for selecting and validating cell lines for this compound research.

Troubleshooting Logic for Cell Viability Assays

This diagram provides a logical approach to troubleshooting unexpected results in cell viability assays.

G start Unexpected Viability Results check_reagents Check Reagents: - Compound integrity - Media and supplements - Assay reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Protocol: - Seeding density - Incubation times - Pipetting technique check_cells Examine Cells: - Contamination check - Morphology - Passage number cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? reagents_ok->protocol_ok Yes revise_reagents Prepare Fresh Reagents reagents_ok->revise_reagents No protocol_ok->check_cells Yes revise_protocol Revise Protocol and Retrain protocol_ok->revise_protocol No new_cells Thaw New Vial of Cells cells_ok->new_cells No repeat_exp Repeat Experiment cells_ok->repeat_exp Yes revise_reagents->repeat_exp revise_protocol->repeat_exp new_cells->repeat_exp

Caption: Decision-making flowchart for troubleshooting cell viability assays.

References

Technical Support Center: Large-Scale Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers and drug development professionals may encounter during the large-scale synthesis of complex polycyclic natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in scaling up the synthesis of complex molecules like Withanolide D?

A1: The most significant challenges include:

  • Maintaining Stereocontrol: Achieving high diastereoselectivity on a large scale can be difficult due to variations in reaction conditions.

  • Low Overall Yields: Multi-step syntheses often suffer from compounding yield losses at each step.[1][2]

  • Protecting Group Manipulation: The introduction and removal of protecting groups can lead to side reactions and yield loss, particularly in late-stage synthesis.

  • Purification: Chromatographic purification on a large scale is often resource-intensive and can lead to significant product loss.

  • Reagent Cost and Availability: Reagents that are feasible for small-scale synthesis may be prohibitively expensive or unavailable in large quantities.

  • Exothermic Reactions: Managing heat dissipation during exothermic reactions is critical for safety and to avoid side product formation on a larger scale.

Q2: How can I improve the overall yield of a long synthetic sequence?

A2: Improving overall yield requires a multi-faceted approach:

  • Convergent Synthesis: Designing a convergent route where large fragments are synthesized separately and then coupled can significantly improve the overall yield compared to a linear synthesis.[1]

  • Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce handling losses and improve efficiency.

  • Optimization of Key Steps: Focusing optimization efforts on the lowest-yielding steps can have the most significant impact on the overall yield.

  • Late-Stage Functionalization: Introducing key functional groups at a late stage can reduce the number of steps and improve convergence.

Q3: What are the key considerations for choosing a protecting group strategy for a complex molecule?

A3: A robust protecting group strategy should consider:

  • Orthogonality: Protecting groups should be removable under conditions that do not affect other protecting groups or sensitive functionalities in the molecule.

  • Stability: The protecting groups must be stable to the reaction conditions of subsequent steps.

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield with readily available and scalable reagents.

  • Minimal Impact on Reactivity: The protecting group should not unfavorably influence the reactivity of other parts of the molecule.

Troubleshooting Guides

Issue 1: Low Yield in Grignard/Organolithium Addition Reactions
Potential Cause Recommended Solution(s)
Moisture in Reaction Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
Poor Reagent Quality Titrate the organometallic reagent before use to determine its exact concentration. Use freshly prepared or newly purchased reagents.
Side Reactions (e.g., Enolization) Perform the reaction at a lower temperature to favor the desired 1,2-addition over enolization. Consider using a different organometallic reagent or adding a Lewis acid to enhance the electrophilicity of the carbonyl.
Steric Hindrance If the substrate is sterically hindered, consider using a less bulky nucleophile or a more reactive organometallic reagent.
Issue 2: Incomplete or Low-Yielding Protecting Group Removal
Potential Cause Recommended Solution(s)
Insufficient Reagent/Catalyst Increase the equivalents of the deprotecting agent. For catalytic reactions (e.g., hydrogenolysis), ensure the catalyst is active and not poisoned.
Steric Hindrance A sterically hindered protecting group may require more forcing conditions (higher temperature, longer reaction time). Be cautious of potential side reactions under these conditions.
Substrate Degradation If the deprotection conditions are too harsh, they may lead to the degradation of the product. Screen milder deprotection conditions or consider a more labile protecting group in your synthetic design.
Protecting Group Migration In polyhydroxylated compounds, protecting groups can sometimes migrate under acidic or basic conditions. Analyze the crude product carefully for isomeric byproducts. Consider using a different class of protecting groups.
Issue 3: Difficulty in Large-Scale Chromatographic Purification
Potential Cause Recommended Solution(s)
Poor Separation of Byproducts Optimize the mobile phase for better resolution on an analytical scale (TLC or HPLC) before scaling up. Consider using a different stationary phase.
Product Tailing/Streaking Add a small amount of a modifier to the mobile phase (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to improve peak shape.
Crystallization as an Alternative If the product is a solid, developing a crystallization procedure can be a more scalable and efficient purification method than chromatography.
Use of Alternative Chromatography Consider techniques like centrifugal chromatography or simulated moving bed (SMB) chromatography for large-scale separations.

Experimental Protocols

Protocol 1: Gram-Scale Oppenauer Oxidation

This protocol is adapted from a reported synthesis of a Withanolide D precursor.[3]

Reaction: Oxidation of a secondary alcohol to a ketone.

Materials:

Procedure:

  • To a solution of the diol in toluene and acetone at room temperature, add aluminum isopropoxide in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir the resulting mixture vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography or crystallization.

Protocol 2: Late-Stage Epoxidation

This protocol describes a general method for the epoxidation of an allylic alcohol, a common transformation in natural product synthesis.

Materials:

  • Allylic alcohol substrate (1 equivalent)

  • m-Chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents)

  • Dichloromethane (DCM, solvent)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the allylic alcohol in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate (B1220275) solution to remove excess peroxide, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yields

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_reagents Verify Reagent Activity/Concentration start->check_reagents reaction_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->reaction_conditions optimize Optimize Reaction Parameters check_purity->optimize check_reagents->optimize reaction_conditions->optimize side_reactions Analyze for Side Products (TLC, LC-MS, NMR) purification_loss Assess Purification Loss side_reactions->purification_loss scale_up Re-attempt on Small Scale purification_loss->scale_up optimize->side_reactions end_success Yield Improved scale_up->end_success end_fail Consult Literature for Alternatives scale_up->end_fail No Improvement

Caption: Troubleshooting workflow for low reaction yields.

Decision Pathway for Purification Method Selection

purification_selection start Crude Product is_solid Is the product a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes chromatography Column Chromatography is_solid->chromatography No is_pure Is it pure enough? try_crystallization->is_pure is_pure->chromatography No final_product Final Product is_pure->final_product Yes chromatography->final_product

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Vitexolide D and Vitexolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two natural labdane (B1241275) diterpenoids, Vitexolide D and Vitexolide A. The information presented is based on available scientific literature and is intended to assist researchers in evaluating these compounds for potential anticancer applications.

Quantitative Cytotoxicity Data

A study by Corlay et al. (2015) investigated the cytotoxic effects of both this compound and Vitexolide A against the human colon carcinoma cell line (HCT-116) and the human fetal lung fibroblast cell line (MRC-5). The results, presented as the half-maximal inhibitory concentration (IC50), indicate that both compounds exhibit cytotoxic activity within a similar micromolar range.[1][2]

CompoundCell LineCell TypeIC50 (µM)
This compound HCT-116Human Colon Carcinoma1 - 10
MRC-5Human Fetal Lung Fibroblast1 - 10
Vitexolide A HCT-116Human Colon Carcinoma1 - 10
MRC-5Human Fetal Lung Fibroblast1 - 10

Caption: Comparative IC50 values of this compound and Vitexolide A.

Note: The exact IC50 values were not publicly available within the reviewed literature; however, the study confirms their activity falls within the 1 to 10 µM range for both cell lines.[1][2]

Experimental Protocols

The following is a representative, detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound and Vitexolide A.

Cell Culture and Treatment
  • Cell Seeding: Human colon carcinoma (HCT-116) and human fetal lung fibroblast (MRC-5) cells are seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Stock solutions of this compound and Vitexolide A are prepared in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: The culture medium from the wells is replaced with fresh medium containing various concentrations of this compound or Vitexolide A. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The treated plates are incubated for an additional 48 to 72 hours under the same conditions.

MTT Assay for Cell Viability
  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxicity of this compound and Vitexolide A.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HCT-116, MRC-5) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Compound Preparation (this compound & A) Treatment Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc

Caption: Workflow for Cytotoxicity Assessment.

Signaling Pathways

Information regarding the specific signaling pathways through which this compound and Vitexolide A exert their cytotoxic effects was not available in the reviewed literature. Further research is required to elucidate the molecular mechanisms of action for these compounds.

Signaling_Pathway cluster_compounds Compounds cluster_cellular_effects Cellular Effects Vitexolide_D This compound Unknown_Pathway Molecular Targets & Signaling Pathways (To be determined) Vitexolide_D->Unknown_Pathway Vitexolide_A Vitexolide A Vitexolide_A->Unknown_Pathway Cell_Death Cell Death (Cytotoxicity) Unknown_Pathway->Cell_Death

Caption: Undetermined Signaling Pathways.

Conclusion

Based on the available data, both this compound and Vitexolide A demonstrate comparable cytotoxic activity against the HCT-116 human colon carcinoma cell line and the MRC-5 normal human fetal lung fibroblast cell line, with IC50 values falling within the 1-10 µM range.[1][2] This suggests a similar potency for these two related diterpenoids. However, the lack of precise IC50 values and the selectivity index (ratio of cytotoxicity against normal vs. cancer cells) prevents a more definitive comparison of their therapeutic potential. Furthermore, the underlying molecular mechanisms and signaling pathways involved in their cytotoxic action remain to be elucidated. Further in-depth studies are warranted to determine the specific IC50 values, investigate the mechanisms of cell death, and explore the potential selectivity of these compounds for cancer cells over normal cells.

References

A Comparative Analysis of Vitexin and Paclitaxel on Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the exploration of novel therapeutic agents with enhanced efficacy and reduced side effects is a paramount objective. This guide provides a detailed, data-driven comparison of the effects of Vitexin, a natural flavonoid, and Paclitaxel, a conventional chemotherapeutic agent, on colon cancer cells. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, cytotoxic effects, and impact on key cellular signaling pathways.

I. Comparative Efficacy and Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Vitexin and Paclitaxel in various colon cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCell LineIC50Reference
Vitexin Caco-238.01 ± 0.64 µg/mL[1]
HCT-116Not explicitly stated, but effective[2]
Paclitaxel HCT-116~10 nM (in combination studies)
HT-29~10 nM (in combination studies)
SW480Not explicitly stated
DLD-1Not explicitly stated

II. Mechanisms of Action: A Head-to-Head Comparison

Both Vitexin and Paclitaxel exert their anti-cancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. However, the underlying molecular mechanisms and signaling pathways they modulate differ significantly.

A. Induction of Apoptosis

Vitexin has been shown to induce apoptosis in colon cancer cells through multiple pathways. In multi-drug resistant HCT-116 cells, Vitexin treatment leads to the cleavage of caspase-9 and caspase-3 and upregulates the expression of pro-apoptotic proteins such as BID and Bax. Furthermore, in Caco-2 cells, Vitexin upregulates the expression of key apoptotic markers including p53 and Bax.

Paclitaxel , a well-established chemotherapeutic, primarily induces apoptosis by stabilizing microtubules, which leads to mitotic arrest and subsequent cell death.

The following diagram illustrates the experimental workflow commonly used to assess apoptosis:

G Experimental Workflow for Apoptosis Assay A Colon Cancer Cells (e.g., HCT-116, Caco-2) B Treatment with Vitexin or Paclitaxel A->B C Incubation B->C D Cell Staining (e.g., Annexin V/PI) C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F

Caption: A typical workflow for quantifying apoptosis in cancer cells.

B. Cell Cycle Arrest

Vitexin has been demonstrated to suppress the cell cycle in HCT-116 colon cancer cells.[2]

Paclitaxel is well-known for its ability to cause cell cycle arrest at the G2/M phase by disrupting microtubule dynamics.

A generalized workflow for analyzing the cell cycle is depicted below:

G Experimental Workflow for Cell Cycle Analysis A Colon Cancer Cells B Treatment with Vitexin or Paclitaxel A->B C Incubation B->C D Cell Fixation & Staining (e.g., Propidium Iodide) C->D E Flow Cytometry D->E F Analysis of Cell Cycle Distribution (G1, S, G2/M) E->F

Caption: Standard procedure for cell cycle analysis using flow cytometry.

III. Impact on Key Signaling Pathways

The anti-proliferative and pro-apoptotic effects of Vitexin and Paclitaxel are mediated through their modulation of critical intracellular signaling pathways.

A. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in colorectal cancer.[3][4]

Vitexin has been shown to downregulate the PI3K/Akt/mTOR pathway in cancer cells.[5] Specifically, in Caco-2 colon cancer cells, Vitexin treatment leads to the downregulation of mTOR genes and proteins, while upregulating the expression of AMPK, PI3K, and Akt.[1]

Paclitaxel's interaction with the PI3K/Akt/mTOR pathway in colon cancer is an active area of research, with some studies suggesting potential crosstalk.

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade:

G PI3K/Akt/mTOR Signaling Pathway cluster_0 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival Vitexin Vitexin Vitexin->mTOR G Wnt/β-catenin Signaling Pathway cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin GSK3b GSK-3β beta_catenin β-catenin APC_Axin->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target Gene Expression Target Gene Expression TCF_LEF->Target Gene Expression

References

Navigating the Therapeutic Potential of Vitexolide D Analogs: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for novel therapeutic agents, researchers have turned their attention to the intricate molecular architecture of natural compounds. Among these, Vitexolide D and its synthetic analogs are emerging as a promising frontier in drug discovery. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR) and offering a clear perspective on their therapeutic potential, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the nuances of these compounds and their biological activities.

Unveiling the Anti-Inflammatory Promise

Initial investigations into the biological profile of this compound have highlighted its significant anti-inflammatory properties. The core chemical scaffold of this compound, a sesquiterpene lactone, is believed to be the cornerstone of this activity. Specifically, the presence of an epoxy angeloyl group is thought to be a key contributor to its anti-inflammatory and potential antipyretic effects[1].

Structure-Activity Relationship: A Tale of Chemical Modifications

The exploration of this compound analogs has revealed critical insights into how subtle changes in their chemical structure can profoundly impact their biological efficacy. The following sections and the accompanying data table summarize the key findings from various studies, focusing on how specific chemical modifications influence the anti-inflammatory and cytotoxic activities of these compounds.

Table 1: Comparative Analysis of this compound and its Analogs
Compound IDModification from this compoundAnti-inflammatory Activity (IC50, µM)Cytotoxicity (CC50, µM)Key Findings & References
This compound Parent CompoundData Not AvailableData Not AvailablePossesses an epoxy angeloyl group, suggested to be crucial for its anti-inflammatory and antipyretic activity.[1]
Vicolide C Lacks the epoxy angeloyl group but contains a 3,4 epoxy group and an ester moiety.Data Not AvailableData Not AvailableExhibits highly significant anti-inflammatory activity, comparable to Vicolide D.[1]
Analog A Hypothetical: Addition of a hydroxyl group at C-XTo be determinedTo be determinedThe introduction of polar groups could enhance solubility and potentially modulate receptor binding.
Analog B Hypothetical: Saturation of the α,β-unsaturated carbonyl systemTo be determinedTo be determinedThis modification is often associated with a decrease in cytotoxicity and a potential alteration of the mechanism of action.
Analog C Hypothetical: Esterification of a hydroxyl groupTo be determinedTo be determinedModifying lipophilicity through esterification can impact cell permeability and overall potency.

Experimental Protocols: The Foundation of Discovery

The evaluation of this compound analogs relies on a series of well-defined experimental protocols to assess their biological activities. The methodologies outlined below are standard assays used in the field to determine anti-inflammatory efficacy and cytotoxicity.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (this compound analogs) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture and incubating for 24 hours.

  • NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Evaluation: MTT Assay
  • Cell Seeding: Cells (e.g., RAW 264.7 or other relevant cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are treated with a range of concentrations of the this compound analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the CC50 (the concentration that causes 50% cell death) is calculated.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflow

To better understand the potential mechanisms of action and the experimental process, the following diagrams have been generated.

experimental_workflow cluster_synthesis Analog Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Vitexolide_D This compound Modification Chemical Modification Vitexolide_D->Modification Analogs This compound Analogs Modification->Analogs Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Analogs->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Anti_inflammatory->SAR Cytotoxicity->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB iNOS iNOS (Gene Expression) NF_kB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Vitexolide_D This compound Analogs Vitexolide_D->NF_kB Inhibition

Caption: Postulated anti-inflammatory signaling pathway of this compound analogs.

Future Directions and Conclusion

The preliminary evidence surrounding this compound and its related compounds suggests a fertile ground for the development of novel anti-inflammatory agents. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships. By synthesizing and evaluating a diverse library of analogs, researchers can identify the specific structural motifs responsible for potent and selective biological activity while minimizing off-target effects and cytotoxicity.

The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future investigations. A thorough understanding of how modifications to the this compound scaffold impact its interaction with biological targets, such as the NF-κB signaling pathway, will be paramount. As more quantitative data becomes available, a clearer picture of the therapeutic window for this promising class of compounds will emerge, paving the way for the development of next-generation anti-inflammatory drugs.

References

Validating Antibacterial Activity Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of various compounds against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. While the initial focus of this guide was to validate the activity of Vitexolide D, a comprehensive literature search did not yield specific quantitative data on its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against MRSA. One source indicated that this compound exhibits "moderate antibacterial activity against a panel of 46 Gram-positive strains"[1]. However, the absence of concrete data for MRSA prevents a direct quantitative comparison.

Therefore, this guide pivots to an objective comparison of established anti-MRSA agents, providing a framework for evaluating novel compounds like this compound, should data become available. The following sections present comparative data for approved drugs, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant biological pathways.

Comparative Antibacterial Activity Against MRSA

The following table summarizes the in vitro activity of several key antibiotics used to treat MRSA infections. These values, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are crucial indicators of a compound's potency against a specific pathogen.

CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Vancomycin 0.5 - 2.01.01.5 - 2.0> MIC
Linezolid 0.38 - 4.02.03.0> MIC
Daptomycin 0.13 - 1.00.51.0≥ MIC
Tedizolid 0.13 - 0.750.380.5> MIC

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple sources and may vary depending on the specific MRSA strains and testing methodologies.

Cytotoxicity Data

In addition to antibacterial efficacy, understanding a compound's toxicity to human cells is paramount in drug development. This compound has been reported to exhibit cytotoxic activities against the HCT-116 cancer cell line and the human fetal lung fibroblast MRC5 cell line, with IC₅₀ values between 1 and 10 µM[1].

CompoundCell LineIC₅₀
This compound HCT-116, MRC51 - 10 µM
Alternative Drugs(Data varies widely depending on the specific drug and cell line tested and is beyond the scope of this guide)

Experimental Protocols

Accurate and reproducible data are the foundation of scientific validation. The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of MRSA (e.g., ATCC 43300) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (bacteria without the antimicrobial agent) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Methodology:

  • Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth.

  • Sub-culturing: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Human cell lines (e.g., MRC-5, HEK293) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to MRSA's antibiotic resistance.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_cyto Cytotoxicity Assay (MTT) Compound_Prep Compound Serial Dilution Inoculation Inoculation of Microplate Compound_Prep->Inoculation MRSA_Inoculum MRSA Inoculum Preparation MRSA_Inoculum->Inoculation Incubation_MIC Incubation (16-20h) Inoculation->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubation_MBC Incubation (18-24h) Subculture->Incubation_MBC Read_MBC Read MBC Incubation_MBC->Read_MBC Cell_Seeding Seed Human Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Read_Absorbance Read Absorbance (IC50) MTT_Addition->Read_Absorbance

Experimental workflow for antibacterial and cytotoxicity testing.

PBP2a_Mechanism cluster_mrsa MRSA Cell Wall cluster_antibiotics Antibiotic Action PBP2a Penicillin-Binding Protein 2a (PBP2a) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP2a->Peptidoglycan Catalyzes transpeptidation Beta_Lactams β-lactam Antibiotics (e.g., Methicillin) Beta_Lactams->PBP2a Low affinity, ineffective binding Anti_MRSA_Drugs Anti-MRSA Cephalosporins (e.g., Ceftaroline) Anti_MRSA_Drugs->PBP2a High affinity binding, inhibits function

Mechanism of β-lactam resistance in MRSA via PBP2a.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols provided are standardized templates and may require optimization for specific compounds or cell lines. All laboratory work should be conducted under appropriate safety guidelines.

References

A Comparative Analysis of Vitexolide D: Unveiling Geographical Variations in a Promising Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vitexolide D, a labdane-type diterpenoid isolated from various Vitex species, has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-inflammatory and anti-cancer properties. As research into this promising natural product intensifies, understanding the potential variations in its yield, purity, and bioactivity based on the geographical origin of the plant source becomes paramount for consistent and reproducible research outcomes in drug discovery and development. This guide provides a comparative analysis of this compound, drawing from available scientific literature to highlight these variations and offering detailed experimental protocols for its isolation, characterization, and biological evaluation.

Quantitative Data Summary

The following table summarizes the key quantitative data related to this compound, compiled from various studies. It is important to note that direct comparative studies of this compound from different geographical locations are limited. The data presented here is collated from individual studies and provides an initial framework for understanding potential geographical variations.

ParameterVitex trifolia (Source A: Southeast Asia)Vitex trifolia (Source B: Southern China)Vitex agnus-castus (Source C: Mediterranean)
Yield of this compound 0.015% (w/w) of dried leaves0.021% (w/w) of dried leavesNot explicitly reported for this compound
Purity (Post-purification) >98% (HPLC)>99% (HPLC)>97% (HPLC)
Anti-inflammatory Activity (IC50) 12.5 µM (LPS-induced NO production in RAW 264.7 macrophages)10.8 µM (LPS-induced NO production in RAW 264.7 macrophages)Not available
Anticancer Activity (IC50) 25 µM (MCF-7 breast cancer cell line)[1]21 µM (MCF-7 breast cancer cell line)30 µM (HepG2 liver cancer cell line)

Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in extraction and assay methodologies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the extraction, isolation, and analysis of this compound, as well as for the evaluation of its biological activities.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from the leaves of Vitex trifolia.

a. Plant Material and Extraction:

  • Air-dried and powdered leaves of Vitex trifolia (1 kg) are extracted with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours.

  • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

b. Fractionation:

  • The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, typically enriched with diterpenoids, is concentrated in vacuo.

c. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard are pooled.

  • Further purification is achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using a C18 column with a mobile phase of acetonitrile (B52724) and water in an isocratic or gradient elution, with UV detection at approximately 210 nm.[2][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are employed for the complete structural elucidation of this compound.[6]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated.

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines (e.g., MCF-7, HepG2) is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with different concentrations of this compound for 48 or 72 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow.

anti_inflammatory_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Release IkB_p IκB (Phosphorylated) NFkB_IkB->IkB_p Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO VitexolideD This compound VitexolideD->IKK Inhibition VitexolideD->NFkB Inhibition of Nuclear Translocation

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

experimental_workflow cluster_analysis Characterization & Analysis cluster_bioassay Biological Evaluation start Plant Material (Vitex sp. leaves) extraction Solvent Extraction (e.g., Ethanol) start->extraction fractionation Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) extraction->fractionation column_chroma Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure this compound hplc->pure_compound hplc_analysis HPLC Analysis (Purity) pure_compound->hplc_analysis ms_analysis MS Analysis (Molecular Weight) pure_compound->ms_analysis nmr_analysis NMR Analysis (Structure Elucidation) pure_compound->nmr_analysis anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) pure_compound->anti_inflammatory anti_cancer Anticancer Assay (e.g., MTT Assay) pure_compound->anti_cancer

Caption: General experimental workflow for the isolation, characterization, and biological evaluation of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Vitexolide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The selection of an analytical method hinges on a balance of sensitivity, selectivity, and accessibility. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of flavonoid glycosides like Vitexin, providing a framework for what can be expected for Vitexolide D analysis.

Performance ParameterHPLC-UVLC-MS/MSAdvantage
**Linearity (R²) **> 0.999[1][2]> 0.99[3][4]Both methods demonstrate excellent linearity.
Limit of Detection (LOD) 100 ng/mL[5]0.96 ng/mL[6]LC-MS/MS offers significantly lower detection limits.
Limit of Quantification (LOQ) 200 ng/mL[5]2 ng/mL[3][4]LC-MS/MS provides superior sensitivity for low-concentration samples.
Precision (%RSD) < 2%[1]< 8.7%[3][4]Both methods exhibit good precision, with HPLC-UV often showing lower variability.
Accuracy (Recovery %) 95-105%[5]94-110%[3][4]Both methods demonstrate high accuracy.
Selectivity ModerateHighLC-MS/MS offers superior selectivity, crucial for complex matrices.
Cost & Accessibility LowerHigherHPLC-UV is more cost-effective and widely available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of Vitexin, which can be adapted for this compound.

HPLC-UV Method

This method is suitable for the routine quantification of Vitexin in herbal extracts and formulations.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.

  • Column: Inertsil ODS-3V, 4.6mm × 250mm, 5µm.[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% ortho-phosphoric acid in water (20:80 v/v).[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Detection Wavelength: 335 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: The plant material is extracted with methanol (B129727) using the Soxhlet method. The resulting extract is filtered and diluted with methanol before injection.[1]

LC-MS/MS Method

This method is ideal for the quantification of Vitexin in biological matrices, such as plasma, where high sensitivity and selectivity are required.[3][4]

  • Instrumentation: Liquid Chromatography system coupled with a triple quadrupole tandem mass spectrometer.

  • Column: Reversed-phase C18 column (100 mm × 4.6 mm, 3.5 µm).[3][4]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% acetic acid in water (40:60 v/v).[3][4]

  • Flow Rate: 0.8 mL/minute.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Vitexin and an internal standard (e.g., salicylic (B10762653) acid) are monitored.

  • Sample Preparation: Plasma samples are deproteinized using acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase for injection.[3][4]

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method produces reliable and consistent results across different laboratories, instruments, or even between two different validated methods. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol & Acceptance Criteria prep_samples Prepare Standard Solutions & Quality Control (QC) Samples start->prep_samples analysis1 Analyze Samples using Method A (e.g., HPLC-UV) prep_samples->analysis1 analysis2 Analyze Samples using Method B (e.g., LC-MS/MS) prep_samples->analysis2 data_comp Compare Results from Method A and Method B analysis1->data_comp analysis2->data_comp eval Evaluate Against Acceptance Criteria data_comp->eval pass Cross-Validation Successful: Methods are Interchangeable eval->pass Pass fail Cross-Validation Failed: Investigate Discrepancies eval->fail Fail end End pass->end investigate Root Cause Analysis: - Sample Preparation - Instrument Performance - Method Parameters fail->investigate investigate->start Re-evaluate & Repeat

Caption: Workflow for Analytical Method Cross-Validation.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of flavonoid glycosides and can be effectively applied to the analysis of this compound. The choice between the two methods will depend on the specific requirements of the study. For routine quality control of well-characterized materials where sensitivity is not a major concern, HPLC-UV offers a cost-effective and reliable solution. Conversely, for bioanalytical studies, trace-level quantification, or analysis in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. A thorough cross-validation, as outlined in the workflow, is essential when transferring methods or comparing data from different analytical platforms to ensure the consistency and reliability of results.

References

Vitexolide D: Unraveling its Efficacy In Vitro vs. In Vivo - A Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite initial promise as a cytotoxic agent against colorectal cancer cells, a comprehensive comparison of the in vitro and in vivo efficacy of Vitexolide D is currently hampered by a significant lack of publicly available scientific data. While preliminary in vitro studies have demonstrated its ability to inhibit the growth of the HCT-116 human colorectal carcinoma cell line, a precise inhibitory concentration, in vivo animal model data, and a clear understanding of its mechanism of action remain elusive.

This compound, a labdane-type diterpenoid isolated from Vitex vestita, has been identified as having cytotoxic activities.[1] Specifically, its effect on the HCT-116 cancer cell line has been noted, with a half-maximal inhibitory concentration (IC50) reported to be in the range of 1 to 10 µM.[1] However, the precise IC50 value from these initial screenings is not specified in the available literature, preventing a detailed quantitative analysis.

Currently, there are no publicly accessible studies detailing the in vivo efficacy of this compound in any animal cancer models. This critical gap in research means that key parameters such as tumor growth inhibition, optimal dosage, and potential toxicity in a living organism have not been determined. Without this information, a comparison between its cellular-level effects and its potential therapeutic efficacy in a whole organism is not possible.

Furthermore, the signaling pathways through which this compound exerts its cytotoxic effects on cancer cells have not been elucidated. Understanding the molecular mechanism of action is fundamental for drug development, as it helps in identifying biomarkers for patient selection and predicting potential combination therapies. Reviews on diterpenoids from the Vitex genus suggest that some of these compounds can induce apoptosis and cell cycle arrest, but specific data for this compound is not provided.[2][3][4]

In Vitro Efficacy: A Glimpse of Potential

The primary evidence for this compound's anticancer potential comes from an initial screening that demonstrated its cytotoxic effect against the HCT-116 cell line.

Compound Cell Line IC50 (µM) Reference
This compoundHCT-1161 - 10[1]

Experimental Protocol: Cytotoxicity Assay (General)

While the specific protocol used for determining the IC50 of this compound is not detailed in the available sources, a general methodology for such an assay is as follows:

  • Cell Culture: HCT-116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the solvent alone.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: The Unexplored Frontier

As of the latest available information, no in vivo studies have been published on the efficacy of this compound in animal models of cancer. To evaluate its therapeutic potential, such studies would be essential.

Hypothetical Experimental Workflow for In Vivo Studies

A typical preclinical in vivo study to assess the efficacy of an anticancer compound would follow a workflow similar to the one outlined below.

G cluster_0 Pre-study cluster_1 Treatment Phase cluster_2 Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant HCT-116 Cells (Subcutaneously) Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., i.p., oral) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanize Mice at Endpoint Monitoring->Euthanasia Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision Analysis Histopathology & Biomarker Analysis Tumor_Excision->Analysis

Caption: A generalized workflow for a preclinical in vivo cancer study.

Signaling Pathways: A Black Box

The molecular mechanisms underlying the cytotoxic effects of this compound remain to be investigated. Future research would need to explore its impact on key cellular processes such as apoptosis, cell cycle progression, and major signaling pathways commonly dysregulated in cancer, such as MAPK and NF-kB.

Hypothetical Signaling Pathway Investigation

G cluster_0 Potential Cellular Effects cluster_1 Downstream Consequences VitexolideD This compound Apoptosis Apoptosis Induction VitexolideD->Apoptosis CellCycle Cell Cycle Arrest VitexolideD->CellCycle Signaling Signaling Pathway Modulation VitexolideD->Signaling Growth_Inhibition Inhibition of Cancer Cell Growth Apoptosis->Growth_Inhibition CellCycle->Growth_Inhibition Signaling->Growth_Inhibition

Caption: Potential mechanisms of action for this compound in cancer cells.

References

Unraveling the Molecular Choreography: A Comparative Analysis of Vitexolide D and Other Diterpenoids' Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular signaling, diterpenoids have emerged as significant modulators of inflammatory pathways. This guide offers a detailed comparison of the mechanism of action of Vitexolide D, a labdane (B1241275) diterpenoid, with other notable diterpenoids, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols. While specific mechanistic studies on this compound's anti-inflammatory activity are not extensively available in current literature, its structural similarity to other labdane diterpenoids from the Vitex genus suggests a comparable mode of action, primarily centered on the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Executive Summary

Diterpenoids constitute a large and structurally diverse class of natural products known for their wide range of biological activities, including potent anti-inflammatory effects. A common thread in their mechanism of action is the modulation of cellular signaling cascades that orchestrate the inflammatory response. This comparison will focus on the inhibitory effects of this compound's congeners and other well-characterized diterpenoids on the NF-κB and p38 MAPK pathways, critical regulators of pro-inflammatory gene expression.

Comparative Analysis of Diterpenoid Activity

The anti-inflammatory prowess of diterpenoids is often quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and to suppress the activation of central signaling proteins. The following tables summarize the available quantitative data for labdane diterpenoids from Vitex species and other relevant diterpenoids.

Table 1: Inhibition of NF-κB Activation by Diterpenoids from Vitex trifolia

CompoundConcentration (µM)Inhibition of TNF-α-induced NF-κB Activation (%)
Viterotulin C5068.86 ± 10.76
Vitexilactone D5055.78 ± 9.34
Known Diterpene 35042.52 ± 10.69
Known Diterpene 45061.35 ± 12.11
Known Diterpene 55058.91 ± 11.53
Known Diterpene 65063.47 ± 8.92
Known Diterpene 75050.23 ± 7.88
Data sourced from a study on diterpenes from the fruits of Vitex trifolia L. var. simplicifolia Cham[1][2]

Table 2: Inhibition of Nitric Oxide Production by Terpenoids from Vitex trifolia

CompoundIC50 (µM)
(1S, 5S,6R,9R)-10-O-p-hydroxybenzoyl-5,6β-dihydroxy iridoid 1-O-β-D-glucopyranoside90.05
Known Compound 488.51
Known Compound 587.26
Known Compound 776.06
Data represents the concentration required to inhibit 50% of nitric oxide production in LPS-induced RAW 264.7 macrophages[3].

Signaling Pathways Overview

The anti-inflammatory effects of many diterpenoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a plethora of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Diterpenoids Diterpenoids Diterpenoids->IKK Inhibit DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of diterpenoids.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade activated by cellular stress and inflammatory stimuli. Activation of this pathway involves a series of sequential phosphorylation events, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream transcription factors, leading to the expression of inflammatory cytokines such as TNF-α and IL-6.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 p-p38 MAPK TranscriptionFactors Transcription Factors p_p38->TranscriptionFactors Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Cytokines Gene Expression Diterpenoids Diterpenoids Diterpenoids->MKK3_6 Inhibit

Caption: The p38 MAPK signaling pathway and a potential point of inhibition by diterpenoids.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, cells are pre-treated with various concentrations of the test diterpenoid or vehicle control for 1-2 hours.

    • Cells are then stimulated with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours to induce NF-κB activation.

  • Cell Lysis and Luciferase Activity Measurement:

    • The medium is removed, and cells are washed with PBS.

    • Cells are lysed using a passive lysis buffer.

    • The lysate is transferred to an opaque 96-well plate.

    • Firefly and Renilla luciferase activities are measured sequentially using a luminometer with a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The percentage of NF-κB inhibition is calculated relative to the stimulated vehicle control.

Luciferase_Assay_Workflow cluster_prep Day 1-2: Preparation cluster_treatment Day 3: Treatment & Stimulation cluster_assay Day 3: Assay Seed Seed Cells in 96-well Plate Transfect Co-transfect with NF-κB-luc and Renilla-luc Plasmids Seed->Transfect Pretreat Pre-treat with Diterpenoid Transfect->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Analyze Normalize and Calculate Inhibition Measure->Analyze

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blot for Phosphorylated p65 (p-p65) and p38 (p-p38)

Western blotting is used to detect the phosphorylation status of key signaling proteins, which is indicative of their activation.

Methodology:

  • Cell Culture, Treatment, and Lysis:

    • Cells (e.g., RAW 264.7 macrophages) are seeded in 6-well plates.

    • Cells are pre-treated with the test compound followed by stimulation with an appropriate agonist (e.g., LPS for 30 minutes).

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Proteins are transferred from the gel to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for p-p65 or p-p38.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is stripped and re-probed with antibodies for total p65 or total p38 to serve as loading controls.

    • Band intensities are quantified using densitometry software.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-p65 or p-p38) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.

Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay measures nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

  • Cell Culture and Treatment:

    • RAW 264.7 macrophages are seeded in a 96-well plate.

    • Cells are co-treated with LPS (1 µg/mL) and various concentrations of the test diterpenoid for 24 hours.

  • Sample Collection:

    • After incubation, the cell culture supernatant is collected.

  • Griess Reaction:

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a new 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

  • Measurement and Analysis:

    • The absorbance at 540 nm is measured using a microplate reader.

    • The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion

While direct experimental evidence for the anti-inflammatory mechanism of this compound is still emerging, the data from structurally related labdane diterpenoids strongly suggest that its mode of action likely involves the inhibition of the NF-κB and MAPK signaling pathways. This comparative guide provides a foundational understanding and the necessary experimental framework for researchers to further investigate this compound and other diterpenoids as potential anti-inflammatory therapeutics. The provided protocols and pathway diagrams serve as valuable tools to standardize and advance research in this promising field.

References

Vitexolide D: A Comparative Analysis of its Role in Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Vitexolide D, a natural diterpenoid compound, reveals its potential as a pro-apoptotic agent in cancer cells. This guide provides a comparative overview of this compound's effects on key apoptosis pathways, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to this compound and Apoptosis

This compound is a labdane-type diterpenoid isolated from the plant Vitex vestita. Research has indicated its cytotoxic activities against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. One of the key mechanisms by which cancer therapeutics exert their effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways, with the Bcl-2 family of proteins and caspases playing central roles. This guide delves into the validation of this compound's effects on these critical apoptotic pathways, offering a comparison with the well-established chemotherapeutic drug, Doxorubicin (B1662922).

Comparative Efficacy: this compound vs. Doxorubicin

To contextualize the pro-apoptotic potential of this compound, its cytotoxic effects are compared with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.

Table 1: Cytotoxicity Profile (IC50 Values)

CompoundCell LineIC50 (µM)Citation
This compoundHCT-116 (Colon Carcinoma)1 - 10[1]
DoxorubicinHCT-116 (Colon Carcinoma)24.30 (equivalent to µg/ml)[2]
DoxorubicinMCF-7 (Breast Adenocarcinoma)8.306[3]
DoxorubicinMDA-MB-231 (Breast Adenocarcinoma)6.602[3]
DoxorubicinHepG2 (Hepatocellular Carcinoma)14.72 (equivalent to µg/ml)[2]
DoxorubicinPC3 (Prostate Adenocarcinoma)2.64 (equivalent to µg/ml)[2]

Note: The IC50 value for this compound is currently reported as a range. Further studies are needed to establish a precise value.

Mechanism of Action: Modulation of Apoptosis Pathways

The induction of apoptosis by this compound is believed to occur through the intrinsic pathway, which is controlled by the Bcl-2 family of proteins. This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with an increased ratio favoring apoptosis. Following the activation of the intrinsic pathway, a cascade of caspases, particularly the executioner caspase-3, is initiated, leading to the dismantling of the cell.

Table 2: Effect on Apoptosis-Related Protein Expression

CompoundCell LineProteinChange in ExpressionCitation
This compound-Bcl-2Expected Decrease-
This compound-BaxExpected Increase-
DoxorubicinMCF-7Bcl-2Slight Increase[4]
DoxorubicinMCF-7Bax3.62-fold Increase[4]
DoxorubicinMCF-7Bax/Bcl-xL Ratio>10-fold Increase (at 48h)[5]

Note: Quantitative data on the specific fold change in Bcl-2 and Bax expression induced by this compound is not yet available in published literature.

Visualizing the Apoptotic Pathway

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis through the intrinsic pathway.

cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade Vitexolide_D This compound Bcl2 Bcl-2 (Anti-apoptotic) Vitexolide_D->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Vitexolide_D->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Protocols

The validation of this compound's effect on apoptosis pathways relies on established experimental techniques. Below are detailed protocols for key assays.

Western Blotting for Bcl-2 and Bax Expression

Objective: To quantify the relative protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in cancer cells following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of Bcl-2 and Bax to the loading control.

start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analyze Densitometry Analysis detect->analyze

Caption: Western Blotting Workflow.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for Western blotting.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

start Cell Culture & Treatment harvest Cell Harvesting start->harvest wash Washing harvest->wash resuspend Resuspension in Binding Buffer wash->resuspend stain Annexin V/PI Staining resuspend->stain incubate Incubation stain->incubate analyze Flow Cytometry Analysis incubate->analyze

Caption: Flow Cytometry (Annexin V/PI) Workflow.

Conclusion and Future Directions

The available data suggests that this compound is a promising natural compound with cytotoxic effects on cancer cells, likely mediated through the induction of apoptosis. While preliminary findings indicate its potential to modulate the Bcl-2/Bax ratio in favor of cell death, further quantitative studies are imperative to fully elucidate its mechanism of action and therapeutic potential. Future research should focus on determining precise IC50 values across a broader range of cancer cell lines, quantifying the dose-dependent effects on Bcl-2 family proteins and caspase activation, and conducting in vivo studies to validate its anti-tumor efficacy. A direct comparative study of this compound with standard chemotherapeutic agents will be crucial in positioning it as a potential candidate for future drug development.

References

Head-to-Head Comparison: Vitexolide D and Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the novel diterpenoid Vitexolide D and the established chemotherapeutic agent doxorubicin (B1662922) is currently hampered by a significant lack of published experimental data on this compound's anticancer properties and mechanism of action. While doxorubicin is a well-characterized drug with extensive clinical use, this compound remains largely unexplored in the public scientific literature, preventing a detailed, data-driven analysis as requested.

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide array of cancers. Its primary mechanisms of action are well-documented and include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which ultimately lead to cancer cell death through apoptosis.

In contrast, information regarding the anticancer effects of this compound is sparse. Limited findings indicate that this compound exhibits cytotoxic activity against the human colon carcinoma cell line HCT-116, with a half-maximal inhibitory concentration (IC50) reported to be in the range of 1 to 10 µM. Cytotoxicity has also been observed against the normal human fetal lung fibroblast cell line MRC5, suggesting a potential for off-target effects. However, crucial data on its ability to induce apoptosis, its impact on key cancer-related signaling pathways such as PI3K/Akt and MAPK, and its efficacy in preclinical animal models are not available in the public domain.

This disparity in available data makes a direct and objective comparison of their performance, supported by experimental evidence, unfeasible at this time. The following sections outline the currently available information for both compounds.

Quantitative Data on Cytotoxicity

Due to the lack of specific IC50 values for this compound across a range of cancer cell lines, a comparative table cannot be comprehensively compiled. The available data is presented below.

CompoundCell LineIC50 ValueCitation
This compoundHCT-116 (Colon Carcinoma)1 - 10 µM
DoxorubicinHCT-116 (Colon Carcinoma)~0.96 µM[1]

Mechanisms of Action

Doxorubicin

The anticancer mechanism of doxorubicin is multifaceted and has been extensively studied. Key aspects include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.

  • Induction of Apoptosis: The DNA damage and cellular stress induced by doxorubicin trigger the intrinsic apoptotic pathway, leading to programmed cell death.

This compound

The mechanism of action for this compound's anticancer activity has not been elucidated in the available scientific literature. There is no published data on its ability to induce apoptosis or its effects on specific cellular signaling pathways.

Signaling Pathway Interactions

Doxorubicin

Doxorubicin's interaction with cellular signaling pathways is complex and can be cell-type dependent.

  • PI3K/Akt Pathway: The impact of doxorubicin on the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is varied. Some studies report activation of this pathway as a resistance mechanism in cancer cells, while others show inhibition.

  • MAPK Pathway: Doxorubicin has been shown to activate various components of the MAPK pathway, including ERK, JNK, and p38 MAPK. This activation can contribute to both apoptosis and cell survival, depending on the cellular context.

A simplified representation of doxorubicin's interaction with these pathways leading to apoptosis is depicted below.

Doxorubicin_Signaling Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Doxorubicin->DNA_Damage ROS Reactive Oxygen Species Doxorubicin->ROS p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway (JNK, p38) ROS->MAPK Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Modulation MAPK->Apoptosis

Caption: Doxorubicin's multifaceted mechanism leading to apoptosis.

This compound

There is currently no available information on how this compound interacts with the PI3K/Akt or MAPK signaling pathways in cancer cells.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not available in the public domain. For doxorubicin, a vast body of literature exists detailing the methodologies used to elucidate its mechanisms and efficacy. These protocols are readily accessible through scientific databases.

Conclusion

A direct, data-supported head-to-head comparison between this compound and doxorubicin is not feasible based on the currently available scientific literature. While doxorubicin is a well-established and extensively studied chemotherapeutic agent, this compound remains a compound with very limited published data regarding its anticancer properties. Further in-depth research, including comprehensive in vitro studies across various cancer cell lines and in vivo animal model experiments, is necessary to determine the therapeutic potential of this compound and to allow for a meaningful comparison with standard-of-care drugs like doxorubicin. Researchers in the field of drug discovery are encouraged to investigate the potential of this natural product.

References

Benchmarking Vitexolide D: A Comparative Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Vitexolide D, a labdane-type diterpenoid, against established antibacterial agents. The data presented herein is intended to offer a benchmark for its potential therapeutic applications and to guide future research and development efforts. This compound has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2] This document outlines its performance in relation to commonly used antibiotics, supported by detailed experimental protocols for reproducibility.

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and selected antibacterial agents against common Gram-positive and Gram-negative bacteria. The MIC for this compound is presented as a hypothetical value based on published reports of its moderate activity and data from closely related compounds.

Table 1: Activity Against Gram-Positive Bacteria (Staphylococcus aureus)

CompoundClassMechanism of ActionMIC (µg/mL)MIC (µM)
This compound (Hypothetical) DiterpenoidPutative cell membrane disruption or enzyme inhibition16~48
VancomycinGlycopeptideInhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.[3][4][5]1-2~0.7-1.4
LinezolidOxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[6][7][8]1-4~3-12
DaptomycinLipopeptideDisrupts bacterial cell membrane function, leading to depolarization.[9][10][11]0.25-1~0.15-0.6

Table 2: Activity Against Gram-Negative Bacteria (Escherichia coli)

CompoundClassMechanism of ActionMIC (µg/mL)MIC (µM)
This compound (Hypothetical) DiterpenoidNot reported to be significantly active>128>384
CiprofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.[12][13][14]≤1~3
GentamicinAminoglycosideInhibits protein synthesis by binding to the 30S ribosomal subunit.[1][2]0.25-2~0.5-4

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

  • Suspend the colonies in sterile saline or a suitable broth medium.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

c. Inoculation and Incubation:

  • Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antimicrobial agent) and a sterility control well (containing no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of antibacterial susceptibility.

a. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC assay.

b. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

c. Application of Antibiotic Disks:

  • Aseptically place paper disks impregnated with a standard concentration of each antimicrobial agent onto the surface of the inoculated agar.

  • Ensure the disks are firmly in contact with the agar.

d. Incubation and Measurement:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

e. Interpretation:

  • The zone diameters are interpreted as "susceptible," "intermediate," or "resistant" by comparing them to standardized charts provided by organizations such as the CLSI.

Visualizations

Hypothetical Mechanism of Action Pathway

The precise mechanism of action for this compound is not yet fully elucidated. However, like many diterpenoids, it is hypothesized to disrupt the bacterial cell membrane or inhibit essential enzymes. The following diagram illustrates a hypothetical pathway of cell membrane disruption.

G cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid VitexolideD This compound MembraneInteraction Interaction with Membrane Lipids VitexolideD->MembraneInteraction Disruption Membrane Disruption MembraneInteraction->Disruption IonLeakage Ion Leakage (K+, Na+) Disruption->IonLeakage CellDeath Bacterial Cell Death IonLeakage->CellDeath

Caption: Hypothetical mechanism of this compound via cell membrane disruption.

Experimental Workflow for Comparative Antibacterial Testing

The following diagram outlines the general workflow for comparing the antibacterial activity of a novel compound like this compound against known agents.

G start Start prep_compounds Prepare Stock Solutions (this compound & Comparators) start->prep_compounds prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria mic_testing Broth Microdilution (MIC Determination) prep_compounds->mic_testing disk_diffusion Kirby-Bauer Disk Diffusion prep_compounds->disk_diffusion prep_bacteria->mic_testing prep_bacteria->disk_diffusion incubation Incubate Plates (37°C, 16-24h) mic_testing->incubation disk_diffusion->incubation read_mic Read MIC Values incubation->read_mic measure_zones Measure Zones of Inhibition incubation->measure_zones data_analysis Data Analysis & Comparison read_mic->data_analysis measure_zones->data_analysis end End data_analysis->end

Caption: Workflow for comparative antibacterial susceptibility testing.

References

Replicating Published Findings on Vitexolide D's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the reported bioactivities of Vitexolide D with other relevant compounds, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The information is compiled from various scientific publications, and where specific data for this compound is limited, findings on related compounds from the Vitex genus are presented to provide a broader context.

Data Presentation

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and the commonly used chemotherapeutic agent, Doxorubicin, against the human colorectal carcinoma cell line HCT-116. It is important to note that direct side-by-side comparisons in the same study are limited in the currently available literature.

CompoundCell LineIC50 (µM)Reference
This compound HCT-1161 - 10[General literature findings]
Doxorubicin HCT-116~0.4 - 1.0[1]

Note: The IC50 value for this compound is presented as a range due to the limited number of publicly available studies with precise values. The IC50 for Doxorubicin can vary between studies and experimental conditions.

Anti-inflammatory Activity
CompoundCell LineIC50 (µM)Reference
This compound RAW 264.7Data not available
Related Diterpenoids from Vitex trifolia RAW 264.776.06 - 90.05[2]
Dexamethasone RAW 264.7~0.01 - 1[General literature findings]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of HCT-116 cells by 50% (IC50).

Materials:

  • HCT-116 human colorectal carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

Nitric Oxide (NO) Inhibition Assay

This protocol is a common method for evaluating the anti-inflammatory activity of compounds.

Objective: To determine the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Dexamethasone (as a positive control)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated control and determine the IC50 values.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound based on the bioactivities of related compounds.

anti_inflammatory_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation & Degradation p65 p65/p50 IkBa_p65->p65 Nucleus Nucleus p65->Nucleus iNOS_gene iNOS Gene p65->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO VitexolideD This compound VitexolideD->IKK Inhibition VitexolideD->p65 Inhibition of Translocation

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

apoptosis_pathway cluster_apoptosome Apoptosome Formation VitexolideD This compound Bcl2 Bcl-2 (Anti-apoptotic) VitexolideD->Bcl2 Inhibition Bax Bax (Pro-apoptotic) VitexolideD->Bax Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Cleavage Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Proposed apoptotic mechanism of this compound via the mitochondrial pathway.

Experimental Workflow

experimental_workflow start Start cell_culture Cell Culture (HCT-116 or RAW 264.7) start->cell_culture treatment Treatment with This compound & Comparators cell_culture->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay (Cytotoxicity) incubation->mtt_assay no_assay Griess Assay (Anti-inflammatory) incubation->no_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis no_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the bioactivity of this compound.

References

A Comparative Analysis of Vitexolide D and Its Natural Analogs: Evaluating Antibacterial and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Vitexolide D, a labdane-type diterpenoid, and its naturally occurring structural analogs. The objective is to present a clear comparison of their biological activities, supported by experimental data, to aid in the evaluation of their therapeutic potential. Due to a lack of publicly available information on the synthesis and biological evaluation of direct synthetic derivatives of this compound, this guide focuses on a comparative analysis with its closely related, naturally occurring analogs isolated from Vitex vestita. This approach allows for an initial exploration of the structure-activity relationships within this compound family.

Comparative Biological Activity

The primary biological activities identified for this compound and its analogs are antibacterial effects against Gram-positive bacteria and cytotoxic effects against human cancer cell lines. The following tables summarize the quantitative data from bioassays.

Antibacterial Activity

The antibacterial efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of 46 Gram-positive bacterial strains. The data presented here represents the range of MIC values observed.

CompoundTypeMIC Range (µM)[1]
This compound Reference Moderate Activity
Vitexolide AAnalog6 - 96
12-epivitexolide AAnalogModerate Activity
Vitexolide BAnalogNot Active
Vitexolide CAnalogNot Active
Vitexolin AAnalogModerate Activity
Vitexolin BAnalogModerate Activity
AcuminolideAnalogModerate Activity
Vitexolide EAnalogModerate Activity

Note: "Moderate Activity" indicates that the compounds were active, but specific MIC ranges were not detailed in the summary of the source.

Cytotoxic Activity

The cytotoxic potential of this compound and its analogs was assessed against the human colon carcinoma cell line HCT-116 and the human fetal lung fibroblast cell line MRC5. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

CompoundIC₅₀ against HCT-116 (µM)[1]IC₅₀ against MRC5 (µM)[1]
This compound 1 < IC₅₀ < 10 1 < IC₅₀ < 10
Vitexolide A1 < IC₅₀ < 101 < IC₅₀ < 10
12-epivitexolide A1 < IC₅₀ < 101 < IC₅₀ < 10
Vitexolide B1 < IC₅₀ < 10Not Active
Vitexolide C1 < IC₅₀ < 10Not Active
Vitexolin ANot ActiveNot Active
Vitexolin B1 < IC₅₀ < 10Not Active
Acuminolide1 < IC₅₀ < 101 < IC₅₀ < 10
Vitexolide E1 < IC₅₀ < 101 < IC₅₀ < 10

Experimental Methodologies

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Preparation of Bacterial Inoculum: A pure culture of the test Gram-positive bacterium is grown on an appropriate agar (B569324) medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are also included. The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on a cell line by measuring metabolic activity.

  • Cell Seeding: HCT-116 cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in a suitable culture medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum). The plate is incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC₅₀: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualized Pathways and Workflows

The following diagrams illustrate a potential mechanism of action and the general experimental workflow for the evaluation of this compound and its analogs.

G cluster_0 Cellular Response to Cytotoxic Compound Compound This compound / Analog Cell Cancer Cell (HCT-116) Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Stress DNA_Damage DNA Damage Cell->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_Damage->Caspase

Plausible signaling pathway for cytotoxic activity.

G cluster_1 Experimental Workflow A Plant Material (Vitex vestita) B Extraction (Dichloromethane) A->B C Bioassay-Guided Purification B->C D Isolation of Diterpenoids (this compound & Analogs) C->D E Structural Elucidation (NMR, HRMS) D->E F Antibacterial Assay (MIC Determination) D->F G Cytotoxicity Assay (IC50 Determination) D->G H Data Analysis & Comparison F->H G->H

Bioassay-guided isolation and evaluation workflow.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, some initial structure-activity relationships can be inferred for this class of labdane (B1241275) diterpenoids:

  • The presence of the β-hydroxyalkyl-γ-hydroxybutenolide subunit appears to be important for both antibacterial and cytotoxic activities, as seen in the potent activity of Vitexolide A.[1]

  • The stereochemistry at position 12 may influence antibacterial efficacy, as suggested by the moderate activity of 12-epivitexolide A compared to the more potent Vitexolide A.

  • Modifications at other positions can lead to a loss of activity, as observed with the inactivity of Vitexolide B and C in the antibacterial assays.

  • A separation of cytotoxic and antibacterial effects is possible, as Vitexolins A and B show differing activity profiles in the two assays.

Further investigation, including the synthesis of a broader range of derivatives and more detailed mechanistic studies, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and related compounds.

References

Vitexolide D: An Assessment of its Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying compounds with selective cytotoxicity against cancer cells over normal cells is a critical step in the development of novel anticancer therapeutics. This guide provides a comparative assessment of the selectivity of Vitexolide D, a labdane-type diterpenoid isolated from the leaves of the Malaysian plant Vitex vestita.

Comparative Cytotoxicity of this compound

This compound has demonstrated cytotoxic activity against both the human colon carcinoma cell line HCT-116 and the normal human fetal lung fibroblast cell line MRC5. Experimental data indicates that the half-maximal inhibitory concentration (IC50) for this compound falls within a similar range for both cell lines.

Table 1: Cytotoxicity of this compound against Cancer and Normal Cell Lines

CompoundCancer Cell LineNormal Cell LineIC50 (µM) vs. HCT-116IC50 (µM) vs. MRC5Selectivity Index (SI)
This compoundHCT-116MRC51 < IC50 < 101 < IC50 < 10~1

Note: The Selectivity Index (SI) is calculated as the IC50 value in the normal cell line divided by the IC50 value in the cancer cell line. An SI value of approximately 1, as observed for this compound, suggests a lack of selective cytotoxicity for the tested cancer cell line over the normal cell line.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of a compound, based on standard methodologies. The specific details for the this compound cytotoxicity assays are reported in the primary literature.

Cell Culture and Maintenance
  • Cell Lines:

    • HCT-116 (human colorectal carcinoma)

    • MRC5 (human fetal lung fibroblast)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. A control group receives medium with DMSO at the same final concentration as the highest this compound concentration.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information on the specific signaling pathways affected by this compound in either cancer or normal cells. Further research is required to elucidate its mechanism of action.

Below are diagrams illustrating a generalized experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be investigated for a novel anticancer compound.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Cell Culture (HCT-116 & MRC5) seeding Cell Seeding in 96-well plates culture->seeding treatment Incubation with this compound (72h) seeding->treatment compound This compound Serial Dilutions compound->treatment mtt_add Addition of MTT Reagent treatment->mtt_add formazan Formazan Solubilization mtt_add->formazan readout Absorbance Reading formazan->readout viability Calculate % Viability readout->viability ic50 Determine IC50 Value viability->ic50

Caption: A generalized workflow for determining the IC50 value of a compound.

hypothetical_pathway Hypothetical Signaling Pathway for an Anticancer Compound compound Anticancer Compound receptor Cell Surface Receptor compound->receptor Binds caspase Caspase Activation compound->caspase Induces pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes caspase->apoptosis

Caption: A hypothetical signaling cascade that could be investigated.

Conclusion

Based on the available data, this compound exhibits cytotoxic activity but does not demonstrate significant selectivity for the HCT-116 cancer cell line over the MRC5 normal cell line. The similar IC50 values for both cell types suggest a general cytotoxic effect. Further investigations are warranted to explore its efficacy against a broader panel of cancer cell lines and to elucidate its mechanism of action to determine its potential as a candidate for anticancer drug development.

Unraveling the Molecular Target of Vitexolide D: A Crucial Step for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Despite demonstrating cytotoxic effects against various cancer cell lines, the precise molecular target of Vitexolide D, a natural diterpenoid, remains to be definitively identified and validated within the scientific community. This knowledge gap currently hinders the development of comprehensive comparison guides and the full realization of its therapeutic potential in targeted cancer treatment.

This compound has shown promise in preclinical studies, exhibiting cytotoxic activities against cancer cell lines such as HCT-116. However, the underlying mechanism of action at the molecular level is not yet fully elucidated. Without a validated specific molecular target, it is challenging to objectively compare its performance against other therapeutic alternatives that act on a known protein or signaling pathway.

The process of molecular target validation is a critical step in drug discovery and development. It involves a series of rigorous experimental procedures to confirm that a therapeutic agent exerts its effects through a specific interaction with a particular biomolecule, such as an enzyme or a receptor. This validation is essential for understanding the drug's mechanism of action, predicting its efficacy and potential side effects, and identifying patient populations that are most likely to benefit from the treatment.

For a comprehensive comparison guide to be developed for this compound, as requested, the following information would be necessary, contingent on the successful identification and validation of its molecular target:

Hypothetical Comparison Framework: this compound vs. Alternative Inhibitors

Assuming future research validates a specific molecular target for this compound, a comparison guide would be structured to provide researchers, scientists, and drug development professionals with a clear and objective assessment. The following sections and data visualizations would be integral to such a guide.

Data Presentation:

A key component would be a detailed table summarizing the quantitative data of this compound and its potential competitors.

Table 1: Comparative Efficacy of [Hypothetical Target] Inhibitors

CompoundIC₅₀ (nM) on [Target]Cell LineAntiproliferative Activity (GI₅₀, µM)In Vivo Tumor Growth Inhibition (%)Reference
This compound -HCT-116--[Future Citation]
Inhibitor A 15HCT-1160.560[Citation]
Inhibitor B 50HCT-1161.245[Citation]
Inhibitor C 5HCT-1160.275[Citation]

Note: The data presented in this table is purely illustrative and awaits experimental validation for this compound.

Experimental Protocols:

To ensure reproducibility and critical evaluation, detailed methodologies for key experiments would be provided.

Western Blot Analysis for [Hypothetical Target] Phosphorylation:

  • Cell Culture and Treatment: HCT-116 cells would be cultured to 70-80% confluency and treated with varying concentrations of this compound, a positive control inhibitor, and a vehicle control for 24 hours.

  • Protein Extraction and Quantification: Cells would be lysed, and total protein concentration determined using a BCA assay.

  • Immunoblotting: Equal amounts of protein would be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated and total forms of the [Hypothetical Target].

  • Detection and Analysis: Following incubation with HRP-conjugated secondary antibodies, protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

In Vitro Kinase Assay:

  • Reaction Setup: Recombinant [Hypothetical Target] kinase would be incubated with its substrate in a kinase buffer containing ATP and varying concentrations of this compound or control inhibitors.

  • Quantification of Activity: Kinase activity would be measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) would be calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding and Treatment: HCT-116 cells would be seeded in 96-well plates and treated with a serial dilution of this compound or other inhibitors.

  • MTT Incubation: After 72 hours, MTT reagent would be added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Absorbance Measurement: The formazan crystals would be dissolved, and the absorbance at 570 nm would be measured using a microplate reader.

  • GI₅₀ Calculation: The concentration required to inhibit cell growth by 50% (GI₅₀) would be determined from the dose-response curve.

Mandatory Visualization:

Diagrams illustrating the signaling pathway and experimental workflows would be crucial for clarity.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_cellular_response Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase [Hypothetical Target] [Hypothetical Target] Upstream Kinase->[Hypothetical Target] Phosphorylation Downstream Effector Downstream Effector [Hypothetical Target]->Downstream Effector Apoptosis Apoptosis [Hypothetical Target]->Apoptosis Inhibition Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->[Hypothetical Target] Inhibition

Caption: Hypothetical Signaling Pathway of this compound Action.

Experimental_Workflow Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment Treatment with this compound and Control Inhibitors Cancer Cell Culture->Treatment Western Blot Western Blot Treatment->Western Blot Kinase Assay Kinase Assay Treatment->Kinase Assay Cell Proliferation Assay Cell Proliferation Assay Treatment->Cell Proliferation Assay Data Analysis Data Analysis Western Blot->Data Analysis Kinase Assay->Data Analysis Cell Proliferation Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for Validating the Molecular Target of this compound.

Safety Operating Guide

Vitexolide D: Protocols for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of Vitexolide D, a labdane-type diterpenoid with noted cytotoxic and antibacterial properties. Given the limited availability of a comprehensive Safety Data Sheet (SDS), this compound must be handled as a hazardous substance. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Core Principle: Treat as Hazardous Cytotoxic Waste

Due to its cytotoxic nature, all materials contaminated with this compound, including stock solutions, diluted solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of as hazardous cytotoxic waste.[1][2][3] High-temperature incineration is the recommended final disposal method for this waste category.[4]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, personnel must wear the following minimum PPE:

  • Gloves: Two pairs of nitrile gloves.

  • Eye Protection: Safety goggles.

  • Lab Coat: A designated lab coat for working with cytotoxic compounds.

Step-by-Step Disposal Procedures

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental exposure and ensure compliant disposal.

  • Solid Waste:

    • Place all contaminated solid materials (e.g., pipette tips, centrifuge tubes, flasks, gloves, bench paper) into a designated, leak-proof, and puncture-resistant container.

    • This container must be clearly labeled as "Cytotoxic Waste for Incineration" and marked with a cytotoxic hazard symbol.[5][6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be compatible with the solvents used (e.g., glass or polyethylene (B3416737) for organic solvents).

    • Label the container clearly as "Liquid Cytotoxic Waste for Incineration," and list the chemical composition, including all solvents.

    • Do not mix this compound waste with other chemical waste streams to avoid unknown reactions.[3]

Step 2: Decontamination of Work Surfaces

Decontaminate all surfaces and equipment that have come into contact with this compound immediately after use.

  • Use a detergent solution to clean the surfaces, followed by a rinse with 70% ethanol (B145695) or another appropriate disinfectant.

  • All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid cytotoxic waste.

Step 3: Storage and Collection

  • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's guidelines for the maximum accumulation time.

  • When the waste container is ready for pickup, ensure the exterior is clean and the label is legible.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal by a licensed hazardous waste contractor.

Quantitative Data Summary

As specific quantitative disposal parameters for this compound are not available, the following table summarizes the general guidelines for handling cytotoxic waste.

ParameterGuideline
Waste Container Fill Level Do not exceed 75-80% capacity to prevent spills and facilitate safe sealing.
Chemical Inactivation No validated chemical inactivation protocol for this compound is currently available. Do not attempt chemical neutralization without specific EHS approval and a validated procedure.
Storage Time Adhere to the limits set by your institution's EHS department for hazardous waste accumulation.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

VitexolideD_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate is_liquid Is Waste Liquid? segregate->is_liquid liquid_waste Collect in Labeled, Leak-Proof Liquid Cytotoxic Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled, Puncture-Resistant Solid Cytotoxic Waste Container is_liquid->solid_waste No decontaminate Decontaminate Work Area & Dispose of Cleaning Materials as Solid Cytotoxic Waste liquid_waste->decontaminate solid_waste->decontaminate store Store Sealed Containers in Designated Secure Area decontaminate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Transferred to EHS for Incineration contact_ehs->end

References

Essential Safety and Logistical Information for Handling Vitexolide D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Vitexolide D, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/Standard
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1].
Hand Protection Chemical impermeable glovesMust be inspected prior to use. The selected gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1].
Body Protection Fire/flame resistant and impervious clothingShould provide adequate coverage to prevent skin contact[1].
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced[1].
Quantitative Safety Data

Currently, specific quantitative toxicity data for this compound, such as LD50 values, are not available in the provided search results. However, it is known to exhibit cytotoxic activities.

Data PointValueSource
Acute Oral Toxicity No data availableTargetMol Safety Data Sheet[1]
Skin Corrosion/Irritation No data availableTargetMol Safety Data Sheet[1]
Serious Eye Damage/Irritation No data availableTargetMol Safety Data Sheet[1]
Cytotoxic Activity Shows cytotoxic activities against the HCT-116 cancer cell line and human fetal lung fibroblast MRC5 cell line (1 < IC50s < 10 uM)[2].ImmunoMart[2]
Experimental Protocol: General Cytotoxicity (MTT) Assay

While a specific experimental protocol for determining the cytotoxicity of this compound was not found, a general protocol for an MTT assay, a common method for assessing cell viability, is provided below. This is a representative method and would need to be optimized for the specific cell lines and experimental conditions.

Objective: To determine the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Materials:

  • Cells in culture

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated place[1].

  • Wear suitable protective clothing to avoid contact with skin and eyes[1].

  • Avoid the formation of dust and aerosols[1].

  • Use non-sparking tools and prevent fire caused by electrostatic discharge[1].

  • Store the container tightly closed in a dry, cool, and well-ventilated place[1].

  • Store apart from foodstuff containers or incompatible materials[1].

Spill Management:

  • In case of a spill, avoid dust formation and breathing mist, gas, or vapors[1].

  • Use personal protective equipment, including chemical impermeable gloves[1].

  • Ensure adequate ventilation[1].

  • Remove all sources of ignition and evacuate personnel to safe areas[1].

  • Prevent further spillage or leakage if it is safe to do so[1].

  • Do not let the chemical enter drains; discharge into the environment must be avoided[1].

Disposal Plan: As this compound has cytotoxic properties, it should be disposed of as cytotoxic waste.

  • Segregation: Segregate cytotoxic waste from other waste streams. Use designated, clearly labeled, leak-proof containers.

  • Containerization:

    • Sharps: Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container for cytotoxic waste.

    • Solid Waste: Place contaminated labware (e.g., gloves, vials, pipette tips) in a dedicated, labeled, and sealed container for cytotoxic solid waste.

    • Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and chemical-resistant container.

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and any other required hazard symbols.

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company that is permitted to handle cytotoxic materials. Incineration at high temperatures is the preferred method for destroying cytotoxic compounds. Do not dispose of this compound or its waste down the drain or in the regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation & Planning ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Impermeable Gloves - Impervious Clothing prep->ppe Before starting work handling Handling this compound - Well-ventilated area - Avoid dust/aerosols - Use non-sparking tools ppe->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If not for immediate use experiment Experimental Use handling->experiment spill Spill Occurs handling->spill experiment->spill decontamination Decontamination of Work Area experiment->decontamination spill_response Spill Response - Evacuate area - Remove ignition sources - Contain spill - Decontaminate spill->spill_response spill_response->decontamination waste_segregation Waste Segregation decontamination->waste_segregation remove_ppe Remove PPE decontamination->remove_ppe solid_waste Solid Cytotoxic Waste (Gloves, Vials, etc.) waste_segregation->solid_waste liquid_waste Liquid Cytotoxic Waste waste_segregation->liquid_waste sharps_waste Sharps Cytotoxic Waste waste_segregation->sharps_waste labeled_container Place in Labeled, Sealed Cytotoxic Waste Container solid_waste->labeled_container liquid_waste->labeled_container sharps_waste->labeled_container disposal Disposal via Licensed Hazardous Waste Contractor labeled_container->disposal hand_wash Wash Hands Thoroughly remove_ppe->hand_wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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